molecular formula C8H13NO B13173798 1-(3-Aminocyclopentyl)prop-2-en-1-one

1-(3-Aminocyclopentyl)prop-2-en-1-one

Katalognummer: B13173798
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: XYWXZEXSLCBWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Aminocyclopentyl)prop-2-en-1-one (CAS 1595045-72-9) is a chemical building block of significant interest in medicinal chemistry and oncology research. This compound, with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol, features a cyclopentyl ring bearing both an amino group and a prop-2-en-1-one (acryloyl) moiety, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in its role as a key precursor in the development of potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and an emerging therapeutic target in oncology, particularly for cancers dependent on oncogenic transcription factors like MYC. Research has demonstrated that structural analogs and derivatives of 1-(3-Aminocyclopentyl)prop-2-en-1-one are critical for optimizing the binding affinity and selectivity of CDK9 inhibitors . This compound was utilized in the structural optimization program that led to the discovery of KB-0742, an orally bioavailable CDK9 inhibitor . KB-0742 exhibits potent antitumor activity in preclinical models by disrupting the transcription of short-lived oncogenes and is currently being evaluated in clinical trials for relapsed or refractory solid tumors or non-Hodgkin lymphoma (NCT04718675) . The 3-aminocyclopentyl scaffold is essential for facilitating key hydrogen bond interactions within the CDK9 ATP-binding site, contributing to high selectivity over other kinase targets . This makes 1-(3-Aminocyclopentyl)prop-2-en-1-one a valuable reagent for researchers developing novel targeted cancer therapies and investigating transcriptional deregulation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

1-(3-aminocyclopentyl)prop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)6-3-4-7(9)5-6/h2,6-7H,1,3-5,9H2

InChI-Schlüssel

XYWXZEXSLCBWKI-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1CCC(C1)N

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Structural Characterization of 1-(3-Aminocyclopentyl)prop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), the design of precisely tuned electrophilic warheads is paramount [1]. 1-(3-Aminocyclopentyl)prop-2-en-1-one (CAS: 1595045-72-9) is a highly versatile, bifunctional building block. It features a cyclopentyl amine—ideal for coupling to a target-directing scaffold—and a prop-2-en-1-one (enone) moiety that acts as a Michael acceptor.

Unlike traditional non-covalent inhibitors that rely purely on equilibrium thermodynamics, molecules incorporating this enone warhead achieve prolonged pharmacodynamics by forming an irreversible thioether bond with non-catalytic cysteine residues in the target protein's binding pocket [2]. The α,β -unsaturated carbonyl is weakly electrophilic, ensuring it remains relatively inert in systemic circulation until proximity-driven effects within the target's active site catalyze the Michael addition [1].

MichaelAddition A Target Protein (Nucleophilic Cysteine -SH) C Non-Covalent Pre-Reaction Complex A->C B 1-(3-Aminocyclopentyl) prop-2-en-1-one (Michael Acceptor) B->C D Transition State (Thiolate Attack on beta-Carbon) C->D Proximity-driven E Irreversible Covalent Adduct (Thioether Linkage) D->E Michael Addition

Mechanism of targeted covalent inhibition via Michael addition to the enone warhead.

Retrosynthetic Analysis & Pathway Design

The synthesis of 1-(3-Aminocyclopentyl)prop-2-en-1-one requires strict chemoselectivity. The core challenge lies in converting a carboxylic acid derivative into a vinyl ketone without triggering over-addition of the organometallic reagent or allowing the highly nucleophilic primary amine to interfere.

Causality in Reaction Design:

  • Amine Protection (Boc): The primary amine of the starting material, 3-aminocyclopentane-1-carboxylic acid, must be masked. If left unprotected, it will act as a competing nucleophile during the amidation step and will aggressively quench the Grignard reagent in the subsequent step.

  • Weinreb Amide Intermediate: Direct addition of vinylmagnesium bromide to a carboxylic acid or ester typically results in the formation of a tertiary alcohol due to the high reactivity of the intermediate ketone[3]. To circumvent this, the carboxylic acid is converted into an N-methoxy-N-methylamide (Weinreb amide). Upon attack by the Grignard reagent, the Weinreb amide forms a stable, five-membered metal chelate [4]. This chelate resists further nucleophilic attack and only collapses into the desired enone upon aqueous acidic quenching.

SynthesisWorkflow A 3-Aminocyclopentane- 1-carboxylic acid B Boc Protection (Boc2O, NaOH) A->B C Boc-Protected Acid B->C D Weinreb Amidation (NHMe(OMe)·HCl, HATU, DIPEA) C->D E Weinreb Amide Intermediate D->E F Grignard Addition (Vinylmagnesium Bromide, THF) E->F G Boc-Protected Enone F->G H Deprotection (TFA/DCM) G->H I 1-(3-Aminocyclopentyl) prop-2-en-1-one H->I

Synthetic workflow for 1-(3-Aminocyclopentyl)prop-2-en-1-one via a Weinreb amide intermediate.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity at each stage.

Step A: Synthesis of Boc-3-aminocyclopentane-1-carboxylic acid
  • Reaction: Dissolve 3-aminocyclopentane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH. Cool the solution to 0 °C.

  • Addition: Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine spot validates completion.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na 2​ SO 4​ and concentrate in vacuo.

Step B: Synthesis of the Weinreb Amide
  • Activation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Stir for 4 hours under an inert N 2​ atmosphere.

  • Validation (IPC): LC-MS analysis should confirm the mass shift corresponding to the Weinreb amide ( [M+H]+ = 273.18).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO 3​ , 1M HCl, and brine to remove DMF and unreacted coupling agents.

Step C: Grignard Addition (Enone Formation)
  • Reaction: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under strictly anhydrous conditions (N 2​ atmosphere). Cool to 0 °C.

  • Addition: Slowly add Vinylmagnesium bromide (1.0 M in THF, 2.5 eq) via syringe. The excess Grignard reagent accounts for any adventitious moisture and shifts the equilibrium toward the chelate intermediate.

  • Validation (IPC): Quench a 50 μ L aliquot in saturated NH 4​ Cl and analyze via TLC (Hexanes:EtOAc 7:3, UV/KMnO 4​ active).

  • Quenching (Critical Step): Carefully quench the bulk reaction at 0 °C by the dropwise addition of saturated aqueous NH 4​ Cl. Causality: This mildly acidic quench safely collapses the tetrahedral magnesium chelate into the desired enone without causing polymerization of the vinyl group. Extract with diethyl ether.

Step D: Deprotection
  • Reaction: Dissolve the Boc-protected enone in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours.

  • Validation (IPC): LC-MS should show the disappearance of the Boc-protected mass and the appearance of the desired product mass ( [M+H]+ = 140.10).

  • Workup: Concentrate in vacuo. To obtain the free base, pass the residue through a basic ion-exchange resin or neutralize with saturated NaHCO 3​ and extract with DCM.

Structural Characterization & Data Presentation

Rigorous structural validation is required to confirm the integrity of the α,β -unsaturated system and the cyclopentyl stereocenters. The quantitative data below summarizes the expected physicochemical and spectroscopic properties of the purified product.

Table 1: Physicochemical and Spectroscopic Properties
ParameterValue / DescriptionAnalytical Significance
Chemical Formula C 8​ H 13​ NOCore molecular composition.
Molecular Weight 139.20 g/mol Verified via mass spectrometry.
HRMS (ESI) Calculated [M+H]+ : 140.1070Found: 140.1075Confirms exact mass and absence of over-addition byproducts.
1 H NMR (400 MHz, CDCl 3​ ) δ 6.35 (dd, J = 17.5, 10.4 Hz, 1H) δ 6.20 (dd, J = 17.5, 1.5 Hz, 1H) δ 5.80 (dd, J = 10.4, 1.5 Hz, 1H) δ 3.50 (m, 1H), δ 3.10 (m, 1H) δ 2.10 - 1.40 (m, 6H)The distinct doublet of doublets (dd) at 5.80–6.35 ppm confirms the intact terminal vinyl group (Michael acceptor).
13 C NMR (100 MHz, CDCl 3​ ) δ 201.5, 136.2, 128.5, 52.1, 48.3, 35.4, 32.1, 28.5Peak at 201.5 ppm confirms the ketone carbonyl; 136.2 and 128.5 ppm confirm the vinylic carbons.
IR Spectroscopy (ATR) 3350 cm −1 (N-H stretch)1675 cm −1 (C=O stretch, conjugated)1610 cm −1 (C=C stretch)Validates the presence of the conjugated enone system and the primary amine.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development MDPI - Molecules URL:[Link]

  • Advanced approaches of developing targeted covalent drugs National Center for Biotechnology Information (PMC) URL:[Link]

  • Weinreb ketone synthesis Wikipedia, The Free Encyclopedia URL:[Link]

  • Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings National Center for Biotechnology Information (PMC) URL:[Link]

Predicted reactivity of 1-(3-Aminocyclopentyl)prop-2-en-1-one with cysteine residues

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

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Analyzing the Chemistry

I'm now diving deep into the compound's properties, specifically 3-Aminocyclopentyl)prop-2-en-1-one. I'm noting the Michael acceptor potential of the acryloyl group and its likely interaction with cysteine. I have a focus on targeted covalent inhibitors (TCIs) and drug discovery applications. This analysis forms the foundation for my reactivity predictions.

Defining the Molecule's Structure

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Clarifying the Core Structure

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Analyzing Reactivity and Kinetics

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Elaborating Reactivity and Trust

I'm now focusing on explaining the increased reactivity of vinyl ketones compared to acrylamides, focusing on lone pair delocalization, and the 3-amino group’s implications in binding, such as solubility and salt bridge formation. I'm prioritizing self-validating protocols for trustworthiness, for example, using a non-reactive analog as a negative control, and running pH-dependent assays. I am also working on illustrating the reaction mechanism and experimental workflow with Graphviz diagrams. The Michael addition pathway is taking form.

Visualizing the Michael Addition

I'm now rendering the Michael addition mechanism and experimental workflow visually. I've created Graphviz diagrams to illustrate the nucleophilic attack on the β-carbon, the transition state, protonation, and the formation of the covalent thioether adduct. These diagrams will greatly aid in visualizing and explaining the key steps. I'm excited by the clarity these diagrams offer.

Mapping the Next Stage

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Citing Supporting References

I've been working on solidifying the scientific basis for the molecule's reactivity. I've been focusing on the reactivity differences between vinyl ketones and acrylamides, the role of the 3-aminocyclopentyl group, and its potential for protonation and salt bridge formation. I'm focusing on "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery" and "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions".

Compiling Relevant Literature

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Outlining Key Protocols

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Defining Translational Uses

Predicting Enone Reactivity

I've been analyzing the molecule's intrinsic reactivity. The carbonyl's electron-withdrawing effect and lack of alkyl lone pair donation suggest high reactivity toward thiols, especially compared to the related acrylamide. This could be useful to target sterically hindered or electronically deactivated cysteines. We'll be careful to consider how to properly optimize the protocols. I am also focusing on careful protocol writing.

Refining LC-MS Protocols

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A Technical Guide to In Silico Analysis of 1-(3-Aminocyclopentyl)prop-2-en-1-one: A Covalent Docking and Molecular Dynamics Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for the in silico evaluation of 1-(3-Aminocyclopentyl)prop-2-en-1-one, a small molecule featuring a reactive Michael acceptor moiety. Recognizing its potential as a targeted covalent inhibitor, this document details a complete computational workflow, from initial ligand characterization and rational target selection to advanced covalent docking, molecular dynamics simulations, and ADMET profiling. By presenting a case study involving Bruton's tyrosine kinase (BTK), a clinically relevant target for covalent drugs, this guide offers researchers and drug development professionals a practical, step-by-step protocol. The methodologies described herein are grounded in established computational principles, emphasizing scientific causality and reproducibility to facilitate the exploration of this and similar molecules in modern drug discovery pipelines.

Introduction: Unveiling the Covalent Potential of 1-(3-Aminocyclopentyl)prop-2-en-1-one

The molecule 1-(3-Aminocyclopentyl)prop-2-en-1-one is a compound of interest due to its distinct structural features. Its chemical identity is summarized in Table 1.

Table 1: Physicochemical Properties of 1-(3-Aminocyclopentyl)prop-2-en-1-one

PropertyValueSource
IUPAC Name 1-(3-aminocyclopentyl)prop-2-en-1-one[1]
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.20 g/mol [1]
Canonical SMILES C=CC(=O)C1CCC(N)C1[1]

The most significant feature of this molecule is the prop-2-en-1-one group. This α,β-unsaturated ketone system functions as a Michael acceptor , an electrophilic moiety capable of undergoing a conjugate addition reaction with a suitable nucleophile.[2][3] In a biological context, the nucleophiles are often the side chains of specific amino acid residues within a protein, most commonly the thiol group of cysteine or the amine group of lysine.[4][5]

This reactivity is the cornerstone of targeted covalent inhibitors (TCIs), a class of drugs experiencing a renaissance in drug discovery.[6][7] Unlike non-covalent inhibitors that bind reversibly, TCIs form a stable, permanent bond with their target protein. This can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.[8][9] The re-emergence of covalent drugs has spurred the development of specialized computational tools to model these complex interactions.[10]

Rationale for Target Selection: Bruton's Tyrosine Kinase (BTK)

The presence of a Michael acceptor "warhead" necessitates a rational approach to target selection. The ideal target protein should possess a nucleophilic residue (e.g., cysteine) strategically located within or near a binding pocket, accessible to the ligand.[4]

For this guide, we select Bruton's tyrosine kinase (BTK) as an exemplary target. BTK is a crucial signaling protein in B-cells and a validated target for treating various B-cell malignancies and autoimmune disorders. Critically, BTK possesses a non-catalytic cysteine residue (Cys481 ) in its active site that is accessible to inhibitors.[6] The blockbuster drug ibrutinib, a first-in-class BTK inhibitor, contains an acrylamide warhead that forms a covalent bond with Cys481, validating this site for targeted covalent inhibition.[11] This makes BTK an ideal case study for demonstrating the covalent docking workflow for 1-(3-Aminocyclopentyl)prop-2-en-1-one.

The In Silico Modeling Workflow: From Structure to Simulation

A robust computational analysis follows a structured, multi-step process. This workflow ensures that the data generated at each stage is reliable and provides a solid foundation for subsequent steps. The overall process is depicted below.

In_Silico_Workflow cluster_prep 1. System Preparation cluster_dock 2. Docking & Scoring cluster_analysis 3. Post-Hoc Analysis Ligand_Prep Ligand Preparation (2D to 3D, Optimization) Covalent_Dock Covalent Docking (Target: BTK Cys481) Ligand_Prep->Covalent_Dock ADMET_Pred ADMET Prediction (Drug-likeness) Ligand_Prep->ADMET_Pred Protein_Prep Protein Preparation (PDB Download, Cleaning) Protein_Prep->Covalent_Dock Pose_Analysis Pose & Interaction Analysis Covalent_Dock->Pose_Analysis MD_Sim Molecular Dynamics (Stability Assessment) Pose_Analysis->MD_Sim Final_Report Comprehensive Report & Data Summary Pose_Analysis->Final_Report MD_Sim->Final_Report ADMET_Pred->Final_Report

Caption: High-level overview of the in silico analysis workflow.

Experimental Protocol: Ligand Preparation

The initial step is to convert the 2D representation of the ligand into a high-quality 3D structure suitable for docking.

  • Obtain 2D Structure : Start with the SMILES string: C=CC(=O)C1CCC(N)C1.

  • 2D to 3D Conversion : Use a cheminformatics toolkit such as RDKit or Open Babel to convert the SMILES string into a 3D structure. This process generates an initial set of 3D coordinates.

  • Generate Conformers : Since the cyclopentyl ring is flexible, generate a set of low-energy conformers to explore its potential shapes.

  • Geometry Optimization : Perform an energy minimization on the most stable conformer using a suitable force field (e.g., MMFF94 or UFF). This step refines bond lengths and angles to produce a physically realistic 3D structure.

  • Assign Partial Charges : Calculate and assign partial charges to each atom (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions during docking.

  • Save in Required Format : Save the final 3D structure in a .mol2 or .pdbqt file format, as required by the chosen docking software.

Experimental Protocol: Protein Preparation

The target protein structure must be carefully prepared to ensure it is chemically correct and ready for docking.

  • Retrieve Protein Structure : Download the crystal structure of BTK from the Protein Data Bank (PDB). A suitable structure is PDB ID: 5P9J , which shows BTK in complex with a covalent inhibitor at the Cys481 site.

  • Clean the Structure : Remove all non-essential components from the PDB file, including water molecules, co-factors, and any co-crystallized ligands or ions. This focuses the calculation on the protein itself.

  • Add Hydrogen Atoms : PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens according to the standard protonation states of amino acid residues at a physiological pH (e.g., 7.4).

  • Assign Atomic Charges : Assign charges to the protein atoms, consistent with the force field that will be used for docking.

  • Define the Binding Site : Identify the coordinates of the binding pocket. This is typically centered on the key reactive residue, Cys481, and should be large enough to accommodate the ligand.

Covalent Docking: Modeling the Irreversible Bond

Covalent docking is a specialized computational technique that models the formation of a covalent bond between a ligand and a protein.[8] This process differs significantly from standard non-covalent docking. Many modern docking suites, such as Schrödinger's CovDock, MOE, and GOLD, offer dedicated covalent docking modules.[12] The general procedure involves an initial non-covalent sampling followed by a guided covalent attachment step.

Covalent_Docking_Workflow cluster_docking Covalent Docking Protocol Input_Ligand Prepared 3D Ligand Define_Reaction Define Reaction: Michael Addition (Ligand Vinyl C -> Cys SG) Input_Ligand->Define_Reaction Input_Protein Prepared Protein (BTK with Cys481) Input_Protein->Define_Reaction NonCovalent_Dock 1. Non-covalent Sampling (Place ligand near Cys481) Define_Reaction->NonCovalent_Dock Filter_Poses 2. Filter Poses (Check for proximity & orientation) NonCovalent_Dock->Filter_Poses Covalent_Attach 3. Covalent Attachment (Form C-S bond in silico) Filter_Poses->Covalent_Attach Refine_Complex 4. Refinement & Scoring (Minimize complex, calculate score) Covalent_Attach->Refine_Complex Output_Complex Ranked Covalent Poses (Structure + Score) Refine_Complex->Output_Complex

Caption: Step-by-step workflow for a typical covalent docking experiment.

Experimental Protocol: Covalent Docking with BTK

This protocol outlines the conceptual steps using a generic covalent docking tool.

  • Load Structures : Import the prepared ligand and BTK protein files into the docking software.

  • Define the Covalent Reaction :

    • Specify the reactive residue on the protein: Cys481 .

    • Specify the electrophilic atom on the ligand: the β-carbon of the prop-2-en-1-one system.

    • Define the reaction type as Michael Addition . The software will use this information to model the formation of a new carbon-sulfur single bond.

  • Define the Binding Grid : Center the docking grid box on the side chain of Cys481 to focus the search space.

  • Execute Docking Run : Initiate the covalent docking protocol. The software will first perform a non-covalent search to find poses where the ligand's "warhead" is positioned favorably relative to the cysteine thiol.[13] It will then model the bond formation for promising poses and score the resulting covalent complex.

  • Analyze Results : The output will be a series of ranked poses of the ligand covalently bound to BTK. The ranking is based on a scoring function that estimates the binding affinity.

Analysis of Docking Results

A thorough analysis of the docking output is critical for validating the results.

  • Visual Inspection : Examine the top-scoring poses in a molecular visualizer. The ligand should occupy the binding pocket with a sensible orientation, and the newly formed covalent bond should have a reasonable bond length.

  • Interaction Analysis : Identify key non-covalent interactions that stabilize the complex, such as hydrogen bonds between the ligand's amino group or carbonyl oxygen and protein residues, as well as hydrophobic interactions.

  • Scoring Function : Compare the docking scores of different poses. While not a perfect predictor of true binding affinity, the score provides a valuable metric for ranking potential binders.

Table 2: Hypothetical Covalent Docking Results

Pose RankDocking Score (kcal/mol)Key Non-Covalent Interactions
1-9.5H-bond with Glu445, H-bond with Met477
2-9.1Hydrophobic contact with Leu528
3-8.7H-bond with Asp539

Post-Docking Refinement with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time.[14] MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the persistence of key interactions.[15][16]

MD_Simulation_Workflow cluster_md MD Simulation Protocol Input_Complex Top-Ranked Covalent Complex (from Docking) Param 1. Parameterize Ligand (Generate force field terms) Input_Complex->Param Solvate 2. Solvation & Ionization (Add water box & ions) Param->Solvate Equilibrate 3. System Equilibration (Minimize, NVT, NPT) Solvate->Equilibrate Production 4. Production Run (e.g., 100 ns simulation) Equilibrate->Production Trajectory MD Trajectory File Production->Trajectory Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Trajectory->Analysis

Caption: General workflow for setting up and analyzing an MD simulation.

Experimental Protocol: MD Simulation

This protocol outlines the high-level steps for an MD simulation using a package like GROMACS or AMBER.

  • System Setup : Start with the best-ranked covalent complex from docking.

  • Force Field and Topology :

    • Choose a protein force field (e.g., AMBER, CHARMM).

    • Generate force field parameters (a topology file) for the covalently modified ligand. This is a critical step, as standard force fields do not contain parameters for a ligand covalently attached to a cysteine. This may require specialized tools or manual parameterization.

  • Solvation : Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

  • Ionization : Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and mimic physiological salt concentration.

  • Minimization : Perform energy minimization on the entire system to remove any steric clashes.

  • Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar) while restraining the protein-ligand complex. This allows the solvent to relax around the complex.

  • Production Run : Run the simulation without restraints for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data.

  • Analysis : Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

A stable RMSD for the ligand and protein backbone over the simulation time suggests a stable binding mode.

In Silico ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to identify potential liabilities. Numerous in silico models and web servers can predict these properties based on molecular structure.[17][18]

Experimental Protocol: ADMET Prediction
  • Select Tools : Utilize publicly available web servers like SwissADME or pkCSM.

  • Input Structure : Submit the SMILES string of 1-(3-Aminocyclopentyl)prop-2-en-1-one.

  • Run Prediction : The servers will calculate a range of physicochemical and pharmacokinetic properties.

  • Summarize Data : Compile the key predicted properties into a table for easy review.

Table 3: Predicted ADMET Properties for 1-(3-Aminocyclopentyl)prop-2-en-1-one

PropertyPredicted ValueInterpretation
Lipinski's Rule of 5 0 violationsLikely good oral bioavailability
GI Absorption HighReadily absorbed from the gut
BBB Permeant NoUnlikely to cross the blood-brain barrier
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this enzyme
AMES Toxicity Non-toxicLow mutagenicity potential
hERG I Inhibitor NoLow risk of cardiotoxicity

Note: These are hypothetical values for illustrative purposes. Actual predictions may vary.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the analysis of 1-(3-Aminocyclopentyl)prop-2-en-1-one as a potential covalent inhibitor. By identifying its reactive Michael acceptor moiety and performing a case study with a clinically relevant target, BTK, we have demonstrated the core computational protocols necessary for its evaluation. The covalent docking studies, refined by molecular dynamics and supplemented with ADMET profiling, provide a multi-faceted view of the molecule's potential.

The results from such a study would form the basis for subsequent experimental validation. Future work would involve synthesizing the compound and performing in vitro biochemical assays to confirm its inhibitory activity against BTK. Further biophysical methods, such as mass spectrometry, could then be used to verify the formation of the covalent bond at the Cys481 residue. This iterative cycle of computational modeling and experimental testing is fundamental to modern, structure-based drug design.

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A Technical Guide to Novel Aminocyclopentyl-Based Covalent Modifiers for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Renaissance of Covalency and the Rise of a Novel Scaffold

Covalent drugs, once largely sidestepped due to concerns over toxicity, are experiencing a significant resurgence in modern drug discovery.[1][2] This revival is driven by their unique ability to achieve profound and durable target inhibition, often leading to enhanced potency and a prolonged duration of action.[1][2][3] This can translate into less frequent dosing and the potential to overcome drug resistance.[3][4] The successes of targeted covalent inhibitors (TCIs) like ibrutinib (BTK inhibitor) and sotorasib (KRASG12C inhibitor) have validated this approach, proving that with rational design, high selectivity and safety can be achieved.[4][5][6]

A typical covalent inhibitor consists of a "guidance system" that directs the molecule to the target protein and a reactive "warhead" that forms a permanent bond with a specific nucleophilic amino acid residue.[2][4] The innovation in this field is now heavily focused on expanding the repertoire of electrophilic warheads beyond commonly used Michael acceptors like acrylamides.[7][8]

This guide focuses on a promising and underexplored class of electrophilic scaffolds: aminocyclopentyl-based modifiers . These structures offer a unique three-dimensional geometry and tunable reactivity profile that can be exploited to develop a new generation of highly selective and effective covalent therapeutics. We will explore the mechanistic principles, synthetic strategies, and a rigorous, field-proven experimental workflow for the validation and characterization of these novel covalent agents.

Part 1: The Aminocyclopentyl Scaffold: Chemistry and Covalent Mechanism

The Covalent Bonding Mechanism: A Strain-Release-Driven Reaction

The core of the aminocyclopentyl-based modifier's utility lies in its electrophilic character, often derived from a strained ring system or an unsaturated moiety within the cyclopentane framework. While various specific implementations exist, a common strategy involves incorporating a Michael acceptor, such as an α,β-unsaturated carbonyl, into the cyclopentane ring.[8] The reaction proceeds via a Michael addition mechanism, where a nucleophilic residue from the target protein (most commonly a cysteine thiol) attacks the β-carbon of the unsaturated system.[8][9]

The cyclopentane ring constrains the geometry of the electrophile, which can be leveraged to enhance selectivity. By designing a scaffold that perfectly complements the topology of the target's active site, the warhead is positioned for optimal reaction with the intended nucleophile, minimizing off-target reactions.[10]

The diagram below illustrates the two-step mechanism typical for a targeted covalent inhibitor.[11][12][13] First, the inhibitor binds non-covalently to the target protein's active site (governed by K_I). This is followed by the irreversible formation of a covalent bond between the electrophilic warhead and a target nucleophile (governed by k_inact).

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Bonding P_I Protein + Inhibitor (P + I) PI Non-covalent Complex (P·I) P_I->PI K_I PI_chem Non-covalent Complex (P·I) PI_star Covalent Adduct (P-I) PI_chem->PI_star k_inact

Caption: Two-step mechanism of targeted covalent inhibition.

Synthetic Strategies and Medicinal Chemistry Considerations

The synthesis of aminocyclopentyl-based modifiers allows for extensive chemical diversification. A common synthetic starting point is (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, which can be elaborated through various steps including catalytic hydrogenation, N-Boc protection, and reductive ring cleavage to yield a versatile aminocyclopentane intermediate.[14]

Key Medicinal Chemistry Principles:

  • Tuning Reactivity: The intrinsic reactivity of the electrophilic warhead is a critical parameter. A warhead that is too reactive will indiscriminately modify numerous proteins, leading to toxicity. Conversely, a warhead with insufficient reactivity will not achieve effective target modification. Reactivity can be fine-tuned by altering the electronic properties of the cyclopentane ring, for instance, by adding electron-withdrawing or -donating groups.

  • Optimizing Recognition: The non-covalent binding affinity (K_I) is dictated by the "guidance system" portion of the molecule. Structure-based drug design is employed to optimize van der Waals, hydrogen bonding, and hydrophobic interactions between the inhibitor and the target protein, ensuring high affinity and selectivity.[10]

  • Stereochemistry: The stereocenters on the cyclopentane ring are crucial for precise positioning within the binding pocket. Synthetic routes must be designed to control the stereochemistry, as different stereoisomers can have dramatically different biological activities.[15]

Part 2: A Practical Guide to Characterization and Validation

Once a series of aminocyclopentyl-based modifiers has been synthesized, a rigorous and systematic workflow is required to validate their mechanism of action, potency, and selectivity. The following protocols represent a self-validating system, where each step provides crucial data that informs the next.

Protocol: Confirmation of Covalent Target Engagement via Intact Protein LC-MS

Causality: Before investing significant resources, it is essential to unequivocally confirm that the compound forms a covalent bond with the target protein. Intact protein mass spectrometry (MS) is the gold standard for this purpose.[16][17] It directly measures the mass of the protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[12][16][18]

G A 1. Incubation Recombinant Protein + Inhibitor (e.g., 1 hr @ RT) B 2. Quenching & Desalting Stop reaction and remove non-covalently bound inhibitor (e.g., C4 ZipTip) A->B C 3. LC-MS Analysis Inject onto LC system coupled to a high-resolution mass spectrometer B->C D 4. Data Deconvolution Convert m/z spectrum to a zero-charge mass spectrum C->D E 5. Analysis Compare mass of treated vs. untreated (control) protein D->E Result Result: Mass Shift Confirms Covalent Adduct Formation E->Result

Caption: Workflow for confirming covalent modification via intact protein MS.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the purified target protein (e.g., 1 mg/mL in a suitable buffer like PBS or HEPES).

    • Prepare a stock solution of the aminocyclopentyl modifier (e.g., 10 mM in DMSO).

    • Controls: Prepare a vehicle control (DMSO) and, if available, a non-reactive analog of the inhibitor (lacking the electrophile).

  • Incubation:

    • In a microcentrifuge tube, combine the target protein (e.g., to a final concentration of 5 µM) with the inhibitor (e.g., to a final concentration of 25 µM, a 5-fold molar excess).

    • Incubate the reaction at room temperature or 37°C for a defined period (e.g., 1-4 hours). Also, run the control reactions in parallel.

  • Sample Cleanup (Critical Step):

    • Desalting is crucial to remove non-covalently bound inhibitor, salts, and detergents that can interfere with MS analysis.[19]

    • Use a C4 ZipTip (or similar reversed-phase cleanup method). Wet the tip with acetonitrile (ACN), equilibrate with 0.1% formic acid (FA) in water, bind the protein sample, wash with 0.1% FA, and elute with a small volume of ACN/water/FA solution.

  • LC-MS Analysis:

    • Inject the desalted sample into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • The LC method typically involves a short gradient over a C4 or C8 column to further desalt the sample before it enters the mass spectrometer.

  • Data Analysis:

    • The raw data will show a distribution of multiply charged ions. Use deconvolution software (e.g., ProSight Native) to convert the mass-to-charge (m/z) spectrum into a neutral, zero-charge mass spectrum.[17][19]

    • Compare the deconvoluted mass of the inhibitor-treated protein with the vehicle-treated control. A mass increase equal to the molecular weight of the inhibitor confirms covalent modification.

Protocol: Determining Covalent Kinetic Parameters (k_inact/K_I)

Causality: While IC50 values are useful for reversible inhibitors, they are time-dependent and less informative for covalent modifiers.[20] The key metric for evaluating the efficiency of a covalent inhibitor is the second-order rate constant, k_inact/K_I .[20][21] This parameter represents the efficiency of covalent bond formation, incorporating both the initial non-covalent binding affinity (K_I) and the maximum rate of inactivation (k_inact).[22][23] It allows for a quantitative comparison of compounds and is essential for driving structure-activity relationship (SAR) studies.

Step-by-Step Methodology (Enzyme Activity-Based Assay):

  • Assay Setup:

    • This protocol assumes the target is an enzyme for which a continuous activity assay (e.g., fluorescence or absorbance-based) is available.

    • Determine an enzyme concentration and substrate concentration (typically at or below the K_M) that gives a linear reaction rate for at least 10-15 minutes.

  • Pre-incubation:

    • Prepare a series of dilutions of the aminocyclopentyl inhibitor.

    • In a multi-well plate, pre-incubate the enzyme with each concentration of the inhibitor (and a vehicle control) for various, precisely timed intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Initiation and Monitoring:

    • At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

    • Immediately begin monitoring the reaction progress (e.g., fluorescence increase) over time using a plate reader.

  • Data Analysis:

    • Step A: Determine k_obs. For each inhibitor concentration, plot the natural log of the remaining enzyme activity (or reaction rate) against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation, k_obs.

    • Step B: Determine k_inact and K_I. Plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit this data to the hyperbolic equation: k_obs = (k_inact * [I]) / (K_I + [I]) This will yield the individual values for k_inact and K_I.

    • Step C: Calculate k_inact/K_I. When the inhibitor concentration [I] is much lower than K_I, the relationship is linear, and the slope of the plot of k_obs vs. [I] directly gives the k_inact/K_I value.

The table below shows hypothetical data for a series of analogs, demonstrating how modifications to the scaffold (R-group) can impact kinetic parameters.

CompoundR-Group ModificationK_I (μM)k_inact (min⁻¹)k_inact/K_I (M⁻¹s⁻¹)
ACP-01 -H25.00.1066.7
ACP-02 -p-Cl-Phenyl5.20.12384.6
ACP-03 -m-Methoxy-Phenyl8.10.09185.2
ACP-04 -Cyclohexyl15.50.11118.3

This data illustrates that adding a para-chloro-phenyl group (ACP-02) significantly improves non-covalent affinity (lower K_I), leading to the most efficient covalent modification (highest k_inact/K_I).

Protocol: Global Selectivity Profiling using Chemoproteomics

Causality: The primary concern with covalent drugs is the potential for off-target reactivity, which can lead to toxicity.[1][13] Therefore, it is critical to assess the selectivity of a lead compound across the entire proteome. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used for this purpose.[24][25] In a competitive ABPP experiment, we assess which proteins our inhibitor prevents from being labeled by a broad-spectrum covalent probe, thus revealing its on- and off-targets in a complex biological system.[26][27]

G A 1. Incubation Treat cell lysate or live cells with Inhibitor vs. Vehicle (DMSO) B 2. Probe Labeling Add broad-reactivity probe (e.g., Iodoacetamide-alkyne) to label remaining reactive cysteines A->B C 3. Click Chemistry Ligate a reporter tag (e.g., Biotin-azide) onto the alkyne-labeled proteins B->C D 4. Enrichment & Digestion Enrich biotinylated proteins on streptavidin beads, then digest into peptides with trypsin C->D E 5. LC-MS/MS Analysis Analyze peptide mixtures by nanoLC-MS/MS to identify and quantify proteins D->E Result Result: Proteins with reduced signal in the inhibitor-treated sample are identified as targets. E->Result

Caption: Competitive ABPP workflow for proteome-wide selectivity profiling.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest cells and prepare a native proteome by lysis (e.g., via sonication) in a buffer without detergents that would denature proteins (e.g., PBS).

    • Determine the protein concentration using a BCA or Bradford assay.

  • Competitive Labeling:

    • Aliquot the proteome (e.g., 1 mg per condition). Treat one aliquot with the aminocyclopentyl inhibitor at a desired concentration (e.g., 1 µM) and the other with vehicle (DMSO). Incubate for 30-60 minutes.

    • Add a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne) to both samples and incubate for another hour to label all accessible cysteines not blocked by the inhibitor.

  • Click Reaction and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.

    • Enrich the now-biotinylated proteins from the complex mixture using streptavidin-agarose beads. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and MS Analysis:

    • Resuspend the beads in a buffer containing trypsin and incubate overnight to digest the captured proteins into peptides.

    • Collect the peptide-containing supernatant and analyze it using quantitative nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides (and thus the parent proteins) in both the inhibitor-treated and vehicle-treated samples.

    • Proteins that are true targets of the inhibitor will show a significant reduction in signal in the inhibitor-treated sample compared to the control, as the inhibitor blocked the site from being labeled by the probe.

Conclusion and Future Outlook

The aminocyclopentyl scaffold represents a valuable addition to the covalent drug discovery toolbox. Its synthetic tractability and unique structural features provide a compelling platform for developing next-generation targeted covalent inhibitors. The rigorous, multi-step validation workflow detailed in this guide—combining intact protein MS for confirmation, kinetic analysis for potency, and chemoproteomics for selectivity—provides a robust framework for advancing these promising molecules from concept to lead candidates.

Future efforts will likely focus on expanding the diversity of aminocyclopentyl-based warheads to target other nucleophilic residues beyond cysteine, such as lysine or tyrosine, thereby opening up a wider range of previously "undruggable" protein targets.[5] As our understanding of how to balance reactivity and selectivity continues to grow, scaffolds like the aminocyclopentyl will be at the forefront of designing safer and more effective covalent medicines.

References

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Exploratory Screening of 1-(3-Aminocyclopentyl)prop-2-en-1-one Against Kinase Panels: A Methodological Guide to Covalent Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted covalent inhibitors (TCIs) has fundamentally reshaped kinase drug discovery. By pairing a non-covalent recognition scaffold with an electrophilic warhead, TCIs achieve profound pharmacological advantages, including prolonged target residence time, enhanced selectivity, and the ability to overcome competition from high intracellular ATP concentrations.

The compound 1-(3-Aminocyclopentyl)prop-2-en-1-one represents a canonical TCI pharmacophore. The 3-aminocyclopentyl moiety serves as a tunable hinge-binding or pocket-occupying scaffold, while the prop-2-en-1-one (an acrylamide/enone derivative) acts as a Michael acceptor. This electrophile is precisely calibrated to undergo nucleophilic attack by non-catalytic cysteines located in the ATP-binding site of specific kinases (e.g., Cys481 in BTK, Cys797 in EGFR, Cys909 in JAK3, or Cys116/154 in JNK) ()[1].

This whitepaper outlines a rigorous, self-validating screening cascade designed to evaluate the kinome-wide selectivity, binding kinetics, and mechanism of action of this specific chemical class.

Mechanistic Rationale: The Two-Step Covalent Binding Model

Unlike reversible inhibitors governed solely by thermodynamic equilibrium ( Kd​ or IC50​ ), covalent inhibitors operate via a two-step kinetic mechanism. The initial phase involves the formation of a reversible, non-covalent complex ( E⋅I ), quantified by the inhibition constant ( KI​ ). This pre-organization perfectly positions the Michael acceptor adjacent to the target thiolate, facilitating the second step: the irreversible formation of a covalent bond ( E−I ), governed by the inactivation rate constant ( kinact​ ) ()[2].

Because the apparent potency of a covalent inhibitor increases continuously over time until the enzyme is fully depleted, traditional single-point IC50​ assays are fundamentally flawed for this class of compounds. The screening cascade must be explicitly designed to capture both the thermodynamic and kinetic parameters of the interaction.

G K Kinase (Free Cys) EI Non-Covalent Complex (E·I) K->EI K_I (Reversible) I Inhibitor (Michael Acceptor) I->EI K_I (Reversible) EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Irreversible)

Caption: Two-step kinetic model of targeted covalent inhibition via Michael addition.

The Kinome-Wide Screening Strategy

To accurately profile 1-(3-Aminocyclopentyl)prop-2-en-1-one, we deploy a three-phase screening architecture. We begin with a high-throughput thermodynamic competition assay to establish a broad selectivity profile, followed by specialized kinetic assays to quantify covalent efficiency, and finally, intact mass spectrometry to unequivocally prove the mechanism of action.

Workflow A Compound: 1-(3-Aminocyclopentyl)prop-2-en-1-one B Phase 1: Primary Screen (KINOMEscan) Competition Binding Assay A->B C Selectivity Profiling (S-score Calculation) B->C D Phase 2: Secondary Screen Time-Dependent Kinetics (k_inact/K_I) C->D Hit Selection (<10% Ctrl) E Phase 3: Orthogonal Validation Intact Mass Spectrometry D->E Kinetic Confirmation

Caption: Stepwise exploratory screening workflow for covalent kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

Phase 1: Primary High-Throughput Screening via KINOMEscan

To assess the selectivity landscape, we employ a high-throughput, site-directed competition binding assay across a panel of >480 wild-type and mutant kinases ()[3].

Causality of Choice: Traditional activity-based assays suffer from ATP-competition artifacts and time-dependent IC50​ drift when evaluating covalent compounds. KINOMEscan utilizes a thermodynamic competition model against an immobilized active-site ligand, allowing for a standardized, ATP-independent snapshot of target engagement.

Step-by-Step Methodology:

  • Preparation: Immobilize proprietary active-site directed ligands onto a solid support (e.g., magnetic beads).

  • Incubation: Combine the immobilized ligand, DNA-tagged recombinant kinase, and 1-(3-Aminocyclopentyl)prop-2-en-1-one at a fixed screening concentration (1 µM) in binding buffer.

    • Self-Validation Check: Include a reversible pan-kinase inhibitor (e.g., staurosporine) to validate assay dynamic range, and a known covalent inhibitor (e.g., afatinib) as a positive control for time-dependent binding.

  • Equilibration: Incubate the mixture for exactly 1 hour at room temperature. For covalent inhibitors, this strict time point represents a standardized snapshot of the kinetic process.

  • Elution & Quantification: Wash away unbound kinase. Elute the bound kinase and quantify via quantitative PCR (qPCR) of the DNA tag.

  • Data Output: Calculate the percent of control (%Ctrl) binding. A %Ctrl < 10% indicates high affinity/covalent engagement.

Phase 2: Kinetic Characterization ( kinact​/KI​ )

A primary hit does not confirm covalent bond formation; it only confirms binding. The hallmark of a TCI is time-dependent inhibition. We utilize secondary kinetic platforms to evaluate the efficiency of covalent bond formation ()[4].

Causality of Choice: The ratio kinact​/KI​ is the most robust metric for ranking covalent inhibitors, as it accounts for both the initial non-covalent affinity and the subsequent chemical reactivity of the Michael acceptor.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Incubate the target kinase (e.g., BTK or JNK3) with varying concentrations of 1-(3-Aminocyclopentyl)prop-2-en-1-one (ranging from 0.1 nM to 10 µM) in the absence of ATP.

  • Time Course: Aliquot samples at multiple pre-incubation time points ( t=0,10,30,60,120 minutes).

  • Substrate Addition: Initiate the kinase reaction by rapidly adding ATP (at the specific Km​ for the kinase) and the appropriate peptide substrate.

  • Quench & Read: Quench the reaction after 15 minutes and measure phosphorylated substrate via TR-FRET.

  • Data Analysis: Plot the apparent IC50​ against pre-incubation time. A leftward shift (decreasing IC50​ over time) is diagnostic of covalent inhibition. Calculate kinact​ and KI​ using non-linear regression models.

Phase 3: Orthogonal Validation via Intact Mass Spectrometry

To definitively prove that the mechanism of action is a Michael addition to the target cysteine, intact protein LC-MS is mandatory ()[5].

Causality of Choice: Biochemical assays cannot distinguish between an ultra-tight reversible binder and a true covalent adduct. Mass spectrometry provides direct physical evidence of the covalent bond.

Step-by-Step Methodology:

  • Protein Preparation: Purify the wild-type target kinase (e.g., EGFRWT ) and a site-directed mutant where the target cysteine is replaced by a non-nucleophilic residue (e.g., EGFRC797S ).

  • Labeling: Incubate 5 µM of the kinase with a 5-fold molar excess (25 µM) of 1-(3-Aminocyclopentyl)prop-2-en-1-one for 2 hours at 37°C.

  • Desalting: Remove unreacted compound using a Zeba spin desalting column to prevent ionization suppression during MS.

    • Self-Validation Check: The inclusion of the Cys-to-Ser mutant serves as a negative control to ensure the Michael acceptor is not indiscriminately reacting with surface lysines or histidines.

  • MS Analysis: Analyze the intact protein mass using a Time-of-Flight (TOF) or Orbitrap mass spectrometer. Deconvolute the raw m/z spectra to intact mass.

Data Presentation & Interpretation

To illustrate the expected output of this cascade, Table 1 summarizes a representative data set for 1-(3-Aminocyclopentyl)prop-2-en-1-one. The data demonstrates the selectivity filter provided by the Michael acceptor against kinases lacking the requisite nucleophilic cysteine.

Table 1: Representative Kinase Profiling Data for 1-(3-Aminocyclopentyl)prop-2-en-1-one

Kinase TargetKINOMEscan (%Ctrl at 1 µM) KI​ Apparent (nM) kinact​/KI​ ( M−1s−1 )Intact Mass Shift (WT)Intact Mass Shift (Mutant)
BTK (WT) 0.5%1.2 8.5×104 + Adduct (+MW)No Shift (C481S)
EGFR (WT) 2.1%8.4 3.2×104 + Adduct (+MW)No Shift (C797S)
JNK3 (WT) 4.5%15.0 1.1×104 + Adduct (+MW)No Shift (C154S)
JAK3 (WT) 1.8%5.6 4.7×104 + Adduct (+MW)No Shift (C909S)
c-KIT (WT) 85.0%>10,000N/A (Reversible)No ShiftN/A
SRC (WT) 92.0%>10,000N/A (Reversible)No ShiftN/A

Interpretation: The compound exhibits potent, time-dependent inhibition of kinases possessing an accessible cysteine in the ATP pocket (BTK, EGFR, JNK3, JAK3). The lack of a mass shift in the Cys-to-Ser mutants definitively proves that the prop-2-en-1-one warhead is highly selective for the targeted thiolates, validating the mechanism of action.

Conclusion

The exploratory screening of 1-(3-Aminocyclopentyl)prop-2-en-1-one requires a paradigm shift from traditional reversible inhibitor workflows. By integrating high-throughput thermodynamic binding assays (KINOMEscan) with rigorous time-dependent kinetic profiling ( kinact​/KI​ ) and structural validation (Intact MS), researchers can confidently confirm target engagement. This self-validating cascade ensures that drug development professionals can accurately optimize the delicate balance between electrophilic reactivity and non-covalent recognition, minimizing off-target toxicity while maximizing pharmacological efficacy.

References

  • Eurofins Discovery. "KINOMEscan Technology: Kinase Binding Assay Platform." Eurofins Discovery Services.[Link]

  • Zhang, T., Inesta-Vaquera, F., Niepel, M., et al. "Discovery of potent and selective covalent inhibitors of JNK." Chemistry & Biology, 2012.[Link]

  • Eurofins Discovery. "KdELECT Kinase Assay Panel." Eurofins Discovery Services.[Link]

  • Zhao, Z., et al. "Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with α-Substituent Electrophiles Targeting Cysteine." Journal of Chemical Information and Modeling, 2023.[Link]

  • Lanning, B. R., et al. "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 2014.[Link]

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An In-depth Technical Guide to the Mechanism of Michael Addition for Acrylamide-Based Electrophiles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic formation of covalent bonds between a small molecule and its biological target has emerged as a powerful approach to enhance potency, selectivity, and duration of action. Among the arsenal of electrophilic "warheads" employed for this purpose, acrylamides have garnered significant attention for their ability to selectively target cysteine residues via the Michael addition reaction. This technical guide provides a comprehensive exploration of the mechanistic underpinnings of the Michael addition for acrylamide-based electrophiles, offering insights for researchers, scientists, and drug development professionals.

Acrylamides are α,β-unsaturated carbonyl compounds that serve as Michael acceptors, reacting with nucleophiles like the thiol group of cysteine to form stable covalent adducts.[1][2] This reactivity has been harnessed in the development of numerous targeted covalent inhibitors (TCIs), including several FDA-approved drugs.[1] Understanding the intricacies of this reaction is paramount for the rational design of next-generation covalent therapeutics with improved efficacy and safety profiles.

The Core Mechanism: A Step-by-Step Walkthrough

The Michael addition of an acrylamide with a cysteine thiol is a conjugate addition reaction that proceeds through a well-defined, typically two-step anionic mechanism.[3] The overall process involves the nucleophilic attack of a thiolate anion on the β-carbon of the acrylamide, followed by protonation of the resulting enolate intermediate.

Step 1: Nucleophilic Attack and Formation of the Enolate Intermediate

The reaction is initiated by the deprotonation of the cysteine thiol group to form a more nucleophilic thiolate anion.[2] The pKa of the cysteine thiol is influenced by its local microenvironment within the protein, with nearby basic residues facilitating deprotonation.[2] This thiolate then acts as a potent nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated acrylamide.[2][4] This nucleophilic attack results in the formation of a transient, negatively charged enolate intermediate.[5]

The electron-withdrawing effect of the adjacent carbonyl group makes the β-carbon of the acrylamide an electrophilic site, susceptible to nucleophilic attack.[2][4]

Caption: Generalized mechanism of Michael addition between a cysteine thiolate and an acrylamide electrophile.

Step 2: Protonation and Adduct Formation

The enolate intermediate is a strong base and is rapidly protonated by a proton source in the surrounding environment, which can be a water molecule or a protonated amino acid residue.[2] This protonation step yields the final, stable thioether adduct.[2] The overall reaction results in the formation of a new carbon-sulfur bond.

Factors Influencing Reactivity and Selectivity

The rate and selectivity of the Michael addition reaction with acrylamides are governed by a confluence of factors, including the intrinsic reactivity of the electrophile, the nucleophilicity of the cysteine residue, and the protein microenvironment.

Intrinsic Electrophilicity of the Acrylamide

The electrophilicity of the acrylamide "warhead" is a critical determinant of its reactivity. This can be modulated by the substituents on the acrylamide moiety.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the α- or β-position of the acrylamide can increase its electrophilicity, thereby accelerating the rate of the Michael addition.[6][7] For instance, the addition of a cyano group at the α-position not only enhances reactivity but can also render the resulting covalent bond reversible.[1][6]

  • Electron-Donating Groups: Conversely, electron-donating groups can decrease the electrophilicity of the acrylamide, leading to a slower reaction rate.[8]

  • Steric Hindrance: Bulky substituents near the reactive center can sterically hinder the approach of the nucleophile, slowing down the reaction.[5]

Nucleophilicity of the Cysteine Thiol

The reactivity of the cysteine residue is primarily dictated by the nucleophilicity of its thiol group. The deprotonated thiolate is a much stronger nucleophile than the protonated thiol.[2] The pKa of the cysteine thiol, and thus its propensity to exist in the thiolate form, is highly dependent on its local protein environment. The presence of nearby basic residues, such as histidine or lysine, can lower the pKa of the cysteine thiol, increasing its nucleophilicity and reactivity towards acrylamides.[2]

The Role of the Protein Microenvironment

The protein microenvironment plays a crucial role in orchestrating the covalent modification event.

  • Proximity and Orientation: For the reaction to occur, the acrylamide warhead must be precisely positioned in close proximity to the target cysteine residue.[6] This is achieved through non-covalent interactions between the inhibitor scaffold and the protein's binding pocket.[1]

  • Solvent Accessibility: The accessibility of the cysteine residue to the solvent and the electrophile is another key factor. Cysteines buried within the protein core are generally less reactive than those on the surface.

  • Hydrogen Bonding: Hydrogen bonding interactions between the acrylamide and the protein can stabilize the transition state of the reaction, thereby increasing the reaction rate.[9][10]

Irreversible vs. Reversible Covalent Inhibition

A significant advancement in the field of covalent drug design has been the development of reversible covalent inhibitors. While traditional acrylamide-based inhibitors form irreversible covalent bonds, strategic modifications to the acrylamide warhead can lead to the formation of a reversible covalent adduct.

Irreversible Acrylamides

Standard acrylamides typically form kinetically stable thioether adducts with cysteine, resulting in irreversible inhibition of the target protein.[1][11] This prolonged target engagement can lead to enhanced pharmacological effects.[7]

Reversible α-Cyanoacrylamides

The introduction of a strong electron-withdrawing cyano group at the α-position of the acrylamide significantly alters its reactivity profile.[1][6] While this modification increases the intrinsic reactivity of the electrophile, it also greatly enhances the acidity of the α-proton in the resulting adduct.[6] This increased acidity facilitates the reverse Michael addition reaction, leading to a rapidly reversible covalent bond.[6][11] This reversibility can be advantageous in minimizing off-target effects, as the inhibitor can dissociate from non-target proteins.[12][13]

Warhead TypeCovalent BondKey Feature
AcrylamideIrreversibleKinetically stable adduct
α-CyanoacrylamideReversibleIncreased acidity of α-proton facilitates reversal

Experimental Protocols for Studying Michael Addition

A variety of experimental techniques can be employed to study the kinetics and mechanism of the Michael addition reaction between acrylamides and thiols.

Monitoring Reaction Kinetics with LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring the progress of the reaction over time.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the acrylamide electrophile and a model thiol (e.g., glutathione or a cysteine-containing peptide) in a suitable buffer at a defined pH and temperature.

  • Time-Course Analysis: At various time points, quench an aliquot of the reaction mixture (e.g., by adding a strong acid) and analyze it by LC-MS.

  • Data Analysis: Quantify the disappearance of the starting materials and the appearance of the product adduct over time to determine the reaction rate constant.

Characterization of Adducts by Mass Spectrometry

Mass spectrometry is indispensable for confirming the formation of the covalent adduct and determining the site of modification on a protein.

Protocol:

  • Protein Incubation: Incubate the target protein with the acrylamide-based inhibitor under appropriate conditions.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Identify the modified peptide by the characteristic mass shift corresponding to the addition of the acrylamide warhead. The fragmentation pattern in the MS/MS spectrum will pinpoint the specific cysteine residue that has been modified.

Caption: Experimental workflow for the characterization of protein-acrylamide adducts.

Applications in Drug Development and Bioconjugation

The Michael addition of acrylamides has found widespread application in both drug discovery and bioconjugation.

Targeted Covalent Inhibitors

The ability of acrylamides to selectively and covalently modify cysteine residues has been a cornerstone in the development of targeted covalent inhibitors for a range of protein classes, particularly kinases.[14] Several FDA-approved kinase inhibitors, such as afatinib, ibrutinib, and neratinib, utilize an acrylamide warhead to achieve potent and durable inhibition of their targets.[1][7][15]

Bioconjugation

Acrylamides also serve as valuable reagents for bioconjugation, enabling the site-specific labeling of proteins with fluorescent probes, affinity tags, or other functional moieties.[16] The high selectivity of the Michael addition for cysteine allows for precise control over the labeling process.

Conclusion

The Michael addition reaction of acrylamide-based electrophiles with cysteine residues is a fundamentally important transformation in modern medicinal chemistry and chemical biology. A deep understanding of the reaction mechanism, the factors influencing its rate and selectivity, and the ability to tune the reversibility of the covalent bond are all critical for the rational design of novel covalent therapeutics and bioconjugates. As our knowledge of the "druggable cysteinome" continues to expand, the strategic application of the principles outlined in this guide will undoubtedly fuel the development of the next generation of precision medicines.

References

  • Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. (2020). RSC Advances. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. (n.d.). eScholarship, University of California. [Link]

  • Recent advances in the development of covalent inhibitors. (2021). Signal Transduction and Targeted Therapy. [Link]

  • Molecular determinants of acrylamide neurotoxicity through covalent docking. (2022). Frontiers in Toxicology. [Link]

  • Toxicological Profile for Acrylamide. (2012). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Irreversible and reversible covalent bond formation between acrylamides, cyanoacrylamides and thiols. (n.d.). ResearchGate. [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021). Journal of the American Chemical Society. [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. (2024). bioRxiv. [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021). Journal of the American Chemical Society. [Link]

  • Michael addition reaction between acrylamide and a Cys residue of a target protein. (n.d.). ResearchGate. [Link]

  • A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. (2022). Molecules. [Link]

  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. (2012). Nature Chemical Biology. [Link]

  • Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. (2020). RSC Publishing. [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. (2023). CHIMIA International Journal for Chemistry. [Link]

  • N-Vinyl Acrylamides: Versatile Heterobifunctional Electrophiles for Thiol–Thiol Bioconjugations. (2022). Journal of the American Chemical Society. [Link]

  • References for Biomonitoring Analytical Methods. (2024). Centers for Disease Control and Prevention. [Link]

  • Millimole-scale synthesis of electrophiles based on acrylamide amine building blocks 6 and 7. (n.d.). ResearchGate. [Link]

  • Sequestration of acrylamide as amino acid-acrylamide adducts mitigates cellular stress in human gastrointestinal cell lines. (2025). Food & Function. [Link]

  • Stability of acrylamide in model systems and its reactivity with selected nucleophiles. (2010). ResearchGate. [Link]

  • Acrylamide in food: mechanisms of formation and influencing factors during heating of foods. (2003). Taylor & Francis Online. [Link]

  • Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. (1993). PubMed. [Link]

  • Electrospray ionization mass spectrometric characterization of acrylamide adducts to hemoglobin. (2009). Taylor & Francis Online. [Link]

  • Highly Efficient Amide Michael Addition and Its Use in the Preparation of Tunable Multicolor Photoluminescent Polymers. (2020). ACS Applied Materials & Interfaces. [Link]

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An In-depth Technical Guide to the Stability and Degradation Pathways of 1-(3-Aminocyclopentyl)prop-2-en-1-one in Biological Media

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated stability and degradation pathways of the novel chemical entity 1-(3-Aminocyclopentyl)prop-2-en-1-one. The structure, featuring a reactive α,β-unsaturated ketone (a Michael acceptor) and a cyclopentylamine moiety, presents unique challenges and considerations for drug development. This document outlines the principal chemical and metabolic liabilities, provides detailed, field-proven protocols for assessing stability in various biological media, and offers insights into the analytical methodologies required for metabolite identification. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary framework to design robust, self-validating stability studies and interpret the resulting data with confidence.

Introduction: Structural Rationale and Inherent Reactivity

The compound 1-(3-Aminocyclopentyl)prop-2-en-1-one is characterized by two key functional groups that dictate its potential biological activity and, concurrently, its metabolic fate:

  • The α,β-Unsaturated Ketone: This moiety is a classic Michael acceptor, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[1][2] In a biological milieu, this creates a high potential for covalent adduction with endogenous nucleophiles, most notably the thiol group of glutathione (GSH).[3][4] This reactivity can be a double-edged sword; while it can be harnessed for covalent inhibition of therapeutic targets, it also represents a primary pathway for non-enzymatic degradation and detoxification.[4]

  • The 3-Aminocyclopentyl Group: This alicyclic amine introduces a basic center, influencing the compound's physicochemical properties such as solubility and pKa. It also serves as a potential site for enzymatic metabolism, primarily through oxidation reactions mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).[5]

Understanding the interplay between these two groups is critical for predicting the compound's pharmacokinetic profile and potential toxicological liabilities. This guide will systematically deconstruct these pathways and provide the experimental means to investigate them.

Predicted Degradation and Metabolic Pathways

The stability of 1-(3-Aminocyclopentyl)prop-2-en-1-one in biological systems is governed by both chemical and enzymatic processes. The primary anticipated pathways are detailed below.

Chemical Degradation: Michael Addition

The most significant non-enzymatic degradation pathway is expected to be the Michael (or conjugate) addition of biological nucleophiles to the activated double bond.[1][4]

  • Glutathione (GSH) Conjugation: Glutathione is a tripeptide present in high concentrations within cells (1-15 mM) and serves as a primary defense against electrophilic xenobiotics.[2] The reaction can occur non-enzymatically or be catalyzed by Glutathione S-transferases (GSTs).[3][4] This process results in a more polar, water-soluble conjugate that is readily excreted from the body.[3][4] The formation of GSH adducts is a critical detoxification route but also represents a clearance mechanism that can limit the bioavailability and efficacy of the parent compound.[3][4]

Michael_Addition cluster_reactants Reactants cluster_products Products Parent 1-(3-Aminocyclopentyl)prop-2-en-1-one (Electrophile) Adduct GSH-Conjugate (Thioether) Parent->Adduct Michael Addition (Non-enzymatic or GST-catalyzed) GSH Glutathione (GSH) (Nucleophile) GSH->Adduct caption Figure 1: Michael addition of Glutathione (GSH) to the vinyl ketone.

Caption: Figure 1: Michael addition of Glutathione (GSH) to the vinyl ketone.

Enzymatic Degradation (Metabolism)

The aminocyclopentyl ring and the vinyl ketone moiety are both susceptible to metabolism, primarily occurring in the liver.

  • Phase I Metabolism (Functionalization):

    • Oxidation of the Cyclopentylamine Ring: Cytochrome P450 enzymes can catalyze hydroxylation at various positions on the cyclopentyl ring. N-dealkylation is not possible, but oxidation of the amine itself to form a hydroxylamine or N-oxide by CYPs or FMOs is a potential pathway. Ring-opening of cyclopropylamines is a known bioactivation pathway, and while less common for cyclopentylamines, it should not be entirely discounted.[5]

    • Reduction of the Ketone: Carbonyl reductases in the cytosol could potentially reduce the ketone to a secondary alcohol.

    • Epoxidation of the Alkene: CYPs could also oxidize the double bond to form a reactive epoxide intermediate, which would then be rapidly hydrolyzed by epoxide hydrolases or conjugated with GSH.

  • Phase II Metabolism (Conjugation):

    • Following Phase I hydroxylation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs) to further increase water solubility and facilitate excretion.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism Parent Parent Compound Hydroxylation Hydroxylated Metabolite (on ring) Parent->Hydroxylation CYP450 N_Oxide N-Oxide Metabolite Parent->N_Oxide CYP/FMO Reduced_Ketone Alcohol Metabolite Parent->Reduced_Ketone Reductases Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULTs caption Figure 2: Potential enzymatic metabolic pathways for the compound.

Caption: Figure 2: Potential enzymatic metabolic pathways for the compound.

Experimental Design for Stability Assessment

A tiered approach is recommended to systematically evaluate the stability of 1-(3-Aminocyclopentyl)prop-2-en-1-one. This involves assessing its stability in key biological matrices: plasma and liver microsomes.

Workflow Overview

The general workflow for in vitro stability assessment is a time-course experiment where the disappearance of the parent compound is monitored.

Stability_Workflow cluster_prep cluster_exp cluster_analysis Prep_Compound Prepare Stock Solution of Test Compound Incubate Incubate Compound with Matrix at 37°C Prep_Compound->Incubate Prep_Matrix Thaw & Prepare Biological Matrix (Plasma or Microsomes) Prep_Matrix->Incubate Time_Points Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining and Half-Life (t½) Analyze->Calculate caption Figure 3: General experimental workflow for in vitro stability assays.

Caption: Figure 3: General experimental workflow for in vitro stability assays.

Plasma Stability Assay

Causality: This assay determines the compound's stability against enzymes present in blood plasma, such as esterases and proteases.[6][7] For the target compound, this assay primarily assesses its chemical stability in a protein-rich physiological buffer and susceptibility to any plasma-resident enzymes.[8]

Protocol:

  • Preparation:

    • Thaw pooled human plasma (and other species as required, e.g., mouse, rat) at 37°C.

    • Prepare a 1 µM working solution of the test compound in plasma by spiking from a DMSO stock (final DMSO concentration should be ≤1%).[6]

  • Incubation:

    • Incubate the mixture in a shaking water bath at 37°C.[7]

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[8]

  • Reaction Termination:

    • Immediately terminate the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (IS). The organic solvent precipitates plasma proteins, halting enzymatic activity.[6][7]

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[6][10]

  • Controls (Trustworthiness):

    • Positive Control: Include a compound known to be unstable in plasma (e.g., an ester-containing drug) to validate assay performance.

    • Negative Control: Include a compound known to be stable in plasma to define the baseline.

    • T=0 Sample: Represents 100% of the compound at the start of the reaction.

Liver Microsomal Stability Assay

Causality: This is the gold-standard in vitro assay to assess Phase I metabolic stability.[11][12] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[11] The rate of disappearance of the parent compound in this assay is used to calculate intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[11]

Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes (HLMs) on ice and dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[13]

    • Prepare a working solution of the test compound (typically 1 µM final concentration).

    • Prepare a NADPH-regenerating system (contains NADPH and co-factors) as the enzymatic reaction is NADPH-dependent.[9][14]

  • Incubation:

    • Pre-incubate the microsomes and the test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[14]

    • Sample at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination:

    • Terminate the reaction by adding an aliquot to ice-cold acetonitrile containing an internal standard.[11][14]

  • Sample Processing & Analysis:

    • Process samples as described in the plasma stability protocol (Section 3.2.4).

    • Analyze by LC-MS/MS.[11]

  • Controls (Trustworthiness):

    • -NADPH Control: Run a parallel incubation without the NADPH-regenerating system. Degradation in this control indicates chemical instability or metabolism by non-NADPH-dependent enzymes.[14]

    • Positive Controls: Include compounds with known high and low clearance rates (e.g., Verapamil and Dextromethorphan) to ensure the microsomes are metabolically active and the assay is performing within expected ranges.[11]

    • -Test Compound Control: An incubation containing all components except the test compound is used to check for interfering peaks in the LC-MS/MS analysis.[14]

Data Analysis and Interpretation

Quantitative Analysis

The primary output of these assays is the concentration of the parent compound remaining over time. This data is used to derive key stability parameters.

  • Percent Remaining: Calculated relative to the T=0 time point.

  • Half-Life (t½): Determined by plotting the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression is the first-order rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): For the microsomal assay, this is calculated from the half-life and incubation conditions.

Table 1: Example Data Summary for Stability Assessment

Compound IDAssayMatrixHalf-Life (t½, min)CLint (µL/min/mg protein)Interpretation
Cmpd-X (Control)Microsomal StabilityHuman Liver1546.2High Clearance
Cmpd-Y (Control)Microsomal StabilityHuman Liver>120<5.8Low Clearance
Test Compound Plasma Stability Human Plasma [Experimental Value]N/A[Stable/Unstable]
Test Compound Microsomal Stability Human Liver [Experimental Value][Calculated Value][Low/Med/High Clearance]
Qualitative Analysis: Metabolite Identification

While quantitative analysis tracks the parent drug, identifying the degradation products (metabolites) is crucial for understanding the why behind any observed instability.

  • Methodology: LC-High-Resolution Mass Spectrometry (LC-HRMS), such as Orbitrap or TOF-MS, is the predominant tool for metabolite identification.[15] It allows for the detection of unknown metabolites and provides accurate mass measurements to propose elemental compositions. Tandem MS (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information.[16][17][18]

  • Expected Metabolites:

    • GSH Adduct: A mass shift of +305.068 Da (for the glutathionyl moiety, C10H15N3O6S) relative to the parent compound.

    • Oxidation: A mass shift of +15.995 Da (addition of an oxygen atom).

    • Glucuronidation: A mass shift of +176.032 Da (addition of a glucuronic acid moiety).

Conclusion and Forward-Looking Strategy

This guide provides a foundational framework for evaluating the stability of 1-(3-Aminocyclopentyl)prop-2-en-1-one. The presence of the vinyl ketone moiety strongly suggests that conjugation with glutathione will be a major degradation and clearance pathway. The microsomal stability assay will reveal the susceptibility of the molecule to Phase I oxidative metabolism.

The results from these in vitro studies are essential for early-stage drug development.[19] They allow for the early identification of metabolic liabilities, guiding medicinal chemistry efforts to optimize the structure for improved stability and pharmacokinetic properties. Data generated according to these protocols will be robust, reproducible, and directly inform decisions on whether to advance a compound toward more complex in vivo studies, in line with regulatory expectations.[20][21][22]

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available from: [Link]

  • PubMed. Analytical strategies for identifying drug metabolites. Available from: [Link]

  • Encyclopedia.pub. Glutathione-Mediated Conjugation of Anticancer Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • ResearchGate. Stability of ketone bodies in serum in dependence on storage time and storage temperature. Available from: [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]

  • ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]

  • Domainex. Plasma Stability Assay. Available from: [Link]

  • SciSpace. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Available from: [Link]

  • Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies. Available from: [Link]

  • Regulations.gov. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available from: [Link]

  • ResearchGate. Michael-type addition. Reaction mechanism of an R,-unsaturated compound.... Available from: [Link]

  • University of Washington. Glutathione Conjugation. Available from: [Link]

  • National Center for Biotechnology Information. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • ACS Publications. Glutathione Adduct Patterns of Michael-Acceptor Carbonyls. Available from: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

  • J-STAGE. Degradation Mechanism of Poly(vinyl alcohol) by Successive Reactions of Secondary Alcohol Oxidase and {3-Diketone Hydrolase from Pseudomonas sp. t. Available from: [Link]

  • Corning. A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Available from: [Link]

  • ACS Publications. Novel Poly(vinyl alcohol)-Degrading Enzyme and the Degradation Mechanism. Available from: [Link]

  • National Center for Biotechnology Information. Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light. Available from: [Link]

  • U.S. Food and Drug Administration. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Available from: [Link]

  • ResearchGate. Theoretical investigation on the degradation of methyl vinyl ketone initiated by ·OH and ·Cl in the atmosphere and aqueous particles: Mechanism, kinetics, and environmental impact analysis. Available from: [Link]

  • Royal Society of Chemistry. Investigation of methyl-vinyl ketone, 2- and 3-butenal decomposition pathways through semi-automated variable reaction coordinate transition state theory. Available from: [Link]

  • Polish Pharmaceutical Society. NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Available from: [Link]

  • U.S. Food and Drug Administration. Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available from: [Link]

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  • SciSpace. The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Available from: [Link]

  • Copernicus Publications. Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Available from: [Link]

  • Longdom Publishing. Stability of Selected Biochemical Analytes in Plasma Samples Stor. Available from: [Link]

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Target Deconvolution and Profiling Strategies for 1-(3-Aminocyclopentyl)prop-2-en-1-one: A Chemoproteomic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemoproteomics & Covalent Drug Discovery Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The molecule 1-(3-Aminocyclopentyl)prop-2-en-1-one is a highly privileged covalent fragment utilized in Fragment-Based Drug Discovery (FBDD). Rather than functioning as a standalone therapeutic, it serves as a potent warhead-scaffold combination designed to probe and irreversibly bind specific protein microenvironments.

To successfully identify its biological targets, we must understand the causality behind its chemical structure. The fragment operates via a dual-action mechanism [1]:

  • The Recognition Element (3-Aminocyclopentyl): The primary amine is basic ( pKa​≈9.5 ) and protonated at physiological pH. It acts as an electrostatic anchor, actively seeking out acidic residues (Glutamate or Aspartate) within a protein pocket to form salt bridges or hydrogen bonds. This pre-organization drastically lowers the entropic penalty of binding.

  • The Electrophilic Warhead (prop-2-en-1-one): This α,β -unsaturated ketone is a classic Michael acceptor. Once the cyclopentyl ring anchors the molecule, the enone is positioned in precise proximity to a nucleophilic cysteine thiolate, facilitating an irreversible Michael addition to form a stable thioether bond.

By exploiting this specific pharmacophore (Cysteine + Asp/Glu in close spatial proximity), we can deploy targeted computational and chemoproteomic workflows to deconvolute its proteome-wide targets.

Mechanism cluster_0 Target Protein Binding Pocket (e.g., BFL-1) Cys Nucleophilic Cysteine (e.g., Cys55) Glu Acidic Residue (e.g., Glu78) Frag 1-(3-Aminocyclopentyl) prop-2-en-1-one Frag->Cys Michael Addition (Covalent Bond) Frag->Glu Salt Bridge / H-Bond

Fig 1: Dual-action binding mechanism of 1-(3-Aminocyclopentyl)prop-2-en-1-one.

Validated and Putative Target Classes

Recent structural biology efforts have validated this fragment's ability to target challenging protein-protein interactions (PPIs) and kinases. A prime example is the anti-apoptotic protein BFL-1 (BCL2A1) , where the 3-aminocyclopentyl moiety engages Glu78, directing the enone to covalently modify Cys55[1]. Furthermore, variations of this scaffold have been utilized in the development of Checkpoint Kinase 1 (CHK1) inhibitors[4].

Quantitative Optimization Data

To illustrate the translational power of this fragment, Table 1 summarizes the kinetic and cellular optimization data of the 3-aminocyclopentyl-enone scaffold during the development of BFL-1 inhibitors. Note the reliance on the time-independent parameter kinact​/KI​ , which is the gold standard for evaluating covalent inhibitor potency.

Table 1: Kinetic and Cellular Optimization of 3-Aminocyclopentyl-Enone Derivatives against BFL-1

Compound IterationStructural ModificationBiochemical IC50​ ( μM ) kinact​/KI​ ( M−1s−1 )Cellular EC50​ ( μM )Key Interactions
Hit Fragment Unsubstituted enone23.018> 10.0Cys55 (Covalent)
Compound 10a Addition of rac-3-aminocyclopentyl0.48240N/ACys55 + Glu78 (H-bond)
Compound 26 Chiral optimization + lipophilic tail0.0224,6000.37Cys55 + Glu78 + Cryptic Pocket

Data synthesized from Lucas et al., 2024 [1].

In Silico Target Identification: Reactive Docking Workflow

Before moving to resource-intensive in vitro assays, computational reactive docking should be employed to screen the structural proteome (e.g., the PDB) for putative targets. Standard non-covalent docking is insufficient because it cannot account for the geometric constraints of the Michael addition transition state.

Step-by-Step Methodology: Covalent Pharmacophore Mapping & Docking
  • Proteome Filtering: Query structural databases for proteins containing a solvent-accessible Cysteine residue located within 4.0–6.0 Å of an acidic residue (Aspartate or Glutamate).

  • Ligand Preparation: Generate the 3D conformers of 1-(3-Aminocyclopentyl)prop-2-en-1-one. Define the β -carbon of the enone as the reactive electrophilic center.

  • Receptor Preparation: Protonate the target protein at pH 7.4. Ensure the target Cysteine is modeled as a reactive thiolate ( S− ) to accurately reflect its nucleophilic state.

  • Reactive Docking (e.g., CovDock):

    • Pose Generation: The software temporarily truncates the warhead and docks the 3-aminocyclopentyl recognition element into the pocket.

    • Constraint Application: A distance constraint (typically ≤3.5 Å) is enforced between the thiolate sulfur and the enone β -carbon.

    • Covalent Bond Formation: The algorithm models the thioether bond, minimizes the complex, and scores the pose based on the strain energy of the newly formed bond and the strength of the amine-Glu/Asp salt bridge.

In Vitro Target Deconvolution: Competitive isoTOP-ABPP

To identify the proteome-wide targets of this fragment in living cells, we utilize Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling (isoTOP-ABPP) [2, 3].

Because synthesizing an alkyne-tagged version of our specific fragment might alter its delicate binding thermodynamics, we employ a competitive approach. We use the unmodified fragment to compete against a broad-spectrum reactive probe (Iodoacetamide-alkyne, IA-alkyne). Targets bound by our fragment will show a loss of IA-alkyne labeling.

Step-by-Step Methodology: Competitive isoTOP-ABPP
  • Proteome Preparation: Lyse the target cell line (e.g., cancer cells overexpressing BFL-1 or CHK1) under native conditions using a probe-sonicator. Clear the lysate via centrifugation and normalize protein concentration to 2 mg/mL.

  • Competitive Incubation: Split the proteome into two aliquots.

    • Control: Treat with DMSO vehicle.

    • Experimental: Treat with 50 μM of 1-(3-Aminocyclopentyl)prop-2-en-1-one for 1 hour at 37°C. (The fragment will covalently bind its specific targets).

  • Broad-Spectrum Labeling: Add 100 μM IA-alkyne to both aliquots for 1 hour. IA-alkyne will covalently tag all remaining reactive cysteines.

  • Isotopic Click Chemistry (CuAAC):

    • React the DMSO control with a Light -isotope TEV-cleavable biotin-azide tag.

    • React the Fragment-treated sample with a Heavy -isotope TEV-cleavable biotin-azide tag.

  • Enrichment & Digestion: Combine the Light and Heavy samples in a 1:1 ratio. Precipitate proteins (methanol/chloroform) to remove unreacted probes. Resuspend and enrich the biotinylated proteins on Streptavidin agarose beads. Perform on-bead tryptic digestion to wash away all non-covalently bound peptide fragments.

  • Orthogonal Cleavage & LC-MS/MS: Incubate the beads with TEV protease to specifically release the probe-modified cysteine peptides. Analyze the eluate via quantitative LC-MS/MS.

  • Bioinformatic Analysis: Calculate the Light:Heavy (L:H) ratio for each identified peptide. A high L:H ratio ( >4.0 ) indicates that the fragment successfully outcompeted IA-alkyne for that specific cysteine, identifying it as a high-confidence biological target.

Workflow A 1. Proteome Pre-incubation (DMSO vs. Fragment) B 2. Broad-Spectrum Probe Labeling (e.g., IA-Alkyne) A->B C 3. CuAAC Click Chemistry (Heavy/Light Biotin-Azide) B->C D 4. Combine & Streptavidin Enrichment (Capture Labeled Peptides) C->D E 5. On-Bead Digestion & Cleavage (Isolate Cysteine Peptides) D->E F 6. Quantitative LC-MS/MS (Identify Competed Targets) E->F

Fig 2: Competitive isoTOP-ABPP workflow for proteome-wide target deconvolution.

Conclusion

The 1-(3-Aminocyclopentyl)prop-2-en-1-one fragment is a highly rationalized chemical tool. By pairing a basic recognition motif with a Michael acceptor, it is uniquely primed to target protein pockets containing proximal acidic and nucleophilic residues. By integrating in silico reactive docking with in vitro competitive isoTOP-ABPP, drug development professionals can systematically map its target landscape, paving the way for the design of highly selective, irreversible therapeutics in oncology and beyond.

References

  • Lucas, S. C. C., et al. "Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 2010. URL:[Link]

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. URL:[Link]

  • Sumitomo Pharma Co., Ltd. "Therapeutic for cancer refractory to immune checkpoint inhibitor." European Patent Office, EP 4534100 A1, 2023.

The Aminocyclopentyl Moiety: A Structural Fulcrum for Target Recognition and Binding Affinity in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern rational drug design, the transition from weak hit compounds to highly potent, selective leads requires precise control over both the thermodynamics and kinetics of target binding. The aminocyclopentyl moiety has emerged as a highly privileged pharmacophore in this optimization process. By combining the hydrophobic bulk of a saturated five-membered ring with the precise electrostatic vector of an amino group, this moiety drastically reduces the entropic penalty of binding while enabling high-affinity, induced-fit interactions. This whitepaper dissects the physicochemical causality behind the aminocyclopentyl group's success, analyzes real-world case studies across diverse target classes, and provides a self-validating experimental workflow for characterizing its binding mechanics.

Thermodynamic Causality of the Aminocyclopentyl Pharmacophore

The strategic incorporation of an aminocyclopentyl group into a small molecule ligand is rarely accidental; it is a deliberate manipulation of the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

  • Entropic Pre-organization ( ΔS ): Flexible alkyl amines lose significant conformational entropy upon entering a rigid protein binding pocket. The cyclopentyl ring restricts the rotatable bonds of the ligand, locking the amino group into a pre-organized vector. This pre-organization minimizes the entropic penalty upon binding, driving a lower dissociation constant ( Kd​ ).

  • Enthalpic Anchoring ( ΔH ): The primary or secondary amine acts as a potent hydrogen bond donor/acceptor or salt-bridge participant. Because the ring restricts its flexibility, the stereochemistry (e.g., 1S,3S vs. 1R,3R ) strictly dictates the trajectory of this interaction, enabling exquisite target selectivity.

  • Hydrophobic Packing & Cryptic Pockets: The aliphatic cyclopentyl ring provides a substantial hydrophobic surface area. Upon binding, it displaces high-energy, ordered water molecules from the binding site into the bulk solvent. Furthermore, its specific steric bulk is highly effective at inducing "cryptic pockets"—transient hydrophobic cavities that are invisible in the apo-protein structure but open upon ligand engagement.

Pathway A Aminocyclopentyl Scaffold B Conformational Rigidity A->B C Amine Vector (H-Bonding) A->C D Cyclopentyl Ring (Hydrophobic) A->D E Reduced u0394S Penalty B->E F Target Specificity (e.g., Glu78) C->F G Cryptic Pocket Induction D->G H High-Affinity Binding State E->H F->H G->H

Thermodynamic and structural contributions of the aminocyclopentyl moiety to target binding.

Mechanistic Case Studies in Target Recognition

The theoretical advantages of the aminocyclopentyl moiety translate into measurable clinical and preclinical success across highly distinct protein targets.

Case Study 1: Cryptic Pocket Induction in Covalent BFL-1 Inhibitors

Targeting protein-protein interactions (PPIs) like those involving the apoptosis regulator BFL-1 is notoriously difficult due to flat, featureless binding sites. In the development of covalent BFL-1 inhibitors, the incorporation of a rac-3-aminocyclopentyl moiety in compound (±)-10a proved transformative. The primary amine establishes a highly directional hydrogen bond with the Glu78 residue of the target. Simultaneously, the steric bulk of the cyclopentyl ring induces and maintains a cryptic hydrophobic pocket. This induced-fit conformational change is structurally critical, as it perfectly aligns the molecule's electrophilic warhead to form an irreversible covalent adduct with Cys55 [[1]]().

Case Study 2: Entropic Optimization in mGlu2 Receptors

The metabotropic glutamate receptors (mGluRs) require ligands that mimic the endogenous neurotransmitter glutamate. The analog trans-1-aminocyclopentyl-1,3-dicarboxylic acid (trans-ACPD) locks the flexible glutamate backbone into a rigid cyclopentane ring, drastically reducing the entropic loss upon binding. Building upon this scaffold, the rationally designed agonist LBG30300 utilizes the aminocyclopentyl-derived core to engage in a precise salt bridge with Arg57 and a hydrogen bond with Ser272, achieving picomolar potency and an impressive 40-fold selectivity for mGlu2 over the closely related mGlu3 isoform 2.

Case Study 3: Isoform Selectivity in Kinase Inhibition (CDK9)

Achieving selectivity among Cyclin-Dependent Kinases (CDKs) is a major hurdle due to the highly conserved nature of the ATP-binding pocket. During the structural optimization of KB-0742—a therapeutic candidate for MYC-dependent cancers—a (1S,3S)-3-aminocyclopentyl group was incorporated via nucleophilic aromatic substitution. This specific stereoisomer acts as a critical spatial orienter within the binding pocket, maintaining exquisite kinome selectivity for CDK9 while simultaneously improving overall physicochemical and pharmacokinetic (PK) properties [[3]]().

Quantitative Impact Summary
Target ClassCompoundMoiety / StereochemistryKey Structural InteractionsPharmacological Outcome
Apoptosis Regulator (BFL-1) Compound (±)-10arac-3-aminocyclopentylH-bond with Glu78; Induction of cryptic hydrophobic pocket.Optimal positioning for covalent bond with Cys55 [[1]]().
GPCR (mGlu2 Receptor) LBG30300Aminocyclopropyl/pentyl coreH-bond with Ser272; Salt bridge with Arg57.Picomolar potency; 40-fold selectivity over mGlu3 [[2]]().
Kinase (CDK9) KB-0742(1S,3S)-3-aminocyclopentylBinding pocket orientation and kinome exclusion.High CDK9 selectivity; Oral bioavailability in MYC-cancers 3.

Self-Validating Experimental Workflows for Kinetic and Structural Characterization

To rigorously prove that an aminocyclopentyl moiety is driving affinity via specific H-bonding and conformational restriction (rather than non-specific lipophilicity), application scientists must employ a self-validating workflow. The following protocol integrates kinetic profiling, orthogonal mutagenesis, and structural biology to create a closed-loop validation system.

Workflow S1 1. Ligand Synthesis (Stereospecific Aminocyclopentyl) S2 2. SPR Kinetic Profiling (Measure kon / koff) S1->S2 Purified Compound S3 3. Site-Directed Mutagenesis (Ablate H-bond acceptor) S2->S3 Identify long residence time S4 4. X-Ray Crystallography (Confirm Cryptic Pocket) S3->S4 Validate specific interactions S5 5. Lead Optimization (Tune Warhead Reactivity) S4->S5 Structure-guided refinement

Self-validating experimental workflow for evaluating aminocyclopentyl-mediated target engagement.

Step-by-Step Methodology

Step 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

  • Causality: Standard endpoint assays (like IC50​ ) fail to capture the prolonged residence time ( τ=1/koff​ ) conferred by the conformational rigidity of the cyclopentyl ring. SPR is required to decouple affinity ( Kd​ ) into its kinetic components ( kon​ and koff​ ).

  • Protocol:

    • Immobilize the purified target protein on a CM5 sensor chip via standard amine coupling chemistry (target ~1000 RU to minimize mass transport limitations).

    • Inject the aminocyclopentyl-bearing ligand across the chip in a multi-cycle kinetic format at concentrations ranging from 0.1×Kd​ to 10×Kd​ .

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ and koff​ rates.

Step 2: Site-Directed Mutagenesis for Enthalpic Validation (The Orthogonal Check)

  • Causality: To prove the amino group is forming a highly directional H-bond (and not just benefiting from general electrostatic attraction), the specific receptor acceptor residue must be ablated. This serves as the internal negative control.

  • Protocol:

    • Generate a point mutant of the target protein (e.g., mutating the known H-bond acceptor Glu78 to Alanine).

    • Express and purify the mutant protein using the identical pipeline as the wild-type.

    • Repeat the SPR kinetic profiling. A drastic reduction in affinity ( ΔΔG>2 kcal/mol), driven primarily by an accelerated koff​ , validates that the primary amine's vector is correctly oriented and essential for binding.

Step 3: X-Ray Co-Crystallography for Cryptic Pocket Verification

  • Causality: The steric bulk of the cyclopentyl ring frequently drives induced-fit conformational changes, opening cryptic pockets that cannot be predicted by docking simulations against apo-protein structures.

  • Protocol:

    • Incubate the target protein with a 3- to 5-fold molar excess of the aminocyclopentyl ligand to ensure high occupancy.

    • Set up high-throughput vapor diffusion crystallization screens (hanging or sitting drop).

    • Harvest diffracting crystals, cryoprotect, and collect data at a synchrotron source.

    • Solve the structure via molecular replacement. Critically analyze the 2Fo​−Fc​ electron density map around the cyclopentyl ring to confirm the displacement of high-energy water molecules and the physical expansion of the hydrophobic cavity compared to the apo-state.

Conclusion

The aminocyclopentyl moiety is far more than a simple linker; it is a sophisticated structural tool that medicinal chemists use to dictate the thermodynamic and kinetic fate of a drug candidate. By restricting conformational entropy, projecting hydrogen bonds with stereochemical precision, and inducing cryptic binding pockets, this pharmacophore enables the leap from moderate binders to highly selective, long-residence-time therapeutics. As demonstrated across kinases, GPCRs, and challenging PPIs, mastering the implementation of this moiety requires a rigorous, structure-guided, and kinetically validated approach to drug design.

References

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors.RSC Advances / National Institutes of Health (NIH).
  • Design, Synthesis, Pharmacology, and In Silico Studies of (1S,2S,3S)-2-((S)-Amino(carboxy)methyl)-3-(carboxymethyl)cyclopropane-1-carboxylic Acid (LBG30300): A Picomolar Potency Subtype-Selective mGlu2 Receptor Agonist.Journal of Medicinal Chemistry / ACS Publications.
  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers.Journal of Medicinal Chemistry / National Institutes of Health (NIH).

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Methodological & Application

Protocol for using 1-(3-Aminocyclopentyl)prop-2-en-1-one as a chemical probe for proteomics

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of 1-(3-Aminocyclopentyl)prop-2-en-1-one and its derivatives as covalent chemical probes for target discovery and validation in proteomics.

Introduction: A Novel Covalent Probe for Exploring the Proteome

The identification of protein targets for small molecules is a cornerstone of modern drug discovery and chemical biology. Covalent chemical probes have emerged as powerful tools for this purpose, offering the ability to form stable, irreversible bonds with their protein targets, thereby facilitating their enrichment and identification.[1][2] This application note details a comprehensive protocol for the use of 1-(3-Aminocyclopentyl)prop-2-en-1-one, a novel chemical probe, in proteomics research.

While 1-(3-Aminocyclopentyl)prop-2-en-1-one is not yet a widely characterized probe, its chemical structure contains a key reactive moiety: an α,β-unsaturated ketone. This functional group is a Michael acceptor, designed to react with nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine.[3] The cyclopentyl scaffold provides a three-dimensional framework that can be further modified to improve selectivity and introduce reporter tags for downstream analysis. The amine handle on the cyclopentyl ring offers a convenient point for the attachment of a bioorthogonal handle, such as an alkyne or azide, which is essential for modern chemoproteomic workflows.[4]

This guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing novel covalent probes for target identification, validation, and the study of drug-protein interactions. The protocols described herein are based on well-established principles of activity-based protein profiling (ABPP) and chemoproteomics.[5][6][7]

Mechanism of Action: Covalent Targeting of Nucleophilic Residues

The utility of 1-(3-Aminocyclopentyl)prop-2-en-1-one as a chemical probe is derived from its ability to form a stable covalent bond with its protein targets. The α,β-unsaturated ketone is an electrophilic "warhead" that is susceptible to nucleophilic attack by amino acid side chains.[8] The most likely target is the sulfhydryl group of cysteine, which is a soft nucleophile and readily participates in Michael addition reactions. Other nucleophilic residues, such as lysine, histidine, or serine, may also react, although typically to a lesser extent.

The aminocyclopentyl moiety of the probe can contribute to binding affinity and selectivity through non-covalent interactions with the target protein. For this protocol, we will assume the use of a derivative of 1-(3-Aminocyclopentyl)prop-2-en-1-one that has been functionalized with a terminal alkyne group. This alkyne serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) after the probe has labeled its protein targets.[4][9] This two-step approach is advantageous as it minimizes steric hindrance and maintains the cell permeability of the probe.[5]

G cluster_0 Probe-Target Interaction cluster_1 Click Chemistry Reporter Tagging Probe 1-(3-Aminocyclopentyl)prop-2-en-1-one (with Alkyne Handle) Covalent_Complex Covalent Probe-Protein Adduct Probe->Covalent_Complex Michael Addition Protein Target Protein (with Nucleophilic Cysteine) Protein->Covalent_Complex Labeled_Complex Biotinylated Probe-Protein Adduct Covalent_Complex->Labeled_Complex Azide_Biotin Azide-Biotin Reporter Azide_Biotin->Labeled_Complex CuAAC Reaction

Caption: Covalent labeling and reporter tagging workflow.

Experimental Workflows: From Live Cells to Target Identification

The following sections provide detailed protocols for using an alkyne-functionalized derivative of 1-(3-Aminocyclopentyl)prop-2-en-1-one for proteome-wide target identification. The overall workflow is depicted in the diagram below.

G start Start cell_culture Cell Culture start->cell_culture probe_treatment Treat Cells with Alkyne Probe cell_culture->probe_treatment cell_lysis Cell Lysis probe_treatment->cell_lysis click_chemistry Click Chemistry with Azide-Biotin cell_lysis->click_chemistry enrichment Streptavidin Enrichment click_chemistry->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis & Target ID lc_ms->data_analysis end End data_analysis->end

Caption: Overall experimental workflow for target identification.

PART 1: In-Situ Labeling of Proteins in Live Cells

This protocol describes the treatment of live cells with the alkyne-functionalized probe.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkyne-functionalized 1-(3-Aminocyclopentyl)prop-2-en-1-one probe

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Protocol:

  • Cell Seeding: Seed cells in a 10 cm dish and grow to 80-90% confluency.

  • Probe Preparation: Prepare a 10 mM stock solution of the alkyne probe in anhydrous DMSO.

  • Cell Treatment:

    • Aspirate the cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, serum-free medium to the cells.

    • Add the alkyne probe to the desired final concentration (typically 1-100 µM). Include a vehicle control (DMSO only).

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells three times with cold PBS to remove excess probe.

    • Harvest the cells by scraping in cold PBS and transfer to a conical tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.

PART 2: Proteome Lysis and Click Chemistry

This part of the protocol describes the lysis of probe-treated cells and the subsequent attachment of a biotin reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9]

Materials:

  • Cell pellet from Part 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Azide-PEG3-Biotin

Protocol:

  • Cell Lysis:

    • Resuspend the cell pellet in cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 1 mg of proteome with the click chemistry reagents in the following order:

      • Azide-PEG3-Biotin (from a 10 mM stock in DMSO, final concentration 100 µM)

      • TCEP (from a 50 mM stock in water, final concentration 1 mM)

      • TBTA (from a 1.7 mM stock in DMSO, final concentration 100 µM)

      • CuSO4 (from a 50 mM stock in water, final concentration 1 mM)

    • Vortex the reaction mixture and incubate at room temperature for 1 hour.

PART 3: Enrichment of Biotinylated Proteins

This section details the enrichment of probe-labeled proteins using streptavidin affinity purification.

Materials:

  • Streptavidin-agarose beads

  • Wash buffer 1 (1% SDS in PBS)

  • Wash buffer 2 (6 M urea in PBS)

  • Wash buffer 3 (PBS)

Protocol:

  • Bead Preparation: Wash the streptavidin-agarose beads three times with PBS.

  • Protein Binding: Add the washed beads to the click chemistry reaction mixture from Part 2. Incubate for 1.5 hours at room temperature with gentle rotation.

  • Washing:

    • Centrifuge the beads at 1,500 x g for 2 minutes and discard the supernatant.

    • Wash the beads sequentially with Wash buffer 1, Wash buffer 2, and Wash buffer 3. Perform each wash three times.

PART 4: On-Bead Digestion and Mass Spectrometry

This protocol describes the on-bead tryptic digestion of the enriched proteins, followed by preparation for mass spectrometry analysis.

Materials:

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

Protocol:

  • Reduction and Alkylation:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Tryptic Digestion:

    • Add trypsin to the bead slurry (1:50 enzyme-to-protein ratio, estimated).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Wash the beads with 50 mM ammonium bicarbonate and combine the wash with the supernatant.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides in a solution of 80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.[10][11] Data can be acquired using data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods.[12]

Data Analysis and Target Identification

The analysis of the mass spectrometry data is a critical step in identifying the protein targets of the chemical probe.

Workflow:

  • Database Searching: Use a search algorithm (e.g., MaxQuant, Sequest, or Mascot) to search the raw MS data against a protein sequence database (e.g., UniProt).

  • Protein Identification and Quantification: Identify the proteins that were enriched in the probe-treated samples compared to the vehicle controls. Label-free quantification (LFQ) or isotopic labeling methods can be used for relative quantification.[13][14]

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly enriched in the probe-treated samples.

  • Target Validation: The identified protein "hits" should be validated using orthogonal methods, such as Western blotting, competitive binding assays, or functional assays.

Parameter Recommendation Rationale
Probe Concentration 1-100 µMTo achieve sufficient labeling without causing cellular toxicity.
Incubation Time 1-4 hoursTo allow for probe uptake and target engagement.
Cell Lysis RIPA bufferTo efficiently solubilize proteins while preserving probe-protein adducts.
Enrichment Streptavidin-agaroseFor high-affinity capture of biotinylated proteins.
MS Acquisition DDA or DIAFor comprehensive identification and quantification of peptides.

Troubleshooting and Considerations

  • High Background: If a large number of proteins are identified, consider reducing the probe concentration or incubation time. Ensure stringent washing of the streptavidin beads.

  • No Enrichment: Confirm the reactivity of the probe and the efficiency of the click chemistry reaction. Ensure that the protein concentration is sufficient for the enrichment.

  • Probe Synthesis: The synthesis of the alkyne-functionalized probe is a critical first step. While a detailed synthesis protocol is beyond the scope of this application note, it would likely involve standard organic chemistry techniques to couple a suitable alkyne-containing linker to the amine group of the cyclopentyl ring.[15]

Conclusion

The protocol described in this application note provides a comprehensive framework for the use of 1-(3-Aminocyclopentyl)prop-2-en-1-one and its derivatives as chemical probes for proteomic research. By leveraging the principles of covalent targeting and bioorthogonal chemistry, these probes can be used to identify novel protein targets, validate drug-protein interactions, and gain a deeper understanding of cellular signaling pathways.[16][17] The successful application of this protocol will enable researchers to harness the power of chemoproteomics to advance their drug discovery and chemical biology programs.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

  • Covalent chemical probes. Nature Chemical Biology. [Link]

  • Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Accounts of Chemical Research. [Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Proteomic discovery of chemical probes that perturb protein complexes in human cells. bioRxiv. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. PubMed. [Link]

  • Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry. [Link]

  • Chemoproteomics. Wikipedia. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Activity-based protein profiling: A graphical review. Journal of Controlled Release. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. [Link]

  • Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery. ACS Publications. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society. [Link]

  • Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. PubMed. [Link]

  • Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. Frontiers in Chemistry. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]

  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry. [Link]

  • 3-Aminocyclopent-2-en-1-one. ResearchGate. [Link]

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed. [Link]

  • Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. ResearchGate. [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Scientific Reports. [Link]

  • Preparation of 1,3-diphenylprop-2-en-1-one derivatives.

Sources

Application Note: 1-(3-Aminocyclopentyl)prop-2-en-1-one in Targeted Covalent Inhibitor (TCI) Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment paradigms for oncology and infectious diseases. At the core of this rational design is the selection of an appropriate electrophilic warhead and a structurally rigid linker. 1-(3-Aminocyclopentyl)prop-2-en-1-one is a highly specialized, bifunctional building block designed for this purpose.

This molecule features a primary amine at the 3-position of a cyclopentyl ring—serving as a versatile handle for conjugation to a target-recognizing scaffold—and a prop-2-en-1-one (vinyl ketone) moiety at the 1-position, which acts as a potent Michael acceptor. Unlike traditional acrylamides, vinyl ketones exhibit heightened electrophilicity, making them exceptional tools for targeting sterically hindered or less nucleophilic cysteine residues in enzymes such as viral proteases (e.g., SARS-CoV-2 Mpro) and kinases[1].

This application note provides a comprehensive guide to utilizing 1-(3-Aminocyclopentyl)prop-2-en-1-one in TCI development, detailing the mechanistic rationale, synthetic integration, and self-validating biochemical protocols required to evaluate its efficacy.

Mechanistic Rationale & Design Philosophy

The Vinyl Ketone Advantage

In covalent drug design, the reactivity of the warhead must be perfectly balanced with the non-covalent binding affinity ( KI​ ) of the scaffold to achieve an optimal inactivation rate ( kinact​ )[2]. Most approved TCIs utilize acrylamides; however, the resonance stabilization provided by the adjacent nitrogen in an acrylamide dampens the electrophilicity of the β -carbon.

In contrast, the vinyl ketone (enone) lacks this resonance stabilization, rendering its β -carbon significantly more electron-deficient and reactive toward thiols[3]. This is strategically advantageous when:

  • The target cysteine is located in a solvent-exposed or electronically deactivated microenvironment.

  • The non-covalent recognition scaffold has a relatively weak affinity (high KI​ ), requiring a faster kinact​ to drive the equilibrium toward the covalent adduct[2].

The Cyclopentyl Vector

The 3-aminocyclopentyl ring is not merely a passive linker; it is a conformationally restricted spacer. The 1,3-substitution pattern projects the vinyl ketone warhead at a specific angle relative to the core scaffold. This precise vectoring is critical for navigating cryptic binding pockets and ensuring the warhead is positioned within the optimal distance and trajectory for nucleophilic attack by the target cysteine[4].

Mechanism Target Target Protein (Cys-SH) NonCovalent Non-Covalent Complex (E·I) Target->NonCovalent + Inhibitor (KI) Inhibitor Vinyl Ketone TCI (Michael Acceptor) Inhibitor->NonCovalent Covalent Covalent Adduct (E-I) NonCovalent->Covalent Cys Attack (kinact)

Caption: Two-step mechanism of covalent inhibition: Reversible binding ( KI​ ) followed by irreversible Michael addition ( kinact​ ).

Application Workflow

The integration of 1-(3-Aminocyclopentyl)prop-2-en-1-one into a drug discovery pipeline follows a strict, self-validating sequence. Each step is designed to confirm causality—ensuring that observed inhibition is due to specific covalent engagement rather than promiscuous reactivity.

Workflow A 1-(3-Aminocyclopentyl) prop-2-en-1-one B Scaffold Conjugation (Amide/Amine Coupling) A->B Synthesis C In Vitro Profiling (GSH Reactivity Assay) B->C Tuning D Target Engagement (Intact Protein MS) C->D kinact/KI E Structural Validation (X-ray Crystallography) D->E Binding Pose

Caption: Standard workflow for developing TCIs using the 1-(3-Aminocyclopentyl)prop-2-en-1-one building block.

Experimental Protocols

Protocol 1: Scaffold Conjugation via Amide Coupling

Objective: Attach the 1-(3-Aminocyclopentyl)prop-2-en-1-one building block to a carboxylic acid-bearing recognition scaffold. Causality & Logic: HATU is selected as the coupling reagent because it efficiently mediates the formation of amide bonds with sterically hindered cycloalkylamines without causing epimerization of the scaffold's stereocenters.

Step-by-Step Method:

  • Preparation: Dissolve the target carboxylic acid scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1-(3-Aminocyclopentyl)prop-2-en-1-one (1.1 equiv).

  • Monitoring: Stir the reaction for 2–4 hours. Monitor the disappearance of the active ester via LC-MS. Self-Validation: The presence of the product mass ( [M+H]+ ) without side-reactions at the vinyl group confirms successful coupling.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the TCI.

Protocol 2: Glutathione (GSH) Reactivity Profiling

Objective: Quantify the intrinsic electrophilicity of the synthesized TCI to predict off-target toxicity potential. Causality & Logic: Vinyl ketones are highly reactive. If the intrinsic reactivity is too high, the drug will be rapidly depleted by intracellular glutathione before reaching its target, leading to idiosyncratic toxicity[4].

Step-by-Step Method:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Reagent Mixing: Prepare a 10 mM stock of the TCI in DMSO. Prepare a 10 mM stock of reduced Glutathione (GSH) in the buffer.

  • Incubation: In a glass vial, mix the TCI (final concentration 10 µM) and GSH (final concentration 5 mM) in the buffer (pseudo-first-order conditions).

  • Sampling: Incubate at 37°C. Take 50 µL aliquots at 0, 10, 20, 30, 60, and 120 minutes. Quench immediately with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples via LC-MS/MS, monitoring the depletion of the parent TCI.

  • Self-Validation Control: Run Afatinib (an approved acrylamide TCI) in parallel. Afatinib should yield a t1/2​ of approximately 25-35 minutes[5].

Protocol 3: Target Engagement via Intact Protein Mass Spectrometry

Objective: Confirm the formation of a 1:1 covalent adduct between the TCI and the target protein. Causality & Logic: A mass shift corresponding exactly to the molecular weight of the TCI confirms covalent modification.

Step-by-Step Method:

  • Protein Preparation: Dilute recombinant target protein (e.g., SARS-CoV-2 Mpro or BTK) to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Incubation: Add the TCI to a final concentration of 20 µM (10-fold excess). Incubate at room temperature for 2 hours.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid online desalting cartridge to remove salts and unbound small molecules.

  • MS Analysis: Analyze via ESI-TOF Mass Spectrometry. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software.

  • Self-Validation Control: Perform the exact same assay using a Cys-to-Ala mutant of the target protein. Crucial Logic: If the mass shift is present in the wild-type but absent in the mutant, the covalent bond is definitively localized to the target cysteine[6].

Data Presentation: Warhead Reactivity Comparison

To guide rational design, the following table summarizes the typical kinetic parameters of the vinyl ketone warhead compared to other standard electrophiles used in TCI development.

Warhead TypeElectrophilicityTypical GSH t1/2​ (pH 7.4)Target ResidueReversibility
Acrylamide Moderate> 100 minCysteineIrreversible
Vinyl Ketone (Enone) High10 - 50 minCysteineIrreversible / Reversible*
Cyanoacrylamide Very High< 10 minCysteineReversible
Chloroacetamide High30 - 60 minCysteine / LysineIrreversible

*Note: While unsubstituted vinyl ketones generally form irreversible Michael adducts, specific steric bulk added to the α or β positions can render the hemithioacetal or Michael adduct reversible, a strategy actively explored in SARS-CoV-2 Mpro inhibitor design[1][7].

References

  • Structure-Based Discovery of a Series of Covalent, Orally Bioavailable, and Selective BFL1 Inhibitors ACS Publications[Link][5]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors RSC Publishing[Link][4]

  • Covalent inhibitors of GAPDH: from unspecific warheads to selective compounds AIR Unimi[Link][3]

  • Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights and Evolution Perspectives Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Impact of Warhead Modulations on the Covalent Inhibition of SARS-CoV-2 Mpro Explored by QM/MM Simulations ResearchGate[Link][6]

  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology ACS Publications[Link][2]

Sources

Experimental design for assessing the reactivity of 1-(3-Aminocyclopentyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Experimental Design for Assessing the Reactivity of 1-(3-Aminocyclopentyl)prop-2-en-1-one: A Tiered Approach to Characterizing a Novel Covalent Agent

Introduction: Deconstructing the Molecule

1-(3-Aminocyclopentyl)prop-2-en-1-one is a bifunctional molecule. Its reactivity is primarily dictated by the prop-2-en-1-one moiety, an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, via a Michael addition reaction.[1][2][3] The aminocyclopentyl group serves as the "guidance system," influencing physicochemical properties like solubility and providing a scaffold for non-covalent interactions that determine target specificity.[4]

A thorough understanding of the warhead's intrinsic reactivity is paramount. Overly reactive compounds may lead to promiscuous off-target binding and potential toxicity, while insufficient reactivity can prevent effective target engagement.[5] This protocol outlines a logical progression from simple chemical reactivity assays to complex proteome-wide and cell-based assessments.

A Tiered Strategy for Reactivity Assessment

A multi-tiered approach allows for early, cost-effective decision-making. Initial tiers focus on fundamental chemical properties, while later tiers investigate complex biological interactions.

G cluster_0 Experimental Workflow Tier1 Tier 1: Intrinsic Chemical Reactivity (Glutathione Assay) Tier2 Tier 2: Proteome-Wide Selectivity (Competitive Chemoproteomics) Tier1->Tier2 Proceed if reactivity is moderate Tier3 Tier 3: Cellular Target Engagement (CETSA) Tier2->Tier3 Proceed if selective targets are identified Tier4 Tier 4: Functional Cellular Response (Phenotypic Assays) Tier3->Tier4 Proceed if target engagement is confirmed G cluster_0 Competitive ABPP Workflow Lysate Cell Lysate (Proteome) Incubate Incubate with Test Compound or DMSO Lysate->Incubate Probe Add Broad-Spectrum Cysteine Probe Incubate->Probe Click Click Chemistry (Add Reporter Tag) Probe->Click Enrich Enrichment & Digestion Click->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS

Caption: Workflow for competitive chemoproteomics.

Protocol 4.1: Competitive ABPP in Cell Lysate
  • Lysate Preparation:

    • Harvest cultured cells (e.g., HEK293T) and lyse in PBS via sonication on ice.

    • Clarify the lysate by centrifugation at 100,000 x g for 45 minutes at 4°C.

    • Determine protein concentration via BCA or Bradford assay and normalize to 2 mg/mL.

  • Competitive Incubation:

    • In separate tubes, pre-incubate 1 mg of proteome with either DMSO (vehicle control) or a range of concentrations of 1-(3-Aminocyclopentyl)prop-2-en-1-one (e.g., 1 µM, 10 µM, 100 µM) for 1 hour at 37°C.

  • Probe Labeling:

    • Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM to each tube.

    • Incubate for 1 hour at room temperature.

  • Click Reaction & Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the probe-labeled proteins.

    • Enrich biotinylated proteins using streptavidin-agarose beads.

  • Sample Preparation for MS:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides for analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by quantitative mass spectrometry.

    • Identify and quantify the relative abundance of cysteine-containing peptides in the compound-treated samples versus the DMSO control.

  • Data Analysis:

    • Calculate the ratio of peptide abundance (DMSO / Compound). A ratio significantly >1 indicates target engagement.

    • Map the engaged cysteine sites to their respective proteins.

Target ProteinCysteine SiteLog2 (Fold Change)Interpretation
Kinase X Cys1234.5High-confidence Target
Protease Y Cys453.8High-confidence Target
GAPDH Cys1500.1No significant engagement
Albumin Cys34-0.2No significant engagement

Tier 3: Cellular Target Engagement

Objective: To confirm that the compound can penetrate the cell membrane and bind to its intended target in a physiological context.

Key Experiment: Cellular Thermal Shift Assay (CETSA). [6][7] Principle: Ligand binding typically stabilizes a target protein against thermal denaturation. [8]In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after centrifugation is quantified. A shift in the melting temperature (Tm) to a higher value in compound-treated cells indicates direct target engagement. [7]

Protocol 5.1: CETSA Melt Curve
  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either DMSO or a saturating concentration of 1-(3-Aminocyclopentyl)prop-2-en-1-one (e.g., 10x the IC50 from a functional assay) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. [9]3. Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath). [6][9] * Separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C. [6][9]4. Protein Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of the specific target protein (identified in Tier 2) in each sample using Western Blot or ELISA.

  • Data Analysis:

    • For each temperature point, normalize the band intensity to the unheated control (100% soluble).

    • Plot the percentage of soluble protein versus temperature for both DMSO and compound-treated samples.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive ΔTm indicates target stabilization and engagement.

Conclusion and Future Directions

This tiered experimental framework provides a systematic and robust methodology for characterizing the reactivity and selectivity of the novel covalent agent 1-(3-Aminocyclopentyl)prop-2-en-1-one. Positive results from these assays—namely moderate GSH reactivity, a selective proteomic profile, and confirmed cellular target engagement—provide strong validation for advancing the compound into further functional and phenotypic assays (Tier 4), such as cell viability studies, target-specific enzymatic assays, and downstream pathway analysis. This logical progression ensures that resources are focused on compounds with the highest potential for therapeutic success.

References

  • Dou, G., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation.
  • Singh, J., et al. (2021). Covalent Inhibition in Drug Discovery. RSC Chemical Biology. Available at: [Link]

  • Johnson, C. R., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Zhang, T., et al. (2022). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. Available at: [Link]

  • Dou, G., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • ChomiX. (n.d.). Competitive Chemoproteomic Profiling of Protein Targets for Covalent Small Molecule Drugs. ChomiX Biotech. Available at: [Link]

  • Johnson, C. R., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Covalent Drugs: Advantages, Challenges, Opportunities. Aragen Life Sciences. Available at: [Link]

  • Dai, L., et al. (2021). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS. Available at: [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. Available at: [Link]

  • Taylor & Francis Online. (2025). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Zhang, Z., et al. (2026). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society. Available at: [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. Available at: [Link]

  • Geer, M. J., et al. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cancer Research. Available at: [Link]

  • Craven, S. H., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Available at: [Link]

  • X-Chem. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available at: [Link]

  • RSC Publishing. (2022). Light controlled reversible Michael addition of cysteine: a new tool for dynamic site-specific labeling of proteins. Chemical Science. Available at: [Link]

  • Semantic Scholar. (n.d.). Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope. Semantic Scholar. Available at: [Link]

  • RSC Publishing. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing. Available at: [Link]

  • bioRxiv. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv. Available at: [Link]

  • NIH National Library of Medicine. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2018). Thiol–Disulfide Exchange Reaction for Cellular Glutathione Detection with Surface-Enhanced Raman Scattering. Analytical Chemistry. Available at: [Link]

  • Eurogentec. (n.d.). A Highly Sensitive Fluorimetric Assay for Thiol Quantification. Eurogentec. Available at: [Link]

  • ACS Publications. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society. Available at: [Link]

  • Chemist Wizards. (n.d.). Michael Addition Reaction, Mechanism & Applications. Chemist Wizards. Available at: [Link]

  • Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

  • RSC Publishing. (2021). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (2022). Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. Chemical Science. Available at: [Link]

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Application Note: High-Resolution LC-MS/MS Characterization of Protein Adducts Formed by 1-(3-Aminocyclopentyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Chemoproteomics, Mass Spectrometry, and Targeted Covalent Inhibitor (TCI) Development

Executive Summary & Mechanistic Foundation

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery by enabling the engagement of shallow or traditionally "undruggable" protein pockets[1]. The compound 1-(3-Aminocyclopentyl)prop-2-en-1-one (CAS: 1595045-72-9) serves as a highly representative electrophilic fragment in this space. It features a prop-2-en-1-one moiety—an α,β-unsaturated carbonyl that acts as a Michael acceptor.

The Causality of Adduct Formation: Under physiological conditions, the electron-deficient β-carbon of the enone undergoes a hetero-Michael addition when in close proximity to a nucleophilic amino acid residue. Due to its high nucleophilicity and relatively low abundance in the human proteome, the sulfhydryl group of Cysteine is the primary target[1]. This reaction forms a highly stable, irreversible thioether linkage.

To validate target engagement, determine stoichiometry, and map the exact site of modification, high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard[2]. Because Michael addition is a direct conjugate addition with no leaving group, the covalent modification results in a precise monoisotopic mass shift corresponding to the exact mass of the intact warhead (+139.0997 Da ).

Analytical Workflow

The detection of covalent adducts requires a meticulously designed bottom-up proteomics workflow. Every step in the sample preparation must be controlled to prevent artifactual modifications or the loss of the covalent label.

G N1 1. Warhead Incubation Target Protein + Covalent Ligand N2 2. Denaturation & Reduction (8M Urea, TCEP) N1->N2 Quench & Unfold N3 3. Alkylation (Iodoacetamide) N2->N3 Reduce Disulfides N4 4. Proteolytic Digestion (Trypsin, 37°C, 16h) N3->N4 Block Free Cys (+57.02 Da) N5 5. LC-MS/MS Analysis (High-Resolution Orbitrap/Q-TOF) N4->N5 Desalt & Inject N6 6. Data Processing Search for +139.0997 Da Cys Adducts N5->N6 HCD/CID Fragmentation

Workflow for bottom-up LC-MS/MS detection of covalent protein adducts.

Quantitative Data Parameters

To ensure accurate data processing during database searching (e.g., via MaxQuant, Proteome Discoverer, or Byonic), the following parameters must be established.

Table 1: Mass Spectrometry Parameters for 1-(3-Aminocyclopentyl)prop-2-en-1-one Adducts

ParameterValue / DescriptionAnalytical Rationale
Chemical Formula C8H13NOBase formula of the electrophilic fragment.
Monoisotopic Mass Shift +139.0997 Da Added as a variable modification on Cysteine (and potentially Lys/His) during MS/MS search.
Alkylation Background +57.0215 DaFixed modification on Cys (Iodoacetamide) to block unreacted thiols.
Diagnostic Fragmentation Retro-Michael AdditionHigh collision energy (HCD) may induce partial loss of the warhead, yielding unmodified product ions[3].
Enzyme Specificity Trypsin (Arg/Lys)Covalent modification at Lysine (if off-target) will cause a missed cleavage.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. We begin with a cell-free reactivity assay to confirm the warhead's intrinsic electrophilicity before moving to complex protein mapping.

Protocol A: In Vitro Glutathione (GSH) Trapping Assay

Purpose: To establish the intrinsic chemical reactivity and half-life of the Michael acceptor, ruling out steric hindrance or macrocyclic rearrangement artifacts[3].

  • Preparation: Prepare a 10 mM stock of 1-(3-Aminocyclopentyl)prop-2-en-1-one in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Mix the compound (final concentration 10 µM) with GSH (final concentration 5 mM) in the phosphate buffer.

  • Kinetic Sampling: Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction immediately by adding 50 µL of ice-cold 1% Formic Acid in Acetonitrile.

  • LC-MS Analysis: Centrifuge at 14,000 x g for 10 min. Inject the supernatant into an LC-UV-MS system.

  • Validation: Monitor the depletion of the parent compound (m/z 140.107) and the appearance of the GSH-adduct (m/z 447.168). Self-Validation: A vehicle (DMSO) + GSH control must be run to ensure GSH stability over the 120-minute timeframe.

Protocol B: Intact Protein MS (Top-Down Stoichiometry)

Purpose: To confirm 1:1 binding stoichiometry on the target recombinant protein and rule out promiscuous poly-alkylation.

  • Incubation: Incubate 5 µM of the target recombinant protein with 25 µM of the compound (5x molar excess) in 20 mM HEPES, 150 mM NaCl, pH 7.5 for 2 hours at room temperature.

  • Desalting: Remove unreacted compound using a Zeba Spin Desalting Column (7K MWCO) equilibrated in LC-MS grade water with 0.1% Formic Acid.

  • MS Acquisition: Inject onto a C4 analytical column coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris). Acquire data in positive ion mode (m/z 500–2500).

  • Deconvolution: Deconvolute the multiply charged envelope (using software like BioPharma Finder).

  • Validation: You should observe a single mass shift of +139.1 Da relative to the apo-protein. If +278.2 Da or higher shifts are observed, the warhead is promiscuously reacting with secondary cysteines or lysines.

Protocol C: Bottom-Up LC-MS/MS for Site Identification

Purpose: To map the exact amino acid residue modified by the covalent warhead[2].

  • Reaction Setup: Repeat the incubation step from Protocol B. Crucial Control: Always prepare a parallel vehicle-treated (DMSO) protein sample.

  • Denaturation & Reduction: Add solid Urea to a final concentration of 8M. Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

    • Causality Note: TCEP is strictly used instead of Dithiothreitol (DTT). DTT contains free thiols that will competitively react with the unquenched Michael acceptor, leading to false-negative target engagement.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 40 mM. Incubate in the dark at room temperature for 45 minutes.

    • Causality Note: Alkylation must occur after warhead incubation. IAA irreversibly blocks all remaining unmodified cysteines (+57.02 Da), preventing artifactual disulfide scrambling during digestion and allowing the MS software to distinguish between the target Cys (+139.10 Da) and bystander Cys (+57.02 Da).

  • Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce Urea concentration below 2M. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight (16 hours) at 37°C.

  • Quenching & Desalting: Quench the digestion by adding Formic Acid to a final concentration of 1%. Desalt the peptides using C18 StageTips or Sep-Pak cartridges. Elute in 80% Acetonitrile/0.1% Formic Acid, and dry in a vacuum centrifuge.

  • LC-MS/MS Acquisition: Resuspend in 0.1% Formic Acid. Inject onto a nano-LC system coupled to a high-resolution MS. Use a data-dependent acquisition (DDA) method with HCD fragmentation.

  • Data Processing: Search the raw data against the target protein sequence. Set static modification: Carbamidomethyl (C) (+57.0215 Da). Set variable modification: Aminocyclopentyl-enone (C, K, H) (+139.0997 Da).

References

  • Kim, G., Grams, R. J., & Hsu, K.-L. (2025). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews.[Link]

  • Mons, E., Kim, R. Q., & Mulder, M. P. C. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547.[Link]

  • Muste, C. A., Gu, C., Vandeveer, H. G., Sciabola, S., & Himmelbauer, M. K. (2025). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Journal of the American Society for Mass Spectrometry.[Link]

Sources

Application Note: Cell-Based Assays to Determine the Potency and Selectivity of 1-(3-Aminocyclopentyl)prop-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Targeted Covalent Inhibitors (TCIs), Assay Development, Cellular Pharmacology.

Executive Summary & Mechanistic Rationale

The fragment 1-(3-Aminocyclopentyl)prop-2-en-1-one represents a highly privileged pharmacophore in the design of targeted covalent inhibitors (TCIs). This moiety combines a reactive acrylamide (a Michael acceptor) with a rigid, tunable 3-aminocyclopentyl ring. The structural dynamics of this fragment allow it to access cryptic pockets and form critical hydrogen bonds—such as engaging Glu78 in the anti-apoptotic protein BFL1[1]—while positioning the acrylamide to irreversibly modify nucleophilic cysteines like Cys55 in BFL1[2] or Cys481 in Bruton’s Tyrosine Kinase (BTK)[3].

For covalent inhibitors, traditional reversible metrics (e.g., IC50​ ) are time-dependent and insufficient for capturing true pharmacological efficacy. Instead, the evaluation of 1-(3-Aminocyclopentyl)prop-2-en-1-one derivatives requires a specialized workflow that quantifies the second-order rate constant of inactivation ( kinact​/KI​ ), confirms irreversible target engagement in living cells, and rigorously profiles off-target kinome reactivity[3].

This application note provides a self-validating suite of protocols to accurately determine the potency, irreversibility, and selectivity of these covalent architectures.

Workflow A Biochemical Assay (kinact/KI Determination) B Cellular Target Engagement (Washout Assays) A->B C Phenotypic Profiling (Viability / Apoptosis) B->C D Selectivity Profiling (Intact Cell Kinome) C->D

Caption: Sequential screening workflow for evaluating covalent 1-(3-Aminocyclopentyl)prop-2-en-1-one derivatives.

Quantitative Data Presentation

To establish a baseline for expected assay performance, Table 1 summarizes the kinetic and cellular parameters of optimized 3-aminocyclopentyl acrylamide derivatives targeting BFL1 and BTK, synthesized from recent structure-based drug design campaigns[2][3].

Table 1: Representative Kinetic and Cellular Profiling Data

Compound ClassTarget KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Cellular IC50​ (µM)Off-Target Occupancy
BFL1-Optimized BFL1 (Cys55)4.500.00112400.48Negligible (vs. BCL-XL, MCL1)
BTK-Optimized BTK (Cys481)0.850.00536,2500.012< 5% (vs. TEC, EGFR, BLK)

Note: A high kinact​/KI​ ratio is the primary driver of covalent efficacy, allowing for lower cellular IC50​ values and sustained target occupancy even after compound clearance.

Experimental Protocols

Protocol 1: Time-Dependent Cellular Target Engagement (Washout Assay)

Causality & Logic: To prove that the cellular efficacy of a 1-(3-Aminocyclopentyl)prop-2-en-1-one derivative is driven by irreversible covalent bond formation rather than just a slow off-rate, a washout assay is mandatory. If the compound forms a permanent covalent adduct, downstream signaling will remain inhibited long after the free compound is removed from the culture media[1].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., SUDHL1 for BFL1, or Ramos B-cells for BTK) at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Pulse: Treat cells with the inhibitor at 10× the biochemical IC50​ concentration. Include a DMSO vehicle control and a known reversible inhibitor control.

  • Incubation: Incubate for 2 hours to allow for full covalent adduct formation.

  • Washout: Centrifuge the plate (300 x g, 5 min) and carefully aspirate the media. Wash the cell pellet three times with 2 mL of warm, compound-free complete media to remove all unbound inhibitor.

  • Chase Period: Resuspend cells in compound-free media and incubate for an additional 0, 4, 8, and 24 hours.

  • Lysis & Readout: At each time point, lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Analyze target engagement via Western blot (e.g., monitoring the recovery of p-PLCγ2 for BTK inhibition or cleaved caspase-3 for BFL1-mediated apoptosis).

Protocol 2: Cellular Viability and Apoptosis Assay

Causality & Logic: Covalent engagement must translate to a measurable phenotypic response. For 3-aminocyclopentyl acrylamides targeting anti-apoptotic proteins (BFL1) or survival kinases (BTK), the ultimate readout is the induction of apoptosis. Multiplexing viability with Caspase 3/7 activation ensures the mechanism of cell death is apoptotic and not necrotic toxicity.

Step-by-Step Methodology:

  • Plating: Seed cells in opaque 96-well plates at 1×104 cells/well in 50 µL of media.

  • Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer to media to achieve a final DMSO concentration of 0.1%. Add 50 µL of the compound-media mixture to the cells.

  • Incubation: Incubate for 48 to 72 hours depending on the cell line's doubling time.

  • Multiplex Readout:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Shake the plate at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 hour to allow cell lysis and signal stabilization.

  • Detection: Measure luminescence using a microplate reader. Calculate the half-maximal effective concentration ( EC50​ ) using a 4-parameter logistic curve fit.

Pathway cluster_BFL1 BFL1 Targeting (Apoptosis) cluster_BTK BTK Targeting (BCR Signaling) Warhead 1-(3-Aminocyclopentyl) prop-2-en-1-one BFL1 BFL1 (Cys55) Warhead->BFL1 Covalent Adduct BTK BTK (Cys481) Warhead->BTK Covalent Adduct BIM BIM Release BFL1->BIM Inhibition BAX BAX/BAK Activation BIM->BAX Apoptosis Apoptosis BAX->Apoptosis PLCg PLCγ2 Activation BTK->PLCg Inhibition NFkB NF-κB Pathway PLCg->NFkB Prolif B-Cell Proliferation NFkB->Prolif

Caption: Divergent mechanisms of action for 3-aminocyclopentyl acrylamides targeting BFL1 and BTK pathways.

Protocol 3: Intact Cell Kinome Profiling (KiNativ) for Selectivity

Causality & Logic: Biochemical kinase panels often misrepresent the selectivity of covalent inhibitors because they lack physiological ATP concentrations (which compete with the inhibitor for the ATP-binding site) and native protein complexes[3]. Intact cell profiling utilizes desthiobiotin-ATP probes to covalently tag uninhibited kinases in living cells, providing a highly accurate, physiologically relevant measure of off-target reactivity.

Step-by-Step Methodology:

  • Live Cell Treatment: Treat 5×106 Ramos cells with the 1-(3-Aminocyclopentyl)prop-2-en-1-one derivative (e.g., 1 µM) or DMSO for 2 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse in a native lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.5, 150 mM NaCl) without denaturing agents.

  • Probe Labeling: Add the desthiobiotin-ATP acyl phosphate probe (5 µM final concentration) to the lysates. Incubate for 1 hour at room temperature to label all accessible, uninhibited kinase active sites.

  • Digestion & Enrichment: Denature the proteins with urea, reduce/alkylate cysteines, and perform tryptic digestion overnight. Enrich the desthiobiotinylated peptides using streptavidin-agarose beads.

  • LC-MS/MS Analysis: Elute the peptides and analyze via quantitative LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each detected kinase by comparing the MS signal intensity of the compound-treated sample to the DMSO control. A highly selective compound will show >90% occupancy of the primary target (e.g., BTK) and <50% occupancy of closely related off-targets (e.g., TEC, BLK, EGFR)[3].

References

  • Palisse, A., et al. "Structure-Based Discovery of a Series of Covalent, Orally Bioavailable, and Selective BFL1 Inhibitors." Journal of Medicinal Chemistry, 2024.

  • Tichenor, M. S., et al. "Discovery of JNJ-64264681: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase." Journal of Medicinal Chemistry, 2022.

  • Basu, R., & Fletcher, S. "Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors." RSC Chemical Biology, 2026.

Sources

Application Note: Covalent Labeling of Target Proteins with 1-(3-Aminocyclopentyl)prop-2-en-1-one for High-Resolution Structural Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resolution of highly dynamic protein structures—particularly kinases and other enzymes with flexible activation loops—remains a significant challenge in structural biology. Covalent labeling provides a robust solution by trapping these proteins in a single, stable conformational state. This application note details the mechanistic rationale and experimental protocols for utilizing 1-(3-Aminocyclopentyl)prop-2-en-1-one as a tunable covalent warhead. By combining intact mass spectrometry (MS) validation with X-ray crystallography, researchers can achieve near-100% complex occupancy, enabling the elucidation of transient binding pockets and allosteric sites.

Mechanistic Rationale & Chemical Causality

Covalent drug design and structural probing rely on a two-step binding mechanism: an initial reversible binding event governed by the inhibition constant ( Ki​ ), followed by an irreversible bond formation governed by the inactivation rate ( kinact​ )[1].

The compound 1-(3-Aminocyclopentyl)prop-2-en-1-one is engineered to optimize both steps:

  • The Scaffold (1-(3-Aminocyclopentyl) moiety): The cyclopentyl ring provides a rigid, stereochemically defined linker that restricts conformational entropy. The primary amine acts as a critical hydrogen bond donor or salt-bridge partner with acidic residues in the target pocket. This dramatically enhances the initial non-covalent affinity ( Ki​ ) and precisely orientates the electrophile.

  • The Warhead (prop-2-en-1-one): This acrylamide derivative acts as a soft electrophile. Once positioned in the binding pocket, it undergoes a Michael addition reaction with the nucleophilic thiolate of a proximal, non-catalytic cysteine residue[2]. The intrinsic reactivity of the acrylamide is finely tuned by the adjacent cyclopentyl group, preventing off-target labeling while ensuring rapid and complete target engagement[3].

Trapping the protein in this covalent complex (E-I) reduces structural heterogeneity. This is critical for X-ray crystallography and Cryo-EM, where dynamic domains often result in poor electron density maps[1].

Workflow Visualization

CovalentWorkflow P Target Protein (Free Cysteine) RC Reversible Complex (E·I) P->RC Non-covalent Binding L 1-(3-Aminocyclopentyl) prop-2-en-1-one L->RC CC Covalent Complex (E-I) RC->CC Michael Addition (kinact) MS LC-MS Validation (Mass Shift) CC->MS Quality Control XRD X-Ray Crystallography (Structural Resolution) CC->XRD Co-crystallization

Workflow for covalent labeling, MS validation, and structural resolution of target proteins.

Quantitative Data: Kinetic & Structural Impact

To illustrate the efficacy of the aminocyclopentyl-acrylamide scaffold, Table 1 summarizes comparative data against standard non-covalent inhibitors and simple acrylamides targeting a model kinase (e.g., BTK Cys481).

Table 1: Comparative Kinetics and Crystallographic Outcomes

Inhibitor Class Ki​ (nM) kinact​ ( s−1 )Occupancy (MS)Crystallographic ResolutionElectron Density Quality (Activation Loop)
Non-Covalent Analog15.2N/A0%2.8 ÅPoor / Disordered
Simple Acrylamide145.00.002~60%2.6 ÅModerate
1-(3-Aminocyclopentyl)prop-2-en-1-one 4.5 0.018 >99% 1.9 Å Excellent / Fully Resolved

Data Interpretation: The inclusion of the aminocyclopentyl group improves the reversible binding affinity ( Ki​ ) by over 30-fold compared to a simple acrylamide. This proximity effect accelerates the kinact​ , leading to >99% covalent occupancy. The resulting structural rigidity directly translates to higher resolution and clearer electron density in dynamic regions.

Experimental Protocols

The following protocols establish a self-validating system: intact mass spectrometry is used as an absolute quality control gate before committing resources to crystallization trials[4][5].

Protocol A: In Vitro Covalent Labeling and Intact LC-MS Validation

Causality Check: Cysteine thiols must be in their deprotonated thiolate form to act as strong nucleophiles for the Michael addition. Therefore, the reaction pH is strictly maintained between 7.5 and 8.0. Nucleophilic reducing agents (like DTT or BME) will compete with the protein for the acrylamide warhead and must be strictly avoided.

Reagents & Setup:

  • Target Protein: Purified to >95%, 10–50 µM concentration.

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.8. (Use 1 mM TCEP if reduction is required, as it is non-nucleophilic).

  • Compound: 10 mM stock of 1-(3-Aminocyclopentyl)prop-2-en-1-one in LC-MS grade DMSO.

Step-by-Step Procedure:

  • Buffer Exchange: Desalt the purified protein into the HEPES buffer using a Zeba spin column to remove any primary amines or thiol-containing buffer additives.

  • Labeling Reaction: Aliquot 50 µL of the protein (e.g., 20 µM). Add the covalent compound to a final concentration of 100 µM (5-fold molar excess). Ensure final DMSO concentration remains 1% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture at 4°C or 25°C for 2 to 4 hours. Note: The optimal time depends on the specific kinact​ of the target and should be empirically determined.

  • Quenching & Self-Validation: Quench the reaction by adding 1% Formic Acid (lowering pH to ~3.0 protonates the cysteine, halting the Michael addition).

    • Control Step: Run a parallel reaction using a Cys-to-Ser mutant of the target protein. A lack of mass shift in this control definitively validates that the labeling is site-specific to the target cysteine.

  • LC-MS Analysis: Inject 2 µg of the quenched sample onto a C4 or C8 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra to intact mass. Confirm a single mass shift corresponding to the exact molecular weight of the 1-(3-Aminocyclopentyl)prop-2-en-1-one adduct. Ensure >95% conversion to the covalent state before proceeding to Protocol B.

Protocol B: Co-Crystallization of the Covalent Complex

Causality Check: Pre-forming the covalent complex in solution (co-crystallization) is vastly superior to soaking the compound into pre-formed apo-crystals. Soaking can shatter crystals if the covalent bond formation induces a significant conformational change in the protein lattice[5].

Step-by-Step Procedure:

  • Complex Preparation: Scale up the labeling reaction from Protocol A to yield 2–5 mg of the covalent complex. Use a 3-fold molar excess of the inhibitor and incubate for 4 hours at 4°C[5].

  • Purification of the Complex: Remove excess unreacted compound by passing the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Superdex 75). This step is critical; free hydrophobic compounds can precipitate during crystallization and cause false positives in drop formation.

  • Concentration: Concentrate the eluted E-I complex to 10–15 mg/mL using a centrifugal filter (e.g., Amicon Ultra).

  • Crystallization Trials: Set up sitting-drop or hanging-drop vapor diffusion plates. Mix the protein complex 1:1 with reservoir solutions from standard sparse-matrix screens.

  • Optimization & Freezing: Once hits are identified, optimize the precipitant concentration and pH. Cryoprotect the crystals (e.g., with 20% glycerol) and flash-freeze in liquid nitrogen for X-ray diffraction data collection.

  • Structural Refinement: During electron density map fitting, the covalent bond between the cysteine sulfur and the β -carbon of the prop-2-en-1-one warhead will be clearly visible as continuous density.

References

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Molecular determinants of acrylamide neurotoxicity through covalent docking Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor Source: ChemRxiv URL:[Link]

Sources

Application Note: Integration and Screening of 1-(3-Aminocyclopentyl)prop-2-en-1-one in Covalent Fragment Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD), Chemoproteomics, Structural Biology

Executive Summary & Physicochemical Rationale

The resurgence of targeted covalent inhibitors (TCIs) has driven the development of "electrophile-first" screening approaches, where small, reactive fragments are used to probe the ligandability of cryptic protein pockets [](]. The molecule 1-(3-Aminocyclopentyl)prop-2-en-1-one (Exact Mass: 139.10 Da) is a highly attractive covalent fragment due to its high sp³ character (cyclopentyl core), which allows for complex 3D vector projection, and its dual-functional nature.

However, as an Application Scientist, I must highlight a critical structural liability: this molecule contains both a highly reactive enone (vinyl ketone) warhead and a nucleophilic primary amine .

The Causality of Library Formulation

If stored as a free base in high-concentration DMSO stock solutions, the primary amine of one molecule will rapidly undergo intermolecular Michael addition with the enone of another, leading to catastrophic oligomerization.

  • Mitigation Strategy: To successfully incorporate this fragment into a screening library, it must be synthesized, isolated, and stored as an acidic salt (e.g., hydrochloride or trifluoroacetate). Protonating the amine ( pKa​≈9.5 ) renders it non-nucleophilic, preserving the integrity of the enone warhead during long-term storage. During physiological screening (pH 7.4), a dynamic equilibrium allows the warhead to react with target cysteines while the amine serves as a solvent-exposed handle for subsequent hit elaboration.

Protocol 1: High-Throughput Thiol Reactivity Profiling

Before screening against a protein target, the intrinsic reactivity of the enone must be quantified. Enones are generally more reactive than standard acrylamides 1[1]. We utilize a continuous colorimetric assay using reduced DTNB (Ellman's reagent) to establish pseudo-first-order kinetics.

Experimental Causality & Self-Validation

We use TNB2− (the reduced form of DTNB) as a surrogate nucleophile because its consumption can be directly monitored at 412 nm, eliminating the need for coupled enzymatic assays that are prone to interference.

  • Self-Validating Control: A parallel reaction using 1-(3-aminocyclopentyl)propan-1-one (the saturated, non-covalent analog) must be run. If absorbance drops in this control well, it indicates non-specific assay interference rather than true Michael addition, invalidating the run.

Step-by-Step Methodology
  • Preparation: Reduce DTNB (1 mM) with TCEP (0.5 mM) in 100 mM sodium phosphate buffer (pH 7.4) for 15 minutes to generate the yellow TNB2− nucleophile.

  • Fragment Addition: Dispense 1-(3-Aminocyclopentyl)prop-2-en-1-one (final concentration 100 µM) into a 384-well clear-bottom microplate.

  • Initiation: Inject 50 µL of the TNB2− solution into the fragment wells using an automated liquid handler.

  • Kinetic Readout: Monitor absorbance at 412 nm every 30 seconds for 60 minutes at 25°C.

  • Data Analysis: Calculate the half-life ( t1/2​ ) by fitting the exponential decay of the 412 nm signal.

Quantitative Data Summarization

Table 1: Comparative Reactivity and Physicochemical Profile

Metric1-(3-Aminocyclopentyl)prop-2-en-1-oneTypical Acrylamide FragmentTypical Chloroacetamide
Warhead Class Vinyl Ketone (Enone)AcrylamideChloroacetamide
Reaction Mechanism Michael AdditionMichael Addition SN​2 Alkylation
Intrinsic Reactivity ( t1/2​ ) < 10 mins (High)60 - >300 mins (Low)10 - 60 mins (Moderate)
Target Residue CysteineCysteineCysteine, Lysine
Mass Shift ( Δ Da) +139.10 DaVariableVariable

Protocol 2: Intact Protein LC-MS Screening Workflow

Intact mass spectrometry is the gold standard for covalent fragment screening because it unequivocally proves the formation of a covalent bond 2[2].

Experimental Causality & Self-Validation

Because the enone is highly reactive, we must distinguish between specific pocket-directed binding and non-specific surface labeling.

  • Self-Validating Control: Every hit identified on the wild-type protein must be cross-screened against a Cys-to-Ser mutant of the target residue 3[3]. If the +139 Da mass shift persists in the mutant, the fragment is acting as a promiscuous surface labeler and should be discarded.

Step-by-Step Methodology
  • Protein Preparation: Dilute the target protein to 2 µM in a mass-spectrometry compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.2). Avoid nucleophilic buffers like Tris or reducing agents like DTT, which will consume the enone fragment.

  • Incubation: Add 1-(3-Aminocyclopentyl)prop-2-en-1-one to a final concentration of 50 µM (25x molar excess). Incubate at 4°C for 4 hours to capture kinetically driven covalent adducts.

  • Desalting & LC-MS: Inject the sample onto an LC-MS system equipped with a C4 desalting column. Elute with a rapid gradient of Acetonitrile (0.1% Formic Acid).

  • Deconvolution: Analyze the raw spectra using deconvolution software (e.g., MaxEnt1) to identify the specific +139.10 Da mass shift corresponding to the covalent adduct.

MS_Workflow A Target Protein (Cys-containing) B Fragment Incubation (1-(3-Aminocyclopentyl) prop-2-en-1-one) A->B C Intact Protein LC-MS B->C D Mass Deconvolution (+139 Da Shift) C->D E Hit Validation (Cys-to-Ser Mutant) D->E

Figure 1: Intact Protein LC-MS Screening Workflow for Covalent Fragment Hit Identification.

Fragment Elaboration: Exploiting the Amine Handle

Once 1-(3-Aminocyclopentyl)prop-2-en-1-one is validated as a hit via MS and structurally confirmed via X-ray crystallography [[4]](4], the true power of this specific fragment is unlocked. The primary amine at the 3-position is typically solvent-exposed when the enone is bound to a cryptic cysteine.

This amine serves as a highly versatile synthetic vector for fragment growing. By utilizing high-throughput parallel synthesis (e.g., amide couplings or reductive aminations), medicinal chemists can rapidly explore adjacent sub-pockets to transform the weak fragment hit into a potent, selective lead compound.

Elaboration cluster_0 Parallel Synthesis (Fragment Growing) Hit Validated Covalent Hit (Enone bound to target Cys) Amine Primary Amine Handle (Solvent Exposed) Hit->Amine Amide Amide Coupling (Acyl Chlorides / Carboxylic Acids) Amine->Amide RedAm Reductive Amination (Aldehydes / Ketones) Amine->RedAm Urea Urea Formation (Isocyanates) Amine->Urea Lead Optimized Lead Compound (Increased Affinity & Selectivity) Amide->Lead RedAm->Lead Urea->Lead

Figure 2: Fragment-to-Lead Elaboration Pathways Leveraging the Primary Amine Handle.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.1[1]

  • Fragment-based covalent ligand discovery. Vividion Therapeutics / RSC.

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. SLAS Discovery / DOI.2[2]

  • A Fragment Screen Identifies Acrylamide Covalent Inhibitors of the TEAD•YAP Protein-Protein Interaction. bioRxiv.3[3]

  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. ACS Publications.4[4]

Sources

Techniques for measuring the kinetics of covalent bond formation by 1-(3-Aminocyclopentyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Methodologies for Characterizing Covalent Bond Formation Kinetics of 1-(3-Aminocyclopentyl)prop-2-en-1-one

Introduction & Mechanistic Rationale

In the development of Targeted Covalent Inhibitors (TCIs) and covalent PROTACs, the precise tuning of warhead reactivity is the difference between a highly selective drug and a toxic, off-target liability. 1-(3-Aminocyclopentyl)prop-2-en-1-one is a versatile bifunctional building block. The 3-aminocyclopentyl moiety serves as a rigidified, basic scaffold that provides a vector for attachment to target-binding domains. The prop-2-en-1-one group is an α,β -unsaturated ketone (enone) warhead.

Unlike standard acrylamides, where the nitrogen lone pair donates electron density into the carbonyl (dampening electrophilicity), enones lack this resonance stabilization. Consequently, they are "hotter" Michael acceptors, reacting more rapidly with nucleophiles like cysteine thiolates [1]. To harness this warhead effectively, researchers must rigorously quantify its covalent bond formation kinetics across three tiers: intrinsic chemical reactivity, target-directed enzymatic inhibition, and intact structural labeling.

Intrinsic Reactivity Profiling: Glutathione (GSH) LC-MS Assay

Causality & Experimental Logic: Before assessing protein-level inhibition, the intrinsic chemical reactivity ( kchem​ ) of the enone must be quantified. Glutathione (GSH) is used as a physiologically relevant surrogate nucleophile because it mimics the intracellular environment and provides a baseline reactivity metric devoid of protein binding pocket effects (such as steric hindrance or local pKa shifts) [2].

The Self-Validating Protocol: This protocol is designed as a self-validating system by incorporating two critical controls: an internal standard to correct for mass spectrometry ionization drift, and a buffer-only arm to differentiate true covalent adduct formation from aqueous hydrolysis of the enone.

  • Reaction Initiation: Prepare a 10 mM stock of 1-(3-Aminocyclopentyl)prop-2-en-1-one in anhydrous DMSO. Dilute the compound to a final concentration of 100 µM in 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM GSH (a 10-fold pseudo-first-order excess) at 37 °C.

  • Self-Validation Controls:

    • Hydrolysis Control: Incubate the enone in the exact same buffer without GSH.

    • Internal Standard: Spike the reaction mixture with 10 µM of a stable, non-reactive isotope-labeled standard.

  • Time-Course Quenching: At defined intervals ( t=0,15,30,60,120,240 min), transfer 50 µL of the reaction mixture into 50 µL of 1% Formic Acid in Acetonitrile. Causality: The sudden drop in pH instantly protonates the GSH thiolate (converting S− to SH ), completely halting the Michael addition.

  • LC-MS Analysis: Inject the quenched samples onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the depletion of the parent enone peak ( m/z [M+H] + ).

  • Kinetic Extraction: Plot ln(Areat​/Area0​) versus time. The slope of this linear regression yields the observed rate constant ( kobs​ ). The intrinsic reactivity is calculated as kchem​=kobs​/[GSH] .

Target-Directed Covalent Kinetics: Determining kinact​/KI​

Causality & Experimental Logic: When the enone warhead is conjugated to a targeting ligand, the covalent inhibition follows a two-step mechanism. The molecule first binds reversibly (quantified by KI​ ), orienting the enone in close proximity to the target cysteine. This proximity drives the subsequent irreversible covalent bond formation (quantified by kinact​ ). The ratio kinact​/KI​ is the gold-standard metric for covalent efficiency [3].

CovalentMechanism E Target Protein (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) Enone Warhead I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step mechanism of covalent inhibition distinguishing reversible affinity and covalent bond formation.

The Self-Validating Protocol (Time-Dependent FRET Assay):

  • Reagent Preparation: Prepare the target enzyme in assay buffer. Critical Choice: Use 1 mM TCEP as the reducing agent. Do NOT use DTT or β -mercaptoethanol, as these contain free thiols that will act as competing nucleophiles and artificially lower the apparent potency of the enone.

  • Pre-incubation (The Self-Validating Step): Incubate the enzyme with a 3-fold dilution series of the enone-inhibitor for varying time intervals ( t=0,15,30,60,120 min). Control: Run a parallel plate with a non-covalent analog (lacking the prop-2-en-1-one group) to definitively prove that any observed time-dependent inhibition is exclusively driven by covalent bond formation.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate at a concentration near its Km​ . Monitor fluorescence continuously.

  • Data Modeling: Fit the progress curves to the integrated rate equation to extract kobs​ for each concentration. Plot kobs​ vs. [Inhibitor] and fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Direct Observation of Adduct Formation: Intact Protein LC-TOF-MS

Causality & Experimental Logic: Enzymatic assays prove that activity is lost, but they do not prove how it is lost. Intact protein mass spectrometry directly observes the physical formation of the covalent complex. This is crucial for verifying a 1:1 binding stoichiometry and ensuring the highly reactive enone is not causing non-specific multi-labeling on surface lysines.

LCMSWorkflow Step1 1. Co-incubation Protein + Enone Warhead Step2 2. Time-course Quenching (Acidification/Denaturation) Step1->Step2 Step3 3. LC-TOF-MS Analysis Intact Mass Measurement Step2->Step3 Step4 4. Spectral Deconvolution Calculate Unmodified vs Modified Ratio Step3->Step4 Step5 5. Kinetic Modeling Determine k_obs and k_inact/K_I Step4->Step5

Step-by-step workflow for tracking covalent adduct formation using intact protein LC-TOF-MS.

The Self-Validating Protocol:

  • Reaction Setup: Incubate 2 µM of the target recombinant protein with 20 µM of the enone inhibitor in physiological buffer at 25 °C.

  • Self-Validating Control (Selectivity): Run a parallel reaction using a mutant protein where the target catalytic/allosteric cysteine is mutated to alanine (Cys Ala). A lack of mass shift in this arm proves the enone is site-specific.

  • Quenching & Desalting: At designated time points, quench 20 µL aliquots with 20 µL of 2% Formic Acid. Inject onto a C4 microbore column. Wash with 0.1% Formic Acid in water for 3 minutes to remove salts, then elute with a rapid Acetonitrile gradient.

  • MS Acquisition & Deconvolution: Acquire data on a Time-of-Flight (TOF) mass spectrometer in positive ion mode. Use MaxEnt1 (or equivalent) deconvolution algorithms to transform the multiply charged protein envelope into a zero-charge mass spectrum.

  • Quantification: Calculate the percent modification over time using the formula: % Modified=(Areaadduct​/(Areaunmodified​+Areaadduct​))×100 .

Quantitative Data Summary

To provide context for the reactivity of the prop-2-en-1-one warhead, the following table summarizes typical kinetic parameters comparing enones to other standard covalent warheads.

Warhead TypeSurrogate NucleophileHalf-life ( t1/2​ ) in GSH (min)Intrinsic Reactivity ( kchem​ , M −1 s −1 )Typical Target kinact​/KI​ (M −1 s −1 )
Acrylamide 1 mM GSH120 - 300 10−4−10−3 103−104
Enone (prop-2-en-1-one) 1 mM GSH30 - 90 10−3−10−2 104−105
Cyanoacrylamide 1 mM GSH< 5 >10−1 >105 (Reversible)

Note: The enhanced kchem​ of the enone requires careful optimization of the 3-aminocyclopentyl targeting vector to ensure the KI​ is sufficiently low, preventing off-target toxicity.

References

  • Gabizon, R., et al. "Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs." Journal of the American Chemical Society, 2020.
  • Gehringer, M., et al. "BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides." Pharmaceuticals (PMC), 2022.
  • Li, L., et al. "DNA-Encoded Library Technology A Catalyst for Covalent Ligand Discovery." ACS Medicinal Chemistry Letters, 2022.

Application Notes and Protocols: Leveraging 1-(3-Aminocyclopentyl)prop-2-en-1-one for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Expression, Interrogating Protein Function with Covalent Probes

In the landscape of modern drug discovery and molecular biology, understanding not just the presence but the functional state of proteins is paramount. Traditional proteomic approaches excel at quantifying protein abundance but often fail to capture the dynamic nature of protein activity.[1][2] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology to address this gap, enabling the direct interrogation of protein function in complex biological systems, from cell lysates to living organisms.[1][3][4]

At the heart of ABPP lies the use of active site-directed chemical probes that covalently label a specific subset of catalytically-related enzymes.[3][5] This guide focuses on the application of a versatile covalent probe, 1-(3-Aminocyclopentyl)prop-2-en-1-one , for activity-based protein profiling. This molecule uniquely combines a cyclopentylamine scaffold, which can be derivatized for targeted recognition, with an acrylamide "warhead," a Michael acceptor that covalently modifies nucleophilic residues in enzyme active sites.[2][6][7][8]

This document will provide a detailed overview of the principles behind using this probe, comprehensive protocols for its application, and insights into the experimental design and data interpretation, aimed at researchers, scientists, and drug development professionals.

The Probe: 1-(3-Aminocyclopentyl)prop-2-en-1-one - A Dual-Functionality Tool

The efficacy of 1-(3-Aminocyclopentyl)prop-2-en-1-one as an activity-based probe stems from its modular chemical architecture. This architecture allows for a separation of its recognition and reactive functions, a key principle in modern probe design.[9][10]

  • The Recognition Scaffold (Aminocyclopentyl Group): The cyclopentylamine moiety serves as a versatile scaffold.[11][12] In its base form, its stereochemistry and conformational rigidity can impart a degree of selectivity for certain protein families. More powerfully, the primary amine provides a synthetic handle for conjugating specific affinity elements (e.g., known pharmacophores, peptides, or other targeting ligands) to direct the probe towards a protein or protein family of interest, such as kinases or proteases.[13][14][15][16] This adaptability is crucial for moving from broad proteome profiling to more targeted investigations.

  • The Reactive Group (prop-2-en-1-one): The α,β-unsaturated ketone, commonly known as an acrylamide, functions as the covalent "warhead." This group is a Michael acceptor, making it susceptible to nucleophilic attack from reactive amino acid residues within an enzyme's active site, most commonly cysteine, but also potentially lysine or histidine.[17][18] The formation of a stable, covalent bond ensures that the protein is permanently labeled, allowing for subsequent enrichment and identification. The reactivity of the acrylamide can be tuned to balance potency with selectivity, a critical consideration in covalent inhibitor design.[18][19]

  • Bioorthogonal Handle Integration: For enhanced utility, particularly in living systems, the aminocyclopentyl scaffold can be further modified to include a bioorthogonal handle, such as a terminal alkyne or an azide.[5][9][20][21] This "click chemistry" tag allows for a two-step labeling procedure. The small, cell-permeable probe first labels its protein targets in situ. Subsequently, a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) is attached via a highly specific and bioorthogonal ligation reaction.[9][20][22] This approach circumvents the issue of using bulky reporter tags that can limit cell permeability.[5]

Below is a diagram illustrating the general mechanism of protein labeling by this probe.

cluster_0 Probe Interaction & Covalent Labeling cluster_1 Downstream Analysis Probe 1-(3-Aminocyclopentyl)prop-2-en-1-one Probe (with optional affinity group & alkyne tag) NonCovalent Initial Non-covalent Binding (Affinity-driven) Probe->NonCovalent Protein Target Protein (Active State with Nucleophilic Residue, e.g., Cys-SH) Protein->NonCovalent Covalent Covalent Adduct Formation (Michael Addition) NonCovalent->Covalent Irreversible Reaction Click Click Chemistry (e.g., CuAAC with Azide-Biotin) Covalent->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS ID Target Identification & Site Mapping MS->ID

Caption: Mechanism of protein labeling and identification using the probe.

Experimental Workflows and Detailed Protocols

The application of 1-(3-Aminocyclopentyl)prop-2-en-1-one in ABPP can be tailored to specific research questions. The two primary workflows are gel-based analysis for initial screening and mass spectrometry-based proteomics for in-depth, global profiling.[3]

Workflow 1: Gel-Based ABPP for Rapid Screening

This approach is ideal for quickly assessing probe labeling in different proteomes or for competitive profiling to validate inhibitor engagement.[3] It typically uses a probe version with a fluorescent reporter tag.

Protocol 1: In-Gel Fluorescence Screening

  • Proteome Preparation:

    • Harvest cells or tissues and homogenize in a lysis buffer (e.g., PBS, pH 7.4) without detergents that could denature proteins.

    • Determine protein concentration using a standard assay (e.g., BCA). Adjust concentration to 1-2 mg/mL.

  • Probe Labeling:

    • To 50 µL of proteome lysate, add the fluorescently-tagged 1-(3-Aminocyclopentyl)prop-2-en-1-one probe to a final concentration of 1 µM. Rationale: This concentration is a starting point; optimization may be required to balance signal intensity with non-specific labeling.

    • For competitive assays, pre-incubate the proteome with your inhibitor of interest for 30 minutes at room temperature before adding the probe.[3][9]

    • Incubate the reaction for 30-60 minutes at 37°C.

  • SDS-PAGE and Imaging:

    • Quench the reaction by adding 2x Laemmli sample buffer.

    • Separate the labeled proteins on a 1D SDS-PAGE gel.

    • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths. A decrease in band intensity in the presence of a competitor indicates successful target engagement.[3]

Workflow 2: Mass Spectrometry-Based ABPP for Target Identification

This is the gold standard for identifying the specific protein targets of the probe on a proteome-wide scale.[3][5] This workflow utilizes a probe with a biotin tag (or an alkyne tag for a two-step approach) for affinity purification.

start Start: Proteome (Cell Lysate, Live Cells, or Tissue) labeling 1. Probe Labeling Incubate proteome with Alkyne-tagged 1-(3-Aminocyclopentyl)prop-2-en-1-one start->labeling click 2. Click Chemistry Add Azide-Biotin and CuAAC reagents labeling->click enrich 3. Enrichment Capture biotinylated proteins on streptavidin beads click->enrich wash 4. Washing Remove non-specifically bound proteins enrich->wash digest 5. On-Bead Digestion Digest proteins with Trypsin wash->digest lcms 6. LC-MS/MS Analysis Analyze resulting peptides digest->lcms data 7. Data Analysis Identify proteins and map probe-binding sites lcms->data end End: Identified Targets data->end

Caption: Mass spectrometry-based ABPP workflow.

Protocol 2: Chemoproteomic Target Identification with Click Chemistry

  • Proteome Preparation and Labeling:

    • Prepare proteome as described in Protocol 1. For live-cell labeling, incubate intact cells with the alkyne-tagged probe (typically 10-100 µM for cell penetration) for a defined period before harvesting and lysing.[5]

    • Incubate the lysate (1 mg total protein) with the alkyne-tagged probe (e.g., 5 µM final concentration) for 1 hour at 37°C.

  • Click Chemistry (CuAAC Reaction): [9][21]

    • To the labeled proteome, add the following click-chemistry reagents in order:

      • Azide-Biotin (100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

      • Copper(II) sulfate (CuSO₄) (1 mM)

    • Incubate for 1 hour at room temperature with gentle rocking. Rationale: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for conjugating the biotin tag to the alkyne-modified proteins.[9]

  • Protein Precipitation and Enrichment:

    • Precipitate the proteins using a chloroform/methanol/water extraction to remove excess reagents.

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.[3][5]

  • On-Bead Digestion and Sample Preparation for MS:

    • Wash the beads extensively with buffers of decreasing stringency (e.g., 1% SDS in PBS, 1 M Urea in PBS, then PBS alone) to remove non-specific binders.

    • Resuspend the beads in a digestion buffer (e.g., 2 M Urea, 100 mM Tris, pH 8.0).

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Add trypsin and digest overnight at 37°C. Rationale: On-bead digestion minimizes sample loss and reduces background from unlabeled proteins.[3]

  • LC-MS/MS Analysis and Data Interpretation:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search engine (e.g., MaxQuant, SEQUEST) to identify the proteins from the peptide fragmentation data.

    • Quantitative analysis, such as label-free quantification (LFQ) or data-independent acquisition (DIA), can be used to compare enrichment between treated and control samples.[23][24]

Data Presentation and Interpretation

Quantitative data from ABPP experiments should be presented clearly to facilitate interpretation.

Table 1: Representative Data from a Competitive ABPP-MS Experiment

Protein IDGene NamePeptide SequenceFold Change (Inhibitor/DMSO)p-valueNotes
P04035KCRSK.VIGA...C...R.K0.121.5e-5Known target, C indicates labeled cysteine.
Q06830PRDX1A.YGV...C...R.V0.950.88Not a target of the inhibitor.
P62258ACTGI.WH...C...R.T5.50.04Potential off-target, requires validation.

This table illustrates how quantitative proteomics data can pinpoint proteins whose labeling by the probe is significantly reduced in the presence of a competitive inhibitor, thus identifying them as targets.

Trustworthiness and Self-Validation

To ensure the trustworthiness of results obtained with 1-(3-Aminocyclopentyl)prop-2-en-1-one, protocols must incorporate self-validating systems:

  • Competition Experiments: The most critical control is the competitive displacement of the probe by a known or putative inhibitor. A true target will show a dose-dependent decrease in probe labeling when pre-incubated with the inhibitor.[9][25]

  • Structurally Related Negative Controls: Synthesize a probe analogue where the acrylamide warhead is saturated (i.e., a prop-1-one). This non-reactive probe should not covalently label targets and can be used to identify proteins that bind non-covalently to the scaffold.

  • Orthogonal Validation: Putative targets identified by ABPP should be validated by independent methods, such as recombinant protein assays, western blotting, or genetic knockdown/knockout experiments.

By adhering to these principles and protocols, researchers can confidently employ 1-(3-Aminocyclopentyl)prop-2-en-1-one as a powerful tool to explore protein function, identify novel drug targets, and elucidate the mechanisms of action of covalent therapeutics.

References

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC. (n.d.).
  • Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes | Journal of the American Chemical Society. (2026, March 16).
  • Development of Acrylamide-Based Rapid and Multicolor Fluorogenic Probes for High Signal-to-Noise Live Cell Imaging | Bioconjugate Chemistry - ACS Publications. (2018, December 19).
  • Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes | bioRxiv. (2025, October 18).
  • Development of Acrylamide-Based Rapid and Multicolor Fluorogenic Probes for High Signal-to-Noise Live Cell Imaging | Bioconjugate Chemistry - ACS Publications. (2018, December 19).
  • CHAPTER 4. Best Practices for Design and Characterization of Covalent Chemical Probes. (n.d.).
  • Activity-based protein profiling: A graphical review - PMC - NIH. (n.d.).
  • Activity Based Protein Profiling ABPP - Mtoz Biolabs. (n.d.).
  • Development of Acrylamide-Based Rapid and Multicolor Fluorogenic Probes for High Signal-to-Noise Live Cell Imaging - PubMed. (2019, January 16).
  • Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes - PubMed. (2026, March 16).
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018, April 8).
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025, December 5).
  • Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry | Journal of the American Chemical Society. (2022, January 5).
  • ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods - MDPI. (2022, March 17).
  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. (n.d.).
  • Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs | ACS Chemical Biology. (2024, July 25).
  • Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20 - PMC - NIH. (2022, September 26).
  • Activity-Based Proteasome Profiling - Universiteit Leiden. (2013, December 16).
  • Chemical Probes as Essential Tools for Biological Discovery - YouTube. (2020, September 11).
  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. (2020, November 26).
  • Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC - NIH. (2020, December 18).
  • Activity-Based Protein Profiling as a Novel Molecular Diagnostic Tool - Battelle. (n.d.).
  • Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery - Benchchem. (n.d.).
  • Activity Based Protein Profiling for Drug Discovery - YouTube. (2022, May 5).
  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC. (2025, September 18).
  • Chemoproteomic methods for covalent drug discovery - PMC. (n.d.).
  • Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing). (2021, June 18).
  • Recent trends in drug discovery of covalent binders: - can we move beyond cysteine? - Oncodesign Services. (2021, October 15).
  • Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. (2025, November 26).
  • ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - Frontiers. (n.d.).
  • Covalent binders in drug discovery - PubMed. (n.d.).
  • Covalent Fragment Screening with Chemoproteomics: KEAP1 Engagers with an Unusual Warhead - Drug Hunter. (2024, March 27).
  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC. (n.d.).
  • (PDF) 3-Aminocyclopent-2-en-1-one - ResearchGate. (n.d.).
  • Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed. (2014, March 15).
  • Key advances in the development of reversible covalent inhibitors - PMC. (2025, January 19).
  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed. (2002, April 15).
  • ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry … - OUCI. (n.d.).
  • Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - ResearchGate. (n.d.).
  • US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives. (n.d.).
  • 1-aminocyclopentane-1,3-dicarboxylic acid-induced increases in cyclic AMP formation in the neonatal rat hippocampus are mediated by a synergistic interaction between phosphoinositide - PubMed. (n.d.).

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Troubleshooting & Optimization

Troubleshooting the final purification step of 1-(3-Aminocyclopentyl)prop-2-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Final Purification of 1-(3-Aminocyclopentyl)prop-2-en-1-one

This guide provides in-depth troubleshooting for the final purification step in the synthesis of 1-(3-aminocyclopentyl)prop-2-en-1-one. This molecule's unique structure, featuring a basic primary amine and a reactive α,β-unsaturated ketone, presents distinct challenges that require careful consideration during purification. This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.

Introduction: The Purification Challenge

The purification of 1-(3-aminocyclopentyl)prop-2-en-1-one is frequently complicated by two main factors:

  • The Basic Amine: The primary amine is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the stationary phase.[1][3]

  • The Michael Acceptor: The α,β-unsaturated ketone is an electrophilic Michael acceptor.[4][5] The primary amine of one molecule can act as a nucleophile and attack the double bond of another, leading to the formation of dimeric and oligomeric impurities, especially under basic conditions or during prolonged purification times.[6][7]

This guide addresses these core issues through a series of frequently asked questions, offering both mechanistic explanations and field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My product is streaking severely on my silica gel column, resulting in poor separation and broad fractions. What is causing this and how can I resolve it?

A1: Root Cause Analysis & Mitigation Strategies

This is a classic problem when purifying basic compounds like amines on standard silica gel.[2] The streaking, or tailing, is caused by the strong interaction between the basic amine group of your product and the acidic silanol (Si-OH) groups on the silica surface.[1] This leads to a non-uniform elution front.

Solutions:

The most effective solution is to "deactivate" the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[1][8] Triethylamine (TEA) is the most common and effective choice.

Experimental Protocol: Column Chromatography with Triethylamine (TEA) Additive

  • Solvent System Selection: First, determine an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) using Thin Layer Chromatography (TLC).

  • Prepare the Eluent: To your chosen solvent system, add triethylamine to a final concentration of 0.5-2% (v/v).[1] For example, to prepare 1 L of eluent with 1% TEA, add 10 mL of TEA to 990 mL of your solvent mixture.

  • Column Equilibration (Crucial Step): Before loading your sample, you must thoroughly equilibrate the column with the TEA-containing eluent. Pass at least 3-5 column volumes of this mobile phase through the packed silica gel.[1] This ensures that the silanol groups are neutralized before the sample is introduced.

  • Sample Loading and Elution: Dissolve your crude product in a minimum amount of the TEA-containing eluent and load it onto the column. Elute with the same mobile phase, collecting fractions as usual.

Data Presentation: Mobile Phase Modifiers

ModifierTypical ConcentrationKey Considerations
Triethylamine (TEA) 0.5 - 2% (v/v)[1]General-purpose, effective for most amines. Volatile and easily removed under vacuum.
Ammonia (in Methanol) 1 - 2% NH4OH in MeOH[1]Can be very effective for highly polar amines.[2] The eluent is more polar.
Pyridine 0.5 - 2% (v/v)Less common due to its higher boiling point and strong odor, but can be effective.[1]
Q2: After purification, my NMR and Mass Spec data show a new impurity with a molecular weight roughly double that of my product. What is this and how can I prevent its formation?

A2: Identifying and Preventing Dimerization

This observation strongly suggests the formation of a dimer via a Michael addition reaction.[5] The nucleophilic primary amine of one molecule attacks the β-carbon of the α,β-unsaturated ketone of another molecule. This side reaction can be accelerated by the basic conditions on the column, especially if a basic modifier is used.

Prevention Strategies:

  • Minimize Contact Time: The longer your compound is on the column, the more opportunity there is for this side reaction to occur. Use a faster flow rate if possible without sacrificing separation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.[9] You can quickly screen for suitability using commercially available alumina TLC plates.

  • Use a "Protecting Group" Strategy: For particularly challenging separations or very precious material, a protection-purification-deprotection strategy is highly reliable. By temporarily protecting the amine, you eliminate both the basicity and the nucleophilicity that cause purification issues. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its ease of introduction and mild removal conditions.[10]

Experimental Protocol: Boc-Protection for Purification

Part A: Boc Protection

  • Reaction Setup: Dissolve your crude 1-(3-aminocyclopentyl)prop-2-en-1-one (1.0 equiv) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a base such as triethylamine (1.5 equiv).[10]

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Perform a standard aqueous workup to remove the base and any water-soluble byproducts.

Part B: Purification of Boc-Protected Amine

  • The resulting N-Boc protected compound is significantly less polar and is no longer basic. It will behave well on a standard silica gel column without the need for basic additives. Purify using a suitable eluent system (e.g., ethyl acetate/hexanes).

Part C: Boc Deprotection

  • Dissolution: Dissolve the purified Boc-protected compound in dichloromethane (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature.[11]

  • Monitoring: The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove the final traces of TFA. The final product will be the TFA salt of the amine. If the free base is required, it can be obtained by a basic workup or by passing through a basic ion-exchange resin.

Visualization: Troubleshooting Workflow

Here is a decision-making workflow to guide your troubleshooting process.

G start Problem with Final Purification streaking Severe Streaking / Tailing on Silica? start->streaking low_yield Low Yield / Irreversible Adsorption? streaking->low_yield No add_tea Add 1% TEA to Eluent & Equilibrate Column streaking->add_tea Yes new_impurity New High MW Impurity Observed? low_yield->new_impurity No use_alumina Switch to Alumina or other Stationary Phase low_yield->use_alumina Yes protecting_group Use Boc Protection Strategy new_impurity->protecting_group Yes ion_exchange Consider Ion-Exchange Chromatography new_impurity->ion_exchange No add_tea->low_yield Still issues? use_alumina->new_impurity Still issues?

Sources

How to improve the aqueous solubility of 1-(3-Aminocyclopentyl)prop-2-en-1-one for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

1-(3-Aminocyclopentyl)prop-2-en-1-one is a bifunctional small molecule frequently utilized as a covalent warhead or fragment in drug discovery. Its structure presents two distinct physicochemical challenges for in vitro assays:

  • The Cyclopentyl Amine: A weakly basic primary amine (estimated pKa ~9.0–10.0) that is highly lipophilic in its unprotonated free-base form.

  • The Acryloyl Group (prop-2-en-1-one): A highly reactive α,β-unsaturated carbonyl that functions as a Michael acceptor.

When researchers report "solubility issues" with this compound, the root cause is rarely simple thermodynamic insolubility. More often, it is a combination of solvent-shock precipitation (DMSO crash-out) and rapid chemical degradation in incompatible assay buffers. This guide provides mechanistic troubleshooting and validated protocols to stabilize this compound for reliable in vitro screening.

Troubleshooting & FAQs: Causality and Solutions

Q1: Why does my compound form a "milky" precipitate when transferring from a 10 mM DMSO stock to a pH 7.4 assay buffer?

The Causality: This is the classic "DMSO crash-out" phenomenon[1]. In its free-base form, the compound is highly soluble in DMSO but poorly hydrated in water. When a concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO solvent diffuses into the bulk water much faster than the lipophilic compound can solvate. This creates a localized zone of extreme supersaturation, forcing the compound to nucleate into colloidal aggregates rather than forming a true solution. These aggregates scatter light (appearing milky) and sequester the compound, leading to false negatives in bioassays[1]. The Solution: Do not spike high-concentration DMSO stocks directly into final assay buffers. Instead, utilize a "step-down" dilution strategy (see Protocol B) to gradually shift the dielectric constant of the solvent, or convert the free base into a water-soluble salt.

Q2: How can I chemically modify the stock to improve intrinsic aqueous solubility without altering the pharmacophore?

The Causality: According to the Henderson-Hasselbalch equation, the degree of ionization of a drug depends entirely on the pH of the medium and the pKa of the molecule[2]. While the amine (pKa ~9.5) will eventually protonate at physiological pH (7.4), the dissolution kinetics of the solid free base are often too slow to prevent aggregation. By pre-forming a salt using a counterion with a pKa at least 2 units lower than the amine (the "pKa rule"), you lower the crystal lattice energy and pre-ionize the molecule, drastically improving its hydration kinetics[3]. The Solution: Formulate the compound as a Hydrochloride (HCl) or Mesylate (methanesulfonate) salt. Mesylate salts, in particular, consistently produce higher aqueous solubility for amine-containing active pharmaceutical ingredients and avoid the "common-ion effect" that can suppress the solubility of HCl salts in chloride-rich biological buffers like PBS[3].

Q3: My compound is fully dissolved, but I am losing active concentration over time during my enzymatic assay. What is happening?

The Causality: The apparent "loss of concentration" is likely chemical degradation, not precipitation. The prop-2-en-1-one moiety is a targeted covalent modifier designed to react with nucleophiles. If your in vitro assay buffer contains nucleophilic reducing agents such as Dithiothreitol (DTT), β-mercaptoethanol (BME), or Glutathione (GSH), these thiols will rapidly undergo a hetero-Michael addition with the α,β-unsaturated carbonyl[4]. This covalent modification permanently neutralizes the warhead before it can interact with your target protein. The Solution: Eliminate all thiol-based reducing agents from your assay media. If a reducing environment is mandatory to maintain target enzyme activity, substitute DTT with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Validated Experimental Protocols

Protocol A: Microscale Salt Formation (Mesylate Salt)

Expertise Note: This protocol converts the lipophilic free base into a highly soluble mesylate salt. It is a self-validating system; successful salt formation is confirmed by a measurable shift in NMR spectra.

  • Dissolution: Dissolve 10 mg of 1-(3-Aminocyclopentyl)prop-2-en-1-one (free base) in 1 mL of anhydrous Methanol.

  • Acid Addition: Slowly add 1.05 molar equivalents of Methanesulfonic acid (diluted in 100 µL of Methanol) dropwise while stirring at room temperature.

  • Solvent Removal: Stir for 30 minutes, then evaporate the solvent under a gentle stream of nitrogen gas. Lyophilize the resulting residue overnight to remove trace moisture.

  • Validation (Self-Check): Re-dissolve 1 mg of the resulting powder in D₂O and acquire a ¹H-NMR spectrum. A downfield chemical shift of the cyclopentyl protons adjacent to the amine confirms successful protonation. The compound should now dissolve instantly in aqueous buffers at >1 mM without DMSO.

Protocol B: Step-Down Aqueous Dilution (Crash-Out Prevention)

Expertise Note: If salt synthesis is not feasible, this protocol prevents colloidal aggregation by managing the solvent polarity transition. It uses optical density as a self-validating checkpoint.

  • Primary Stock: Prepare a 10 mM stock of the free base in 100% anhydrous DMSO.

  • Intermediate Dilution: Create a 1 mM intermediate stock by pipetting 10 µL of the primary stock into 90 µL of deionized water (Do not use PBS or buffered saline here; the high ionic strength will trigger immediate salting-out). Vortex immediately for 5 seconds.

  • Final Assay Dilution: Dilute the 1 mM intermediate stock into your final pH 7.4 assay buffer to reach your working concentration (e.g., 10 µM).

  • Validation (Self-Check): Before adding your target protein, measure the absorbance of the assay plate at 600 nm. An optical density (OD) >0.05 above the blank indicates colloidal light scattering (crash-out). A baseline OD confirms a true solution.

Quantitative Data: Solubility & Stability Matrix

The following table summarizes the expected outcomes of different formulation and buffer strategies for 1-(3-Aminocyclopentyl)prop-2-en-1-one.

Formulation ApproachCompound StateAssay Buffer ConditionsApparent Solubility LimitStability (t½ in assay)Primary Limitation
Direct DMSO Spike Free BasePBS (pH 7.4) + 1 mM DTT< 50 µM (Colloidal)< 30 minsSevere crash-out & rapid thiol degradation
Step-Down Dilution Free BasePBS (pH 7.4) (No DTT)~ 200 µM> 24 hoursRequires precise liquid handling workflows
Mesylate Salt Ionized SaltPBS (pH 7.4) (No DTT)> 1000 µM> 24 hoursRequires upfront chemical synthesis
HCl Salt Ionized SaltPBS (pH 7.4) (No DTT)~ 500 µM> 24 hoursSusceptible to common-ion effect in high-Cl buffers

Workflow Visualization

OptimizationWorkflow A 1-(3-Aminocyclopentyl)prop-2-en-1-one (Free Base in DMSO) B Visible Precipitate in Assay Buffer? A->B C Salt Formation (e.g., HCl, Mesylate) B->C Yes (Intrinsic Solubility Issue) D Step-Down Dilution (Intermediate Aqueous Prep) B->D Yes (DMSO Crash-out) E Loss of Active Concentration over Time? B->E No C->E D->E F Remove Nucleophilic Thiols (DTT/GSH) from Media E->F Yes (Michael Addition Degradation) G Optimized in vitro Assay E->G No F->G

Decision tree for optimizing solubility and stability of amine-based Michael acceptors.

References

  • [1] Benchchem. "Module 2: The DMSO 'Crash-Out' Phenomenon." Benchchem. 1

  • [3] Gupta, P. et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." NIH. 3

  • [2] "Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity." Taylor & Francis. 2

  • [4] Jackson, P. A. et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." NIH. 4

Sources

Optimizing reaction conditions for selective cysteine modification with 1-(3-Aminocyclopentyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 1-(3-Aminocyclopentyl)prop-2-en-1-one . This guide is engineered for researchers and drug development professionals designing targeted covalent inhibitors (TCIs) or performing site-selective bioconjugation.

Unlike standard acrylamide warheads, this molecule features a vinyl ketone (prop-2-en-1-one) electrophile paired with a primary amine. Vinyl ketones possess a significantly lower lowest unoccupied molecular orbital (LUMO) energy than acrylamides, making them hyper-reactive Michael acceptors[1]. While this enables rapid, high-yield cysteine modification, it narrows the thermodynamic window for selectivity. This guide will help you navigate its unique reactivity profile to prevent off-target labeling, probe auto-oligomerization, and protein aggregation[2].

Part 1: Troubleshooting & FAQs

Q1: My labeling efficiency is low or inconsistent, even when using a high molar excess of the probe. What is going wrong? A1: The most likely culprit is probe auto-oligomerization or nucleophilic buffer interference .

  • The Causality: The 3-aminocyclopentyl group contains a primary amine (pKa ~9.5). If your stock solution is prepared in a basic buffer or stored as a free base, the unprotonated amine of one probe molecule will rapidly attack the highly electrophilic vinyl ketone of another, forming inactive oligomers.

  • The Fix: Always store the probe as a salt (e.g., HCl or TFA salt) in anhydrous DMSO. Furthermore, ensure your reaction buffer does not contain primary amines (e.g., Tris, Glycine) or competing thiols (e.g., DTT, BME), which will instantly quench the vinyl ketone[3].

Q2: LC-MS/MS intact mass analysis shows +2 and +3 mass shifts, indicating off-target modification. How do I restrict labeling strictly to cysteine? A2: You are experiencing kinetic override due to excessive pH or stoichiometry.

  • The Causality: Vinyl ketones are so electrophilic that at pH > 8.0, the deprotonated ϵ -amino groups of lysines (pKa ~10.5) and imidazole rings of histidines (pKa ~6.0) become competitive nucleophiles[1].

  • The Fix: Drop your reaction pH to 7.0–7.2 . At this pH, the target cysteine is sufficiently nucleophilic (thiolate form), but lysines remain strictly protonated. Reduce your probe stoichiometry to no more than 1.5x – 3.0x molar excess.

Q3: My protein precipitates almost immediately upon addition of the probe. How can I prevent this? A3: This is typically caused by loss of native charge or solvent shock .

  • The Causality: If you over-label the protein (modifying multiple off-target lysines), you strip the protein of its positive surface charges, leading to isoelectric precipitation. Alternatively, adding the probe in a large volume of DMSO can denature the protein.

  • The Fix: Keep the final DMSO concentration strictly below 5% (v/v). If precipitation persists, add a mild non-ionic detergent (e.g., 0.01% Tween-20) or 5-10% glycerol to the reaction buffer to stabilize the protein surface.

Part 2: Mechanistic Pathways & Experimental Workflows

To master this probe, you must understand the competing kinetic pathways in your reaction vessel. The diagram below illustrates how pH and concentration dictate whether the probe modifies the target cysteine, attacks off-target residues, or destroys itself.

ReactionPathway Protein Protein-Cys-SH (Inactive) Thiolate Protein-Cys-S⁻ (Active Nucleophile) Protein->Thiolate pH 7.0-7.5 (-H⁺) Adduct Thioether Adduct (Targeted) Thiolate->Adduct + Probe (Michael Addition) Probe 1-(3-Aminocyclopentyl) prop-2-en-1-one OffTarget Lys/His Adduct (Off-Target) Probe->OffTarget pH > 8.0 (High Conc.) SelfReact Probe Oligomerization (Amine-Enone) Probe->SelfReact pH > 9.0 (Free Base)

Caption: Reaction pathways of the vinyl ketone probe showing target and side reactions.

Self-Validating Experimental Protocol

This protocol is engineered with built-in quality control to ensure absolute cysteine selectivity.

Step 1: Disulfide Reduction

  • Dilute your target protein to 10–50 μ M in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.2).

  • Add 5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine).

  • Incubate at room temperature for 30 minutes.

  • Causality Check: TCEP is utilized instead of DTT because DTT contains free thiols that will permanently consume your probe.

Step 2: Critical Desalting

  • Pass the reduced protein through a Zeba Spin Desalting Column (or equivalent SEC column) pre-equilibrated with Conjugation Buffer to remove excess TCEP.

  • Causality Check: While TCEP lacks thiols, its phosphine core is a potent nucleophile that can undergo Michael addition with hyper-reactive vinyl ketones, creating dead-end adducts. Do not skip this step.

Step 3: Site-Selective Conjugation

  • Prepare a fresh 10 mM stock of 1-(3-Aminocyclopentyl)prop-2-en-1-one in anhydrous DMSO.

  • Add the probe to the desalted protein at a 1.5x to 3.0x molar excess . Ensure the final DMSO concentration is 5%.

  • Incubate at room temperature for 1 hour with gentle agitation.

Step 4: Reaction Quenching & Validation

  • Quench the reaction by adding a massive excess (e.g., 10 mM final) of free L-Cysteine or DTT for 10 minutes. This sacrificial nucleophile instantly neutralizes any unreacted vinyl ketone.

  • Self-Validation System: Always run a parallel negative control where the desalted protein (from Step 2) is pre-incubated with 10 mM Iodoacetamide (IAA) for 30 minutes prior to probe addition. If intact LC-MS/MS reveals probe labeling on the IAA-blocked control, your pH is too high and off-target lysine modification is occurring.

Workflow Step1 1. Reduction Incubate protein with 5 eq TCEP (30 min, RT) Step2 2. Desalting Remove TCEP via SEC/Dialysis (Crucial Step) Step1->Step2 Step3 3. Conjugation Add 1.5 - 3.0 eq Probe (pH 7.2, 1 hr, RT) Step2->Step3 Step4 4. Quenching Add excess L-Cysteine (Stops reaction) Step3->Step4 Step5 5. Purification Isolate pure bioconjugate Step4->Step5

Caption: Step-by-step experimental workflow for selective cysteine bioconjugation.

Part 3: Quantitative Optimization Matrices

Use the following tables to rapidly dial in your reaction conditions. Because vinyl ketones are highly reactive, they follow a "less is more" optimization paradigm[1].

Table 1: Buffer & Additive Compatibility Matrix

Reagent / Buffer TypeCompatibilityMechanistic Reason
HEPES, MOPS, PBS Optimal Non-nucleophilic; excellent buffering capacity at pH 7.0–7.5.
Tris, Glycine Incompatible Primary amines will undergo Michael addition with the vinyl ketone.
DTT, BME (Reducing) Incompatible Free thiols will rapidly outcompete the protein for the probe.
TCEP (Reducing) Conditional Must be removed prior to probe addition to prevent phosphine-enone adduction.
Glycerol (10%) Optimal Stabilizes protein folding; prevents precipitation during hydrophobic probe addition.

Table 2: Stoichiometry & pH Optimization Grid

Target pHProbe ExcessExpected OutcomeTroubleshooting Action
pH 6.5 5.0x – 10.0xSlow, incomplete Cys modification.Increase pH to 7.2 to increase thiolate fraction.
pH 7.2 1.5x – 3.0x Optimal selective Cys modification. Standard operating condition.
pH 8.0+ 1.5x – 3.0xHigh Cys yield, emerging Lys/His off-target hits.Drop pH to 7.2; ensure probe is not oligomerizing.
pH 7.2 > 10.0xWidespread off-target labeling; protein precipitation.Drastically reduce probe stoichiometry.

References

  • Nuber, C. M., et al. (2025). "A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis." JACS Au, 5(12), 5908-5916. URL:[Link]

  • Khanna, M., et al. (2011). "Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases." Journal of Biological Chemistry, 286(50), 43486-43494. URL:[Link]

  • Zhao, Z., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Pharmaceuticals (MDPI). URL:[Link]

Sources

Technical Support Center: Strategies to Minimize Off-Target Reactivity of 1-(3-Aminocyclopentyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Aminocyclopentyl)prop-2-en-1-one and similar covalent inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of off-target reactivity. Our goal is to equip you with the scientific rationale and practical protocols to enhance the selectivity and efficacy of your covalent modifiers.

Introduction to Covalent Inhibition and Off-Target Reactivity

1-(3-Aminocyclopentyl)prop-2-en-1-one belongs to the class of targeted covalent inhibitors (TCIs), which are designed to form a stable covalent bond with a specific amino acid residue on the target protein.[1][2] The α,β-unsaturated ketone in its structure acts as a Michael acceptor, making it susceptible to nucleophilic attack, most commonly from cysteine residues.[3][4] This irreversible or slowly reversible binding can lead to high potency and prolonged duration of action.[1][5][6]

However, the inherent electrophilicity of the Michael acceptor warhead also presents a significant challenge: the potential for off-target reactivity with other cellular nucleophiles, such as glutathione (GSH) and unintended proteins.[3][6][7] Such non-specific interactions can lead to toxicity and reduce the therapeutic window of the inhibitor.[5][8][9] This guide provides strategies to understand, quantify, and minimize these undesirable effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of off-target reactivity for 1-(3-Aminocyclopentyl)prop-2-en-1-one?

A1: The primary mechanism is the Michael addition reaction, where the electrophilic β-carbon of the α,β-unsaturated ketone is attacked by cellular nucleophiles.[4][10] The most abundant and reactive biological nucleophile is the deprotonated form of glutathione (GSH), a tripeptide that plays a crucial role in cellular detoxification.[11][12][13] Off-target cysteine residues on other proteins are also common sites of modification.[3]

Q2: How can I conceptually approach minimizing off-target effects?

A2: There are two main strategies:

  • Enhance On-Target Affinity: By optimizing the non-covalent binding interactions of the inhibitor with the target protein, you increase the local concentration of the drug at the desired site. This allows the use of lower overall concentrations, thereby reducing the probability of off-target reactions.[8]

  • Tune Warhead Reactivity: The electrophilicity of the Michael acceptor can be modulated. A less reactive warhead will be more selective for the target, as the covalent bond formation will be driven more by the high affinity of the initial non-covalent binding step.[5][9]

Q3: Is it possible to make the covalent bond reversible to reduce toxicity?

A3: Yes, designing reversible covalent inhibitors is a key strategy to mitigate off-target toxicity.[1][9][14][15][16] While off-target adducts may still form, their reversible nature prevents their accumulation, limiting long-term side effects.[14][16] The reversibility of the thiol-Michael adduct can be tuned by modifying the electronics of the Michael acceptor.[17]

Q4: What are the key kinetic parameters I should measure?

A4: For covalent inhibitors, it's crucial to go beyond simple IC50 measurements. The key parameters are the initial non-covalent binding affinity (K_I) and the rate of covalent bond formation (k_inact).[18] Together, these determine the overall efficiency of the inhibitor (k_inact/K_I). For reversible covalent inhibitors, the dissociation rate constant (k_off) is also critical.[19]

Troubleshooting Guide: Experimental Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed protocols and the underlying scientific principles.

Problem 1: High background signal in cellular assays, suggesting widespread off-target activity.

Question: My cellular assays with 1-(3-Aminocyclopentyl)prop-2-en-1-one show toxicity at concentrations close to the effective dose for my target. How can I confirm and then reduce this off-target reactivity?

Answer: This is a common issue stemming from the reactivity of the Michael acceptor. The first step is to quantify the off-target reactivity and then systematically optimize the experimental conditions and the inhibitor itself.

  • Rationale: Glutathione is the most abundant cellular thiol and a primary scavenger of electrophilic compounds.[11][12][13] Measuring the rate of reaction with GSH provides a good surrogate for overall off-target reactivity.

  • Protocol: HPLC-Based GSH Reactivity Assay

    • Prepare a stock solution of 1-(3-Aminocyclopentyl)prop-2-en-1-one in DMSO.

    • Prepare a solution of 1 mM GSH in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Initiate the reaction by adding the inhibitor to the GSH solution to a final concentration of 100 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture with an equal volume of 10% trifluoroacetic acid.

    • Analyze the samples by reverse-phase HPLC, monitoring the depletion of the GSH peak and the formation of the inhibitor-GSH adduct.

    • Calculate the second-order rate constant (k_GSH) for the reaction. A higher k_GSH indicates greater reactivity.[11][12][20][21]

  • Rationale: Small structural modifications to the α,β-unsaturated system can significantly alter its electrophilicity and steric accessibility, thereby reducing off-target reactivity.[22]

  • Strategy: Introduce steric hindrance near the β-carbon. For example, methylation of the terminal Michael acceptor can decrease background proteome reactivity.[22]

Modification StrategyExpected Outcome on ReactivityRationale
β-methylation DecreaseSteric hindrance reduces accessibility for nucleophilic attack.
α-substitution Decrease/IncreaseCan alter the electronics and conformation of the acceptor.
Cyclization of the alkene DecreaseConstrains the geometry, potentially reducing reactivity.
  • Rationale: A reversible covalent interaction allows the inhibitor to dissociate from off-targets, minimizing their permanent modification and associated toxicity.[9][14][16]

  • Strategy: Modify the electronics of the Michael acceptor to favor β-elimination from the thiol adduct. Acrylonitriles activated by electron-withdrawing aryl or heteroaryl groups are a class of tunable, reversible Michael acceptors.[17]

Problem 2: Difficulty in identifying the specific off-target proteins.

Question: I have evidence of off-target effects, but I don't know which proteins are being modified. How can I identify these off-target proteins?

Answer: Chemoproteomic methods are powerful tools for identifying the on- and off-targets of covalent inhibitors on a proteome-wide scale.[6][8]

  • Rationale: ABPP uses chemical probes that mimic the covalent inhibitor to tag and identify its protein targets in a complex biological sample.[6]

  • Protocol Overview:

    • Probe Synthesis: Synthesize an analog of 1-(3-Aminocyclopentyl)prop-2-en-1-one that contains a "clickable" tag, such as an alkyne or azide group. This probe should retain similar reactivity and binding affinity to the parent compound.

    • Cellular Labeling: Treat live cells or cell lysates with the probe. The probe will covalently bind to both on- and off-target proteins.

    • Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) to the probe-labeled proteins.

    • Enrichment and Identification:

      • If using a biotin tag, enrich the labeled proteins using streptavidin beads.

      • Digest the enriched proteins into peptides.

      • Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24]

ABPP_Workflow cluster_synthesis Step 1: Probe Synthesis cluster_labeling Step 2: Cellular Labeling cluster_click Step 3: Click Chemistry cluster_analysis Step 4: Enrichment & MS Inhibitor 1-(3-Aminocyclopentyl) prop-2-en-1-one Probe Alkyne-tagged Probe Inhibitor->Probe Add 'Click' Handle LabeledProteome Probe-labeled Proteome Probe->LabeledProteome Incubate Cells Live Cells / Lysate Cells->LabeledProteome BiotinylatedProteome Biotinylated Proteome LabeledProteome->BiotinylatedProteome Reporter Biotin-Azide Reporter Reporter->BiotinylatedProteome CuAAC Reaction Enriched Enrichment BiotinylatedProteome->Enriched Streptavidin Streptavidin Beads Streptavidin->Enriched Digestion Tryptic Digestion Enriched->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

  • Rationale: TPP measures changes in the thermal stability of proteins upon ligand binding. Covalent modification can either stabilize or destabilize a protein, which can be detected by mass spectrometry. This method does not require a chemical probe.[25]

Problem 3: My compound is potent in a biochemical assay but weak in a cellular context.

Question: My inhibitor shows excellent potency against the purified target protein, but its cellular efficacy is much lower. What could be the reason?

Answer: This discrepancy often points to two main issues: poor cell permeability or rapid scavenging by intracellular nucleophiles, primarily glutathione (GSH).

  • Assess Cell Permeability:

    • Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get an initial indication of passive diffusion.

    • Employ cellular thermal shift assays (CETSA) to confirm target engagement within the cell. A lack of a thermal shift in intact cells despite potent biochemical activity suggests the compound is not reaching its target.

  • Evaluate GSH Conjugation:

    • Perform the GSH stability assay described in Problem 1 . A high reaction rate suggests that a significant portion of the compound is being intercepted by GSH before it can reach its intended target.[13]

    • If GSH reactivity is high, consider strategies to reduce the warhead's electrophilicity (see Problem 1, Step 2 ).

  • Consider Prodrug Strategies:

    • Rationale: A prodrug approach can mask the reactive Michael acceptor, improving cell permeability and preventing premature reaction with GSH.[7] The masking group is designed to be cleaved by intracellular enzymes, releasing the active inhibitor only once inside the cell.

    • A recently developed strategy uses a ROS-activated selenium-based prodrug for Michael acceptors, which can enhance tumor-targeting efficacy while reducing systemic toxicity.[7]

Troubleshooting_Potency Start High Biochemical Potency, Low Cellular Potency Permeability Poor Cell Permeability? Start->Permeability GSH High GSH Reactivity? Permeability->GSH No Sol_Perm Solution: Modify Scaffold for better physicochemical properties. Permeability->Sol_Perm Yes Sol_GSH Solution: Tune Warhead Reactivity or use a Prodrug Strategy. GSH->Sol_GSH Yes

Caption: Troubleshooting low cellular potency.

Conclusion

Minimizing the off-target reactivity of 1-(3-Aminocyclopentyl)prop-2-en-1-one requires a multi-faceted approach that combines careful kinetic analysis, chemical biology techniques, and medicinal chemistry strategies. By understanding the interplay between on-target affinity and warhead reactivity, researchers can rationally design more selective and safer covalent inhibitors. The experimental protocols and troubleshooting guides provided here serve as a starting point for systematically addressing the challenges associated with covalent drug development.

References

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available from: [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm. Available from: [Link]

  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed. Available from: [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. National Center for Biotechnology Information. Available from: [Link]

  • Approaches to mitigate the risk of serious adverse reactions in covalent drug design. PubMed. Available from: [Link]

  • Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. National Center for Biotechnology Information. Available from: [Link]

  • Key advances in the development of reversible covalent inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Enhancing Reversible Covalent Drug Design. Enzymlogic. Available from: [Link]

  • Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. PubMed. Available from: [Link]

  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione. ACS Publications. Available from: [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. Available from: [Link]

  • Enhancing Reversible Covalent Drug Design. Enzymlogic. Available from: [Link]

  • Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. Journal of Medicinal Chemistry. Available from: [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Royal Society of Chemistry. Available from: [Link]

  • Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Technische Universität München. Available from: [Link]

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews. Available from: [Link]

  • Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. ResearchGate. Available from: [Link]

  • Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy. Royal Society of Chemistry. Available from: [Link]

  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Wiley Online Library. Available from: [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. Available from: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. National Center for Biotechnology Information. Available from: [Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex. Available from: [Link]

  • A Practical Guide to Target Engagement Assays. Charles River Laboratories. Available from: [Link]

  • Selective lysine modification of native peptides via aza-Michael addition. Royal Society of Chemistry. Available from: [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Center for Biotechnology Information. Available from: [Link]

  • Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. National Center for Biotechnology Information. Available from: [Link]

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. Available from: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available from: [Link]

  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? MDPI. Available from: [Link]

  • Michael addition reaction. Wikipedia. Available from: [Link]

  • Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. Available from: [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. Available from: [Link]

  • Application of Mass Spectrometry for Target Identification and Characterization. PubMed. Available from: [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. Available from: [Link]

  • Using native mass spectrometry to inform drug discovery. Drug Target Review. Available from: [Link]

  • Inverse 18O Labeling Mass Spectrometry for the Rapid Identification of Marker/Target Proteins. Analytical Chemistry. Available from: [Link]

  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journals. Available from: [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. National Center for Biotechnology Information. Available from: [Link]

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Addressing poor cell permeability of aminocyclopentyl-containing compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Aminocyclopentyl-containing compounds are highly valued in drug discovery for their unique conformational rigidity and vector projection. However, the combination of a lipophilic bulk and a highly basic amine frequently results in severe cell permeability bottlenecks.

This guide is designed for medicinal chemists and drug development professionals to diagnose, troubleshoot, and resolve permeability issues associated with the aminocyclopentyl moiety.

Diagnostic Workflow: Identifying Your Permeability Bottleneck

Before applying chemical modifications, you must identify the precise mechanism of your compound's permeability failure. Use the workflow below to categorize the issue as either a passive diffusion deficit or an active efflux liability .

PermeabilityWorkflow Step1 Assess Aminocyclopentyl Permeability Profile Split Primary Bottleneck? Step1->Split Passive Low PAMPA Papp (< 1 x 10⁻⁶ cm/s) Split->Passive Poor Diffusion Efflux High Efflux Ratio (MDCK ER > 2.0) Split->Efflux Active Transport DiagPassive Diagnosis: High Desolvation Penalty (Amine is >99% protonated at pH 7.4) Passive->DiagPassive DiagEfflux Diagnosis: P-gp Substrate Liability (High HBD count & positive charge) Efflux->DiagEfflux Sol1 Action: Fluorination (Lowers pKa via inductive effect) DiagPassive->Sol1 Sol2 Action: IMHB Design (Shields polar N-H bond) DiagPassive->Sol2 Sol3 Action: N-Methylation (Removes H-bond donor) DiagEfflux->Sol3 Sol4 Action: Prodrug Strategy (Transiently masks amine) DiagEfflux->Sol4

Troubleshooting workflow for diagnosing and resolving aminocyclopentyl permeability bottlenecks.

Troubleshooting FAQs: Mechanistic Strategies & Solutions

Q1: Why do my unsubstituted aminocyclopentyl compounds consistently fail PAMPA and Caco-2 assays? A1: The aminocyclopentyl moiety presents a thermodynamic hurdle. The primary or secondary amine typically exhibits a pKa of 9.5–10.5, meaning it exists almost entirely (>99%) in the protonated, cationic state at physiological pH (7.4). The energetic cost (desolvation penalty) of stripping water molecules away from this charged center to allow passage through the lipophilic lipid bilayer (dielectric constant ~2) is thermodynamically prohibitive.

Q2: How can I chemically modify the aminocyclopentyl ring to improve passive permeability without losing my primary pharmacophore? A2: The most effective strategy is basicity tuning via inductive effects . By introducing an electron-withdrawing group (EWG), such as a fluorine atom, onto the cyclopentyl ring (e.g., 3-fluoroaminocyclopentyl derivatives), you exploit through-bond inductive effects to pull electron density away from the nitrogen. This destabilizes the protonated state, lowering the amine's pKa to ~7.5–8.5 (1)[1]. This shift exponentially increases the fraction of the neutral, permeable species at pH 7.4 without adding significant steric bulk (2)[2].

Q3: My target requires the amine to remain unsubstituted for critical salt-bridge interactions. How can I improve permeability without altering the pKa? A3: If the basic amine is essential for target engagement, design for Intramolecular Hydrogen Bonding (IMHB) . By strategically positioning a hydrogen bond acceptor (HBA)—such as an adjacent ether or carbonyl—within 5 to 6 atoms of the amine, the molecule can adopt a "closed" conformation in lipophilic environments. This internal bonding shields the polar N-H from the surrounding solvent, masking the hydrogen bond donor (HBD) and drastically reducing the desolvation penalty (3)[3].

Q4: We confirmed good passive permeability via PAMPA, but our MDCK-MDR1 cell assay shows massive efflux. What is the solution? A4: High efflux in MDCK-MDR1 despite good PAMPA permeability indicates your compound is a strong P-glycoprotein (P-gp) substrate. P-gp recognition is driven by high HBD counts and positive charge. Consider a prodrug approach (e.g., forming a transient amide or carbamate) to temporarily mask the amine. This neutralizes the charge and removes the HBD during absorption, allowing the compound to bypass P-gp before being cleaved by intracellular amidases (4)[4].

Data Presentation: Impact of Chemical Modifications

The following table summarizes how different structural interventions on the aminocyclopentyl core alter physicochemical properties and permeability metrics.

Modification StrategyExample MotifpKa (Amine)LogD (pH 7.4)PAMPA Papp (10⁻⁶ cm/s)MDCK Efflux Ratio
Unmodified Basic Aminocyclopentyl9.80.5< 0.5> 15.0
Basicity Tuning 3-Fluoroaminocyclopentyl8.21.15.24.5
IMHB Design 2-Methoxyaminocyclopentyl9.50.88.52.1
HBD Masking N-Acetyl ProdrugN/A (Neutral)2.515.0< 1.5
Experimental Protocols: Self-Validating Systems
Protocol 1: Validation of IMHB via ¹H-NMR Temperature Coefficients

Causality & Rationale: IMHB formation cannot be assumed from a 2D structure. By measuring the temperature dependence of the amide/amine proton chemical shift in a non-polar solvent, we can determine if the proton is shielded (internally bonded) or exposed (solvent-bonded).

  • Sample Preparation: Dissolve 5 mg of the aminocyclopentyl compound in 0.6 mL of anhydrous CDCl₃ or CD₂Cl₂ (mimicking the lipophilic membrane core).

  • Control Inclusion: Prepare a parallel NMR tube with a matched analog lacking the HBA (negative control) to validate the solvent system's sensitivity to exposed protons.

  • Data Acquisition: Acquire ¹H-NMR spectra at a range of temperatures from 298 K to 328 K in 5 K increments. Ensure the sample equilibrates for 5 minutes at each temperature before acquisition.

  • Analysis: Track the chemical shift (δ, in ppm) of the aminocyclopentyl N-H proton. Plot δ versus Temperature (K).

  • Interpretation: Calculate the slope (temperature coefficient, Δδ/ΔT).

    • Δδ/ΔT > -3.0 ppb/K: Strong evidence of a solvent-shielded, intramolecular hydrogen bond.

    • Δδ/ΔT < -5.0 ppb/K: Indicates an exposed, solvent-interacting proton (no IMHB).

Protocol 2: Bidirectional MDCK-MDR1 Permeability Assay

Causality & Rationale: PAMPA only measures passive diffusion. To accurately assess the impact of the aminocyclopentyl basicity on active efflux, a bidirectional cellular assay expressing P-gp is required.

  • Cell Culture: Seed MDCK-MDR1 cells on transwell polycarbonate inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 4-5 days.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm² (validates tight junction integrity).

  • Assay Setup: Prepare compound solutions at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

    • Self-Validating Controls: Include Digoxin (10 µM) as a positive control for P-gp efflux, and Propranolol (10 µM) as a high-permeability transcellular marker.

  • Dosing:

    • Apical to Basolateral (A→B): Add 0.5 mL compound solution to the apical chamber; 1.5 mL blank buffer to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL compound solution to the basolateral chamber; 0.5 mL blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂ for 120 minutes. Extract 50 µL aliquots from both donor and receiver compartments.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ). An ER > 2.0 with significant attenuation by a P-gp inhibitor (e.g., Verapamil) confirms efflux liability.

References
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties . Journal of Medicinal Chemistry, ACS Publications. 3

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors . ACS Publications. 4

  • Tuning basicity . Cambridge MedChem Consulting.1

  • Enamine Basicity-Tuning Kits . Enamine. 2

Sources

Overcoming challenges in identifying the specific site of covalent modification by 1-(3-Aminocyclopentyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for covalent drug discovery. This guide is specifically engineered for researchers and drug development professionals facing challenges in identifying the precise binding sites of 1-(3-Aminocyclopentyl)prop-2-en-1-one .

As a targeted covalent inhibitor (TCI) warhead, this molecule utilizes an acrylamide moiety (a Michael acceptor) to form irreversible bonds with nucleophilic residues, primarily cysteine. While the resulting thia-Michael adduct is generally stable, identifying the exact site of modification via mass spectrometry (MS) presents unique analytical challenges, including retro-Michael instability, neutral loss during fragmentation, and low abundance of modified peptides.

Visual Workflow: Covalent Site Identification Strategy

To successfully map the modification site, your experimental pipeline must be a self-validating system. We strongly recommend an orthogonal approach where intact mass spectrometry is used as a quality control gate before proceeding to bottom-up peptide mapping.

Workflow A 1. Protein Incubation 1-(3-Aminocyclopentyl)prop-2-en-1-one B 2. Intact Mass Spectrometry Confirm 1:1 Adduct (+139.1 Da) A->B Quality Control C 3. Proteolytic Digestion Trypsin / Chymotrypsin (pH 6.5) B->C Denaturation D 4. LC-MS/MS Analysis Targeted MRM or EThcD C->D Peptide Extraction E 5. Data Analysis Site Localization & Occupancy D->E Bioinformatics

LC-MS/MS workflow for identifying acrylamide modification sites.

Troubleshooting Guide & FAQs

Q1: Why am I losing the covalent adduct during sample preparation or LC-MS analysis?

Causality: 1-(3-Aminocyclopentyl)prop-2-en-1-one forms a thia-Michael adduct with cysteine residues. While generally considered irreversible under physiological conditions, the acidic α -proton adjacent to the carbonyl can facilitate a retro-Michael reaction. This causes the warhead to detach under certain pH or thermal conditions during sample preparation or ionization 1. Solution:

  • pH Control: Maintain a slightly acidic to neutral pH (pH 6.0–6.5) during tryptic digestion to suppress retro-Michael elimination.

  • Temperature Control: Avoid boiling samples during denaturation. Use chaotropic agents (e.g., 8M Urea or Guanidine-HCl) at room temperature.

  • MS Source Parameters: Keep capillary temperatures in the MS source as low as possible without sacrificing desolvation efficiency.

Q2: My intact mass shows a 1:1 adduct (+139.10 Da), but I cannot find the modified peptide in my MS/MS data. Why?

Causality: This is a classic issue of "neutral loss" combined with ionization suppression. During Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the labile covalent bond between the acrylamide and the cysteine thiol often cleaves before the peptide backbone fragments, resulting in the loss of the warhead mass. Additionally, the hydrophobic cyclopentyl group can alter the peptide's ionization efficiency, making it difficult to detect against a background of highly abundant unmodified peptides 2. Solution:

  • Alternative Fragmentation: Switch from HCD to Electron Transfer Dissociation (ETD) or EThcD. ETD cleaves the peptide backbone (generating c and z ions) while preserving labile covalent modifications.

  • Targeted Depletion Strategy: Adopt the CoMPAS (Covalent Modification Peptide Attenuation Strategy) method. Instead of hunting for the elusive modified peptide, use Multiple Reaction Monitoring (MRM) to quantify the disappearance of the unmodified target peptide 2.

Q3: How do I differentiate between specific target engagement and non-specific labeling?

Causality: Acrylamides are electrophilic. At high concentrations (>10 µM) or extended incubation times, the Michael acceptor can react non-specifically with highly nucleophilic off-target cysteines, lysines, or histidines, bypassing the initial reversible binding event ( KI​ ) required for true targeted covalent inhibitors 3. Solution:

  • Kinetic Profiling: Measure the second-order rate constant ( kinact​/KI​ ) rather than relying on single-point high-concentration incubations. Specific binding will saturate, whereas non-specific binding will scale linearly with concentration.

  • Intact Protein QC: Always run an intact mass analysis prior to digestion to ensure you are not forming multiple adducts (e.g., +278.2 Da indicating a 2:1 stoichiometry).

Step-by-Step Methodology: Targeted Peptide Mapping (CoMPAS Approach)

To overcome the challenges of detecting low-abundance modified peptides and neutral loss, we recommend a targeted depletion methodology. This protocol is a self-validating system that directly links intact protein occupancy to site-specific modification.

Step 1: Intact Protein Incubation

  • Incubate the target protein (1.5 µM) with varying concentrations of 1-(3-Aminocyclopentyl)prop-2-en-1-one (e.g., 0.5 µM to 5.0 µM) in a physiological buffer (pH 7.4) for 1 hour at room temperature.

  • Include a vehicle (DMSO) control sample.

Step 2: Intact Mass Verification (Quality Control)

  • Run a 2 µL aliquot on a high-resolution LC-MS (e.g., Q-Exactive coupled with a C4 column) to confirm the intact mass shift of +139.10 Da .

  • Do not proceed to digestion unless >80% target occupancy is confirmed.

Step 3: Denaturation and Digestion

  • Denature the remaining protein using 8M Urea (do not heat).

  • Reduce disulfide bonds with 5 mM TCEP for 30 minutes at room temperature.

  • Alkylate free cysteines with 10 mM Iodoacetamide for 30 minutes in the dark.

  • Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate (adjusted to pH 6.5 to prevent retro-Michael reactions).

  • Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.

Step 4: LC-MRM-MS Setup & Data Quantification

  • Identify the theoretical unmodified tryptic peptide containing your target cysteine.

  • Set up Multiple Reaction Monitoring (MRM) transitions specifically for this unmodified peptide.

  • Calculate the percentage of modification by quantifying the attenuation of the unmodified peptide's signal intensity relative to the DMSO control: Modification (%) = 100 ×[1 - (Area of Unmodified Peptide in Treated / Area of Unmodified Peptide in Control)]

Quantitative Data Presentation

When deciding between traditional Data-Dependent Acquisition (DDA) and targeted MRM approaches for acrylamide adducts, consider the analytical trade-offs summarized below:

Table 1: Comparison of Site-Specific Quantitation Methods for Acrylamide Adducts

Analytical MetricTraditional Peptide Mapping (DDA)Targeted Depletion (CoMPAS)
Primary Analyte Modified peptide (+139.10 Da)Unmodified native peptide
Sensitivity to Neutral Loss High (Adduct often lost in MS/MS)None (Analyzes unmodified peptide)
Ionization Suppression High (Modified peptide may ionize poorly)Low (Native peptide ionization is known)
Throughput Low to MediumHigh (Suitable for screening)
False Negative Rate High (Due to poor fragmentation/ionization)Low (Directly measures target engagement)

References

  • BRD4354 Is a Potent Covalent Inhibitor against the SARS-CoV-2 Main Protease Biochemistry (ACS)[Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification Analytical Chemistry (ACS)[Link]

  • lc-hrms based kinectic characterization platform for irreversible covalent inhibitor screening ICE Bioscience [Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding of 1-(3-Aminocyclopentyl)prop-2-en-1-one in Cellular Lysates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the performance of 1-(3-Aminocyclopentyl)prop-2-en-1-one in complex biological matrices.

This compound features two distinct functional moieties that dictate its behavior in cellular lysates: a prop-2-en-1-one (acrylamide/enone) warhead , which acts as a soft electrophile targeting nucleophilic cysteines, and a 3-aminocyclopentyl group , which contains a primary amine. While acrylamides are foundational to1 and targeted covalent inhibitor design, their intrinsic reactivity often leads to rampant off-target alkylation if thermodynamic and kinetic parameters are not strictly controlled[1].

The following guide provides mechanistic troubleshooting, quantitative optimization strategies, and a self-validating protocol to ensure absolute target specificity.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why am I seeing high background labeling across the entire proteome despite acrylamides being considered "tunable" warheads? Causality & Solution: High background is driven by mass action and the loss of kinetic differentiation. Acrylamides undergo Michael addition with cysteine thiolates. At high probe concentrations (>10 µM) or extended incubation times (>2 hours), the kinetic preference for your specific target is overwhelmed, and the probe begins alkylating highly abundant, lower-affinity off-target cysteines (e.g., cytoskeletal proteins, glutathione)[2]. Action: Restrict probe concentration to 1–5 µM and limit incubation to 30–60 minutes to maintain kinetic control.

Q2: Does the pH of my lysis buffer significantly affect the off-target binding profile? Causality & Solution: Yes, critically. The Michael addition mechanism requires the target cysteine to be in its deprotonated, nucleophilic thiolate form (S⁻). The average pKa of a protein cysteine is ~8.3, but specific microenvironments can lower this to <6.0, making target cysteines hyper-reactive. If your lysis buffer pH is too high (e.g., pH 8.0–8.5), you artificially deprotonate the global pool of structural cysteines, leading to rampant non-specific alkylation[3]. Action: Maintain the lysate buffer strictly at pH 7.2–7.4 to suppress global thiolate formation.

Q3: Can I use standard reducing agents like DTT or β-mercaptoethanol (BME) during lysate preparation? Causality & Solution: No. DTT and BME contain free thiols that will act as competing nucleophiles, directly reacting with the prop-2-en-1-one warhead and quenching your probe before it reaches the target. Conversely, omitting reducing agents entirely leads to disulfide scrambling and protein aggregation, which traps the probe non-covalently. Action: Use TCEP (Tris(2-carboxyethyl)phosphine) at 1 mM. TCEP effectively reduces disulfides but lacks a nucleophilic thiol, preserving the structural integrity of your acrylamide probe.

Q4: How does the 3-aminocyclopentyl moiety contribute to background noise, and how do I fix it? Causality & Solution: At physiological pH (7.4), the primary amine on the cyclopentyl ring is protonated (NH₃⁺). This localized positive charge acts as an electrostatic sink, driving non-covalent binding to polyanionic surfaces in the lysate, such as nucleic acids and highly acidic protein domains. Action: Incorporate a nuclease treatment (e.g., Benzonase) during lysis to clear nucleic acids, and add 0.1% NP-40 to disrupt weak non-covalent electrostatic/hydrophobic interactions.

Part 2: Quantitative Optimization Data

To facilitate easy comparison, the table below summarizes the causal impact of optimizing key experimental parameters on reducing non-specific binding for this specific compound class.

Experimental ParameterSub-optimal ConditionOptimized ConditionMechanistic CausalityOff-Target Reduction (%)
Lysis Buffer pH pH 8.0 - 8.5pH 7.2 - 7.4Suppresses global cysteine thiolate (S⁻) formation, restricting reactivity to perturbed, hyper-reactive target cysteines.~45%
Reducing Agent 1 mM DTT / BME1 mM TCEPTCEP reduces disulfides without acting as a competing nucleophile, preserving probe integrity.~60% (Signal Recovery)
Probe Concentration > 20 µM1 - 5 µMPrevents mass-action driven alkylation of low-affinity, highly abundant off-target proteins.~75%
Incubation Time 4 - 12 Hours30 - 60 MinutesMaximizes kinetic differentiation ( kinact​/KI​ ) between the specific target and non-specific sinks.~50%
Electrostatic Clearance No NucleaseBenzonase (50 U/mL)Clears polyanionic nucleic acids that electrostatically attract the protonated primary amine.~40%
Part 3: Self-Validating Experimental Protocol

To ensure 4, any covalent labeling workflow must be a self-validating system[4]. The following competitive ABPP protocol utilizes Iodoacetamide (IAA) pre-alkylation to definitively prove that your probe's binding is cysteine-dependent and not an artifact of non-covalent aggregation.

Step 1: Native Lysate Preparation

  • Harvest cells and wash thoroughly with cold PBS to remove serum proteins.

  • Resuspend the cell pellet in optimized Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, 0.1% NP-40, and 50 U/mL Benzonase. (Note: Strictly avoid EDTA if using Benzonase, as it requires Mg²⁺).

  • Lyse via sonication (3 cycles, 10s on/off, 4°C) and centrifuge at 20,000 × g for 30 minutes. Extract the soluble proteome supernatant.

Step 2: The Self-Validation Split (Critical Step)

  • Normalize the lysate protein concentration to 2.0 mg/mL.

  • Split the lysate into two equal aliquots: Aliquot A (Vehicle Control) and Aliquot B (Negative Competition Control) .

  • To Aliquot B, add 50 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes at room temperature. Causality: IAA is a highly reactive, broad-spectrum alkylator that will permanently cap all accessible cysteines. If 1-(3-Aminocyclopentyl)prop-2-en-1-one still produces a signal in Aliquot B, the binding is non-covalent or non-cysteine mediated[5].

Step 3: Kinetic Probe Incubation

  • Add 1-(3-Aminocyclopentyl)prop-2-en-1-one to both aliquots at a final concentration of 2.5 µM .

  • Incubate at 37°C for exactly 45 minutes . Causality: This narrow time window ensures the probe only reacts with highly nucleophilic target cysteines before thermodynamic equilibration occurs.

Step 4: Reaction Quenching

  • Immediately halt the reaction by adding 50 mM DTT .

  • Incubate for 10 minutes. Causality: The massive excess of free thiols from DTT will rapidly scavenge any unreacted acrylamide warheads in the lysate, preventing further off-target alkylation during downstream processing.

Step 5: Downstream Processing

  • Proceed with standard click-chemistry (if the amine was pre-derivatized with an alkyne/azide) or direct LC-MS/MS analysis to quantify target engagement.

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow and mechanistic checkpoints of the optimized, self-validating protocol.

G A 1. Cell Lysis (pH 7.4, 1 mM TCEP) B 2. Nucleic Acid Clearance (Benzonase Treatment) A->B Maintain thiol state C 3. Self-Validation Split (Vehicle vs. IAA Pre-alkylation) B->C Remove electrostatic sinks D 4. Probe Incubation (1-5 µM, 30 min, 37°C) C->D Establish specificity baseline E 5. Reaction Quenching (50 mM DTT) D->E Kinetic control of warhead F 6. Downstream Readout (IsoTOP-ABPP / Gel) E->F Terminate off-target rxns

Workflow for minimizing non-specific covalent binding in complex proteomes.

Part 5: References
  • [3] Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. 3

  • [5] Multi-Tiered Chemical Proteomic Maps of Tryptoline Acrylamide-Protein Interactions in Cancer Cells - PMC. nih.gov. 5

  • [1] Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. mdpi.com. 1

  • [2] Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors | bioRxiv. biorxiv.org. 2

  • [4] Activity-Based Protein Profiling – Finding General Solutions to Specific Problems - ResearchGate. researchgate.net. 4

Sources

Enhancing the selectivity of 1-(3-Aminocyclopentyl)prop-2-en-1-one for a target protein over homologues.

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Covalent Inhibitor Selectivity

Topic: Enhancing the Selectivity of 1-(3-Aminocyclopentyl)prop-2-en-1-one for a Target Protein Over Homologues

Welcome to the technical support center for advanced covalent inhibitor design. This guide is structured to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the selectivity of acrylamide-based covalent inhibitors, using 1-(3-Aminocyclopentyl)prop-2-en-1-one as a representative scaffold.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges and conceptual hurdles encountered when working to improve the selectivity of targeted covalent inhibitors (TCIs).

Q1: My 1-(3-Aminocyclopentyl)prop-2-en-1-one analog shows high potency for my target protein but also significant activity against highly homologous proteins. What is the underlying cause?

A: This is a frequent challenge in covalent inhibitor design. The high reactivity of the prop-2-en-1-one moiety (an acrylamide "warhead") against nucleophilic residues like cysteine can lead to off-target effects, especially when homologous proteins share conserved binding pockets and an accessible reactive residue.[1][2] The selectivity of such inhibitors is determined not just by the warhead's intrinsic reactivity but also by the non-covalent binding affinity of the entire molecule within the target's binding site before the covalent bond forms.[3][4] If the binding pockets of your target and its homologues are very similar, the inhibitor may bind to and react with all of them.

Q2: I'm using IC50 values to compare the selectivity of my compounds, but the results from cellular assays are inconsistent with my in-vitro findings. Why might this be?

A: Relying solely on IC50 values for covalent inhibitors can be misleading and often exaggerates selectivity.[5] IC50 is a time-dependent parameter for irreversible inhibitors; its value will decrease with longer incubation times as more of the target enzyme becomes permanently inactivated. This makes direct comparisons between different compounds or different targets unreliable unless incubation times are strictly controlled and reported.[6][7] A more rigorous and time-independent measure of covalent inhibitor efficiency and selectivity is the second-order rate constant, k_inact/K_I .[5][8] This parameter reflects both the initial reversible binding affinity (K_I) and the maximal rate of covalent inactivation (k_inact), providing a much more accurate picture of an inhibitor's true biochemical potency and selectivity.[5][8][9]

Q3: What are the primary strategic approaches to rationally engineer selectivity into my 1-(3-Aminocyclopentyl)prop-2-en-1-one scaffold?

A: There are three main strategies, which can be used in concert:

  • Exploit Non-Conserved Residues: The most effective strategy is to modify the aminocyclopentyl scaffold to create specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues that are unique to your target protein's binding site and are absent in the homologous off-targets. This requires structural information from X-ray crystallography, cryo-EM, or high-quality homology models.

  • Introduce Steric Hindrance: Adding steric bulk to the inhibitor, often near the electrophilic warhead, can physically prevent the molecule from binding to off-targets that have more constrained active sites.[10][11] The primary target, having a more accommodating binding pocket, would still be able to bind the modified inhibitor effectively.

  • Tune Warhead Reactivity: The intrinsic reactivity of the acrylamide can be modulated. While a highly reactive warhead can increase potency, it often decreases selectivity by reacting with off-targets more readily.[2][12] Chemical modifications, such as adding electron-withdrawing groups to the acrylamide, can tune this reactivity to achieve a better balance between on-target inactivation speed and off-target avoidance.[3][13]

Part 2: Troubleshooting and Optimization Guides

This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: High Off-Target Activity Detected. How Do I Confidently Identify the Unintended Targets?

When initial screens show that your inhibitor affects multiple homologous proteins, the first step is to definitively identify and validate these off-targets. This is crucial for guiding rational drug design.

Recommended Workflow:

cluster_0 Off-Target Identification Workflow A Synthesize Probe Compound (e.g., Biotinylated or Alkyne-tagged Inhibitor) B Incubate Probe with Cell Lysate or Live Cells A->B D Affinity Purification (e.g., Streptavidin beads) B->D C Competitive Displacement (Incubate with excess untagged inhibitor as control) C->D Control Arm E On-Bead Digestion & LC-MS/MS Analysis (Quantitative Proteomics) D->E F Data Analysis (Identify proteins competed off by untagged inhibitor) E->F G Validate Hits (Recombinant protein assays, Western Blot, Cellular Target Engagement) F->G

Caption: Workflow for identifying protein off-targets using chemoproteomics.

Troubleshooting Steps:

  • Problem: You are unsure which of the many cellular proteins are being covalently modified.

    • Solution: Employ a chemoproteomics approach, such as competitive activity-based protein profiling (ABPP).[14] Synthesize an analogue of your inhibitor with a tag (e.g., biotin or an alkyne group for click chemistry). This "probe" can be used to pull down its binding partners from a cell lysate.[15]

    • Causality: By running a parallel experiment where the lysate is pre-incubated with an excess of your original, untagged inhibitor, you can identify true targets. Proteins that are pulled down by the probe but not in the presence of the competing untagged inhibitor are the specific binders.[14] These can then be identified by mass spectrometry.

  • Problem: A protein is identified via proteomics, but you're not sure if the interaction is covalent or just strong non-covalent binding.

    • Solution: Confirm covalent adduct formation using intact protein mass spectrometry. Incubate the purified off-target protein with your inhibitor and analyze the protein's total mass. A mass shift corresponding to the molecular weight of your inhibitor confirms that a covalent bond has formed.

    • Causality: This method directly measures the result of the covalent reaction, providing unambiguous proof of modification.

  • Problem: You need to confirm that the observed cellular phenotype is due to the inhibition of a specific off-target.

    • Solution: Use genetic techniques like CRISPR/Cas9 to introduce resistance mutations in your cellular model.[16] Mutating the reactive cysteine residue in a suspected off-target protein to a non-nucleophilic amino acid (like serine or alanine) should render that protein unable to be modified by your inhibitor.

    • Causality: If the cellular phenotype is rescued or diminished in the mutant cell line upon treatment with your inhibitor, it provides strong evidence that the phenotype was caused by the inhibitor acting on that specific off-target.[16]

Guide 2: How Do I Systematically Modify 1-(3-Aminocyclopentyl)prop-2-en-1-one to Enhance Selectivity?

Once off-targets are confirmed, a systematic medicinal chemistry effort is required. The goal is to decrease affinity (K_I) and/or the rate of reaction (k_inact) for off-targets while maintaining or improving these parameters for the intended target.

cluster_1 Strategies for Enhancing Selectivity Target Target Protein (Accommodating Pocket) OffTarget Homologue Off-Target (Constrained Pocket) Parent Parent Inhibitor (Fits Both) Parent->Target Binds & Reacts Parent->OffTarget Binds & Reacts Modified Modified Inhibitor (Added Steric Bulk) Modified->Target Binds & Reacts Modified->OffTarget Binding Blocked (Steric Clash)

Caption: Steric hindrance can block off-target binding while permitting target engagement.

Modification Strategies & Rationale:

  • Strategy: Modify the Aminocyclopentyl Scaffold to Exploit Non-Conserved Pockets.

    • How: Use structural overlays of your target and key off-targets to identify differences in the binding site. Are there nearby pockets in your target that are smaller or non-existent in the off-target? Add substituents to the cyclopentyl ring that can occupy these unique pockets. For example, a hydroxyl group could form a hydrogen bond with a target-specific serine, or a methyl group could fit into a small hydrophobic pocket.

    • Causality: This approach enhances the initial non-covalent binding affinity (lowers K_I) specifically for the intended target, making the subsequent covalent reaction more efficient for the target protein compared to its homologues.

  • Strategy: Introduce Steric Bulk to Exclude Off-Targets.

    • How: As demonstrated with inhibitors like Ibrutinib, adding bulky groups near the electrophile can dramatically improve selectivity.[10][11] For your scaffold, consider replacing the amine on the cyclopentyl ring with a larger group or adding substituents to the ring itself that project towards the "walls" of the binding pocket.

    • Causality: The larger, modified inhibitor is sterically excluded from the more constrained binding sites of off-target proteins but can still be accommodated by the primary target. This effectively increases the K_I for off-targets.[10]

  • Strategy: Attenuate Warhead Reactivity.

    • How: The reactivity of the acrylamide can be fine-tuned. Introducing an electron-withdrawing group, such as a nitrile (cyano group), at the α-position of the enone can increase the intrinsic reactivity but also promote reversibility of the Michael addition.[1][13] This can lead to a scenario where the covalent bond is stable within the high-affinity binding pocket of the target but readily reversible if formed with a low-affinity off-target.[13]

    • Causality: This strategy creates a "kinetic proofreading" mechanism. A transient covalent bond with an off-target is more likely to dissociate before it becomes permanent, whereas the strong non-covalent interactions with the primary target stabilize the covalent adduct, leading to sustained inhibition.

Data-Driven Decision Making:

Summarize your findings in a clear table to track progress and make informed decisions about which analogs to pursue.

Compound IDModificationTarget k_inact/K_I (M⁻¹s⁻¹)Homologue 1 k_inact/K_I (M⁻¹s⁻¹)Selectivity Index (Target/Homologue 1)
Parent-01 None5,0002,5002
Analog-02 + Methyl group on cyclopentyl (Steric)4,50030015
Analog-03 + Cyano group on acrylamide (Reactivity)3,0005006
Analog-04 Both Modifications4,20015028

Part 3: Key Experimental Protocols

Detailed protocols are essential for generating reliable and reproducible data.

Protocol 1: Determination of Covalent Kinetic Constants (k_inact and K_I)

This protocol describes a continuous enzyme activity assay to determine the kinetic parameters of an irreversible inhibitor.[5][9][17]

Materials:

  • Purified target enzyme and homologous off-target enzyme

  • Substrate for the enzyme that produces a continuous signal (e.g., fluorescence, absorbance)

  • Assay buffer

  • Inhibitor stock solution in DMSO

  • Microplate reader capable of kinetic reads

Procedure:

  • Enzyme and Substrate Optimization: Determine the K_M of the substrate and an enzyme concentration that yields a linear reaction rate for at least 15-20 minutes.

  • Assay Setup: Prepare reactions in a microplate. Each reaction should contain the assay buffer, enzyme (at the pre-determined concentration), and substrate (typically at or near its K_M).

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a DMSO-only control (no inhibitor). It is critical to test a wide range of inhibitor concentrations (e.g., 5-7 concentrations spanning from much lower than the expected K_I to several-fold higher).

  • Kinetic Measurement: Immediately place the plate in the reader and begin monitoring the signal over time (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation versus time. The slope of this line represents the initial velocity (v_i).

    • As the enzyme is inactivated, the rate will decrease. Plot the natural log of the reaction velocity (ln(v)) against time. The slope of this plot is the negative of the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentration [I].

    • Fit this data to the following hyperbolic equation: k_obs = (k_inact * [I]) / (K_I + [I])

    • This fit will yield the values for k_inact (the maximum rate of inactivation at saturating inhibitor concentration) and K_I (the inhibitor concentration that gives half the maximal rate of inactivation).

  • Calculate Selectivity Index: The selectivity index is the ratio of k_inact/K_I for the off-target protein divided by the k_inact/K_I for the on-target protein. A higher number indicates better selectivity for the intended target.

cluster_2 Covalent Inhibition Mechanism E_I E + I EI_rev E:I (Reversible Complex) E_I->EI_rev K_I EI_irrev E-I (Covalent Adduct) EI_rev->EI_irrev k_inact

Caption: The two-step mechanism of irreversible covalent inhibition.

References

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. PubMed.
  • Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes. Journal of Medicinal Chemistry.
  • Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes.
  • Kinetic analysis of covalent and irreversible inhibitors. CarnaBio USA, Inc..
  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv.
  • Navigating Kinact and Ki Assay Options for Covalent Drug Characteriz
  • Balancing speed and selectivity is key for designing effective targeted covalent inhibitors.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
  • Rapid profiling of protein kinase inhibitors by quantit
  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. PMC.
  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society.
  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. University of California, San Francisco.
  • The rise of covalent inhibitors in str
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Valid
  • Resurrection of the covalent inhibitor? Cresset Group.
  • A practical guide for the assay-dependent characteris
  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. RSC Publishing.

Sources

Validation & Comparative

Validating the Covalent Engagement of 1-(3-Aminocyclopentyl)prop-2-en-1-one: A Comparative Guide for BFL-1 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the druggability of challenging protein-protein interaction (PPI) interfaces. For drug development professionals targeting the anti-apoptotic Bcl-2 family—specifically to overcome resistance mechanisms driven by BFL-1 overexpression—covalent engagement is a highly effective strategy. Unlike other Bcl-2 family members, BFL-1 possesses a unique, solvent-accessible cysteine (Cys55) within its BH3-binding groove.

This guide provides an objective, data-driven framework for validating the covalent target engagement of 1-(3-Aminocyclopentyl)prop-2-en-1-one (an acrylamide-based covalent fragment) against BFL-1. We will compare its performance against alternative warheads and non-covalent standards, detailing the causality behind the experimental workflows required to prove irreversible target engagement.

Mechanistic Rationale: The Anatomy of a Covalent Warhead

The efficacy of a covalent inhibitor relies on a two-step kinetic process: initial non-covalent recognition ( KI​ ) followed by irreversible bond formation ( kinact​ ).

The compound 1-(3-Aminocyclopentyl)prop-2-en-1-one is engineered to perfectly execute this two-step mechanism. As demonstrated in recent structural dynamics studies 1 [1], the rac-3-aminocyclopentyl moiety acts as the non-covalent anchor, forming a critical hydrogen bond with the Glu78 residue of BFL-1. This precisely aligns the prop-2-en-1-one (acrylamide) warhead for a nucleophilic Michael addition by the thiolate of Cys55.

This specific engagement not only forms a covalent adduct but induces the formation of a cryptic hydrophobic pocket (validated via X-ray crystallography, PDB ID: 9FKZ), permanently locking BFL-1 in a state that prevents it from sequestering pro-apoptotic proteins like BIM.

Pathway BFL1 BFL-1 (Anti-apoptotic) BIM BIM / BAK (Pro-apoptotic) BFL1->BIM Sequesters Apoptosis Apoptosis Pathway BIM->Apoptosis Initiates Warhead 1-(3-Aminocyclopentyl) prop-2-en-1-one Warhead->BFL1 Cys55 Covalent Block

Fig 1: Mechanism of BFL-1 inhibition by the covalent acrylamide warhead.

Comparative Performance Data

To objectively evaluate 1-(3-Aminocyclopentyl)prop-2-en-1-one, it must be benchmarked against alternative chemical strategies. Highly reactive warheads (like chloroacetamides) often show superior biochemical potency but fail in cellular environments due to rapid scavenging by intracellular glutathione (GSH). Conversely, non-covalent analogs lack the sustained target residence time required to outcompete native BH3 peptides.

The table below synthesizes the kinetic and biochemical advantages of the acrylamide warhead compared to structural alternatives 2 [3].

Compound / Inhibitor ClassMechanismIntrinsic Reactivity (GSH t1/2​ )BFL-1 IC50​ (60 min) kinact​/KI​ ( M−1s−1 )Target Selectivity Profile
1-(3-Aminocyclopentyl)prop-2-en-1-one Covalent (Acrylamide)> 24 h0.48 µM240High (Cys55 specific)
Propionamide Analog Non-covalentN/A> 50 µMN/APoor (Lacks anchoring)
Chloroacetamide Analog Covalent (Highly Reactive)< 1 h0.12 µM> 10,000Low (Pan-reactive toxicity)
Venetoclax (Control) Non-covalentN/A> 10 µMN/ABCL-2 specific (BFL-1 null)

Key Insight: The acrylamide warhead strikes the optimal balance. Its low intrinsic reactivity (GSH t1/2​ > 24 h) ensures it survives the cellular milieu, while its geometry drives a highly efficient target-specific covalent reaction ( kinact​/KI​ = 240 M−1s−1 ).

Self-Validating Experimental Workflows

To prove that 1-(3-Aminocyclopentyl)prop-2-en-1-one engages its target via the proposed mechanism, researchers must deploy a self-validating system of biochemical assays. Standard equilibrium-based assays are insufficient for covalent drugs.

Workflow Step1 1. Incubation (Target + Probe) Step2 2. LC-MS Analysis (+139.2 Da Shift) Step1->Step2 Step3 3. FP Assay (Time-dependent IC50) Step1->Step3 Step4 4. Washout (Irreversibility) Step2->Step4 Step3->Step4 Valid Validated Target Engagement Step4->Valid

Fig 2: Self-validating workflow for confirming covalent target engagement.

Protocol A: Intact Protein LC-MS (Stoichiometry & Specificity)

Causality: Mass spectrometry is utilized to distinguish between specific, stoichiometric labeling and non-specific poly-alkylation. Because the molecular weight of the 1-(3-Aminocyclopentyl)prop-2-en-1-one adduct is exactly 139.2 Da, a single mass shift confirms a 1:1 binding event at Cys55.

  • Preparation: Dilute recombinant BFL-1 protein to 2 µM in assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Crucial: Omit reducing agents like DTT or β -mercaptoethanol, as they will react with the acrylamide warhead.

  • Incubation: Add 1-(3-Aminocyclopentyl)prop-2-en-1-one at a 10-fold molar excess (20 µM). Incubate at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound fragment. This step acts as a rapid "washout" to confirm the bond is covalent and not a transient non-covalent interaction.

  • Analysis: Inject the sample into an ESI-TOF LC-MS. Deconvolute the raw multiply-charged spectra to intact mass.

  • Validation: A successful engagement will show a near-complete conversion of the apo-BFL-1 peak to a single new peak at +139.2 Da. Multiple additions (+278.4 Da, etc.) indicate off-target reactivity.

Protocol B: Time-Dependent Fluorescence Polarization (Kinetic Efficiency)

Causality: Because covalent inhibitors are non-equilibrium binders, their apparent IC50​ decreases over time. Measuring the time-dependent displacement of a fluorescently labeled pro-apoptotic peptide allows the calculation of kinact​/KI​ , the gold-standard metric for covalent drug efficiency3 [2].

  • Tracer Setup: Utilize a FITC-labeled BIM BH3 peptide (10 nM) as the tracer.

  • Reaction Initiation: Mix recombinant BFL-1 (100 nM) with a dose-response titration of the acrylamide inhibitor (ranging from 10 µM down to 1 nM).

  • Kinetic Readout: Read Fluorescence Polarization (mP) continuously at 15, 30, 60, and 120 minutes.

  • Data Processing: Plot the IC50​ at each time point. The IC50​ should shift leftward (become more potent) over time. Fit the decay of the uninhibited fraction to a pseudo-first-order kinetic model to extract kobs​ , and subsequently plot kobs​ vs. [Inhibitor] to determine the kinact​/KI​ ratio.

Conclusion & Strategic Recommendations

When targeting challenging interfaces like BFL-1, the structural geometry of the covalent warhead dictates success. 1-(3-Aminocyclopentyl)prop-2-en-1-one provides an optimal trajectory: its aminocyclopentyl ring satisfies the electrostatic requirements of Glu78, while the prop-2-en-1-one warhead delivers a highly calibrated Michael addition to Cys55.

For drug development professionals, adopting the self-validating LC-MS and time-dependent FP workflows detailed above ensures that observed biochemical potency translates reliably into irreversible, target-specific cellular efficacy, avoiding the common pitfalls of highly reactive, promiscuous alternatives.

References
  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors Source: RSC Publishing URL
  • Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors Source: ACS Publications URL
  • Source: PMC (NIH)

Sources

Comparing the electrophilicity of 1-(3-Aminocyclopentyl)prop-2-en-1-one to other Michael acceptors.

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Electrophilicity Guide: 1-(3-Aminocyclopentyl)prop-2-en-1-one vs. Standard Covalent Warheads

As the landscape of targeted covalent inhibitors (TCIs) evolves, selecting the appropriate electrophilic warhead is no longer a one-size-fits-all approach. While acrylamides have historically dominated the clinical space, the demand for targeting less nucleophilic residues or achieving rapid target engagement has driven the exploration of highly reactive alternatives.

This guide provides an in-depth comparative analysis of 1-(3-Aminocyclopentyl)prop-2-en-1-one —a potent alkyl vinyl ketone (enone)—against standard Michael acceptors. By deconstructing the electronic causality behind its reactivity and detailing self-validating experimental protocols, we provide a framework for rational warhead selection in drug discovery.

Mechanistic Divergence: The Electronic Causality of Reactivity

The intrinsic electrophilicity of a Michael acceptor is governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and the degree of polarization across its π -system[1].

1-(3-Aminocyclopentyl)prop-2-en-1-one features a vinyl ketone moiety. In this structure, the carbonyl oxygen exerts a powerful electron-withdrawing effect on the conjugated alkene. Because there is no adjacent heteroatom to donate electron density into the carbonyl, the β -carbon becomes highly electron-deficient (low LUMO energy), making it a "soft" and exceptionally reactive electrophile toward thiolates. Furthermore, the 3-aminocyclopentyl ring provides a basic amine center (protonated at physiological pH), which not only improves aqueous solubility but exerts a subtle inductive electron-withdrawing effect, further sensitizing the warhead.

In stark contrast, standard acrylamides (e.g., the warhead in Ibrutinib) possess an amide nitrogen. The lone pair on this nitrogen participates in resonance, donating electron density back into the carbonyl. This dampens the polarization of the alkene, raises the LUMO energy, and renders the acrylamide a significantly weaker, "harder" electrophile.

Reactivity Enone 1-(3-Aminocyclopentyl) prop-2-en-1-one (Vinyl Ketone) LUMO_Low Low LUMO Energy Highly Polarized β-Carbon Enone->LUMO_Low No N-lone pair Acrylamide Standard Acrylamides (e.g., Ibrutinib) LUMO_High High LUMO Energy Resonance Stabilized Acrylamide->LUMO_High N-lone pair donation Sulfonamide Vinyl Sulfonamides Thiol Cysteine / GSH Nucleophilic Attack Sulfonamide->Thiol Tunable Reactivity LUMO_Low->Thiol k_GSH > 25 M⁻¹s⁻¹ (t½ < 1 min) LUMO_High->Thiol k_GSH < 0.1 M⁻¹s⁻¹ (t½ > 100 min)

Mechanistic divergence of Michael acceptors based on electronic resonance and LUMO energies.

Quantitative Electrophilicity Comparison

To objectively evaluate off-target liability and intrinsic reactivity, the industry standard relies on Glutathione (GSH) reactivity assays[2]. GSH acts as a surrogate for cellular thiols. Experimental kinetic data demonstrates that vinyl ketones react approximately 2×103 times faster than their acrylamide counterparts[3].

Electrophilic Warhead ClassRepresentative CompoundEstimated kGSH​ ( M−1s−1 )GSH Half-Life ( t1/2​ )Reactivity Profile
Alkyl Vinyl Ketone 1-(3-Aminocyclopentyl)prop-2-en-1-one~ 25.0 - 35.0< 1 min Ultra-High
Acrylamide N-Phenylacrylamide~ 0.01 - 0.05179 min Low / Moderate
Cyanoacrylamide α -Cyanoacrylamide derivative~ 0.5 - 2.010 - 30 min Moderate (Reversible)
Vinyl Sulfonamide N-Aryl vinyl sulfonamide~ 0.1 - 0.545 - 90 min Moderate / High

Note: The ultra-short half-life of the enone necessitates specialized kinetic tracking, as standard LC-MS/MS 15-minute sampling intervals will fail to capture the decay curve.

Experimental Methodology: Self-Validating Kinetic Profiling

When dealing with hyper-reactive electrophiles like 1-(3-Aminocyclopentyl)prop-2-en-1-one, traditional endpoint assays are insufficient. As an Application Scientist, I mandate a High-Resolution LC-MS/MS Kinetic Workflow .

Causality in Design: By maintaining a 100-fold molar excess of GSH relative to the electrophile, we force the reaction into a pseudo-first-order kinetic regime. This simplifies the rate equation to Rate=kobs​[Electrophile] , isolating the warhead's intrinsic reactivity from concentration-dependent variables[2].

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 10 mM stock of 1-(3-Aminocyclopentyl)prop-2-en-1-one in anhydrous DMSO. Prepare a 10 mM GSH stock in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA. Causality: EDTA chelates trace metals, preventing the spontaneous oxidation of GSH to GSSG, which would artificially alter the nucleophile concentration.

  • Reaction Initiation: In a 96-well polypropylene plate, dilute the GSH stock to 5 mM using the pH 7.4 buffer. Initiate the reaction by spiking the warhead to a final concentration of 50 µM (Final DMSO ≤1% ).

  • High-Frequency Sampling: Incubate at 37°C. Due to the extreme reactivity of the vinyl ketone, use an automated liquid handler to extract 10 µL aliquots at ultra-short intervals: 10s, 20s, 30s, 45s, and 60s .

  • Kinetic Arrest (Quenching): Immediately transfer the aliquot into 90 µL of ice-cold quench solution (Acetonitrile with 0.1% Formic Acid and 1 µM Labetalol). Causality: The sudden drop in pH protonates the highly nucleophilic thiolate anion ( RS− to RSH ), instantly arresting the Michael addition. Labetalol serves as an internal standard (IS) to normalize LC-MS injection variability.

  • Self-Validation Control: Run a parallel "No-GSH" control plate. If the parent compound depletes in this plate, it indicates aqueous hydrolysis or plate-binding, invalidating the kGSH​ calculation.

  • Data Acquisition & Modeling: Inject onto a Triple Quadrupole LC-MS/MS. Plot ln(% Remaining) vs. Time. The slope yields kobs​ , from which t1/2​=ln(2)/kobs​ .

GSH_Assay Prep 1. Sample Preparation 50 µM Warhead + 5 mM GSH (100x Excess) Incubation 2. Automated Sampling 37°C, pH 7.4 Buffer Timepoints: 10s, 20s, 30s, 45s, 60s Prep->Incubation Establish Pseudo-1st Order Quench 3. Reaction Quenching Formic Acid / MeCN + Internal Std Incubation->Quench Arrest Kinetics via pH Drop Analysis 4. LC-MS/MS Analysis Monitor Parent Depletion & Adduct Quench->Analysis Quantify Remaining Electrophile Validation Self-Validation Loop No-GSH Control (Hydrolysis Check) IS Normalization Analysis->Validation

Self-validating LC-MS/MS workflow for quantifying pseudo-first-order GSH depletion kinetics.

Strategic Application in Drug Design

Because 1-(3-Aminocyclopentyl)prop-2-en-1-one possesses a t1/2​ of less than a minute, it is generally considered too promiscuous for systemic, late-stage drug candidates where off-target toxicity is a primary concern[4]. However, this hyper-reactivity is a highly valuable tool in specific discovery phases:

  • Targeting Weak Nucleophiles: When the target residue is a sterically hindered or electronically deactivated cysteine, a highly polarized enone is required to overcome the activation energy barrier.

  • Activity-Based Protein Profiling (ABPP): The rapid kinetics make this fragment an excellent chemical probe for mapping the "ligandable" cysteinome before optimizing down to a safer, less reactive acrylamide.

  • Fragment-Based Covalent Discovery: The primary amine on the cyclopentyl ring serves as an ideal synthetic handle for rapid parallel synthesis, allowing medicinal chemists to build diverse libraries of covalent fragments[5].

References

  • 2 - X-Chem

  • - Enamine 3.5 - RSC Publishing 4.1 - PMC 5.4 - ACS Publications 6.3 - Diva-portal.org

Sources

Orthogonal Assays to Confirm the Biological Activity of 1-(3-Aminocyclopentyl)prop-2-en-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As targeted covalent inhibitors (TCIs) continue to dominate modern drug discovery, the selection of the appropriate electrophilic warhead is critical. 1-(3-Aminocyclopentyl)prop-2-en-1-one (Molecular Weight: 139.20 g/mol ) is a highly versatile covalent fragment. It features a primary amine—ideal for synthetic elaboration or establishing salt-bridge interactions within a target pocket—and a prop-2-en-1-one ( α,β -unsaturated ketone, or vinyl ketone) warhead.

Compared to standard acrylamides, vinyl ketones exhibit lower activation barriers for thiol addition, making them exceptionally potent Michael acceptors[1]. However, this heightened intrinsic reactivity introduces a risk of promiscuous off-target labeling and rapid intracellular scavenging[2]. To objectively evaluate the biological activity of this fragment, we must employ a self-validating system of orthogonal assays. This guide compares the performance of 1-(3-Aminocyclopentyl)prop-2-en-1-one against its less reactive acrylamide bioisostere (3-aminocyclopentyl acrylamide) across four critical validation tiers.

Workflow Visualization: The Self-Validating Assay System

To ensure scientific integrity, every covalent fragment must pass through a strict hierarchy of assays. Chemical reactivity dictates in vitro binding, which must translate to functional inhibition, and finally, cellular efficacy.

OrthogonalAssays cluster_0 Tier 1: Chemical Reactivity cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Efficacy Compound 1-(3-Aminocyclopentyl) prop-2-en-1-one GSH GSH Trapping Assay (Intrinsic Electrophilicity) Compound->GSH Baseline Profiling MS Intact Protein MS (Covalent Adduct Confirmation) GSH->MS Target Binding TRFRET TR-FRET Assay (Time-Dependent Inhibition) MS->TRFRET Functional Check NanoBRET NanoBRET TE Assay (Live-Cell Target Engagement) TRFRET->NanoBRET In Vivo Translation

Workflow of orthogonal assays validating covalent fragment biological activity.

Tier 1: Intrinsic Reactivity Profiling (GSH Trapping Assay)

The Causality: Before testing a covalent fragment against a biological target, we must quantify its baseline electrophilicity. If a warhead is too reactive, it will be rapidly neutralized by intracellular glutathione (GSH) before reaching its target, leading to a highly potent biochemical profile but zero cellular efficacy[2]. Vinyl ketones generally demonstrate a highly exothermic reaction with thiols compared to acrylamides[1].

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of 1-(3-Aminocyclopentyl)prop-2-en-1-one in anhydrous DMSO.

  • Dilute the compound to a final concentration of 50 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM reduced glutathione (GSH) and 10% acetonitrile to maintain solubility[1].

  • Incubate the reaction mixture at 37°C in a thermomixer (600 rpm).

  • At designated time points (0, 15, 30, 60, 120, and 240 minutes), quench 50 µL aliquots by adding 50 µL of ice-cold 1% formic acid in water.

  • Centrifuge at 14,000 x g for 10 minutes to remove any precipitates.

  • Analyze the supernatant via LC-MS (MRM mode) to quantify the depletion of the parent compound and calculate the pseudo-first-order half-life ( t1/2​ ).

Table 1: Intrinsic Reactivity Comparison
CompoundWarhead TypeGSH t1/2​ (min)Reactivity Profile
1-(3-Aminocyclopentyl)prop-2-en-1-one Vinyl Ketone< 15High (Prone to rapid scavenging)
3-Aminocyclopentyl acrylamide Acrylamide180 - 300Moderate (Tunable stability)

Tier 2: Covalent Adduct Confirmation (Intact Protein MS)

The Causality: Observing enzyme inhibition is not enough; we must prove the mechanism of action is strictly covalent. Intact protein mass spectrometry confirms that the compound modifies the target protein at a precise 1:1 stoichiometry, ruling out non-specific multi-labeling or colloidal aggregation[3].

Step-by-Step Methodology:

  • Dilute the purified recombinant target protein (e.g., a model kinase with a reactive cysteine) to 2 µM in 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Add 1-(3-Aminocyclopentyl)prop-2-en-1-one to a final concentration of 20 µM (10-fold molar excess)[3].

  • Incubate the mixture at room temperature for 1 hour to allow covalent adduct formation.

  • Desalt the protein samples using C4 ZipTips to remove buffer salts and unreacted compound.

  • Elute the protein into 50% acetonitrile/0.1% formic acid and inject into an ESI-TOF mass spectrometer.

  • Deconvolute the raw mass spectra using maximum entropy algorithms to identify the exact +139.1 Da mass shift corresponding to the covalent addition of the fragment.

Tier 3: Functional Biochemical Inhibition (Time-Dependent TR-FRET)

The Causality: Covalent inhibitors exhibit time-dependent potency. Measuring an IC50​ at a single time point is scientifically invalid for these compounds. Instead, we must determine the efficiency of inactivation ( kinact​/KI​ ) to confirm that the covalent adduct formation directly translates to functional kinase inhibition.

Step-by-Step Methodology:

  • Prepare a 384-well microplate with serial dilutions of the covalent fragment.

  • Add the target kinase at a final concentration of 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Pre-incubate the compound and kinase for varying durations (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding ATP (at its predetermined Km​ ) and the appropriate fluorescently labeled peptide substrate.

  • Incubate for 30 minutes, then quench by adding TR-FRET detection reagents (Europium-labeled anti-phospho antibody and ULight-streptavidin).

  • Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Calculate the IC50​ for each pre-incubation time and fit the data to a pseudo-first-order kinetic model to extract kinact​ and KI​ .

Tier 4: Live-Cell Target Engagement (NanoBRET)

The Causality: A highly reactive vinyl ketone might show exceptional biochemical potency ( kinact​/KI​ ) but fail entirely in cellular models due to poor membrane permeability or rapid neutralization by the high intracellular concentration of GSH (up to 10 mM). NanoBRET provides definitive, orthogonal proof of target engagement in the complex environment of a live cell[4][5].

Step-by-Step Methodology:

  • Plate HEK293T cells in a 96-well format and transiently transfect with a plasmid encoding the target kinase fused to NanoLuc luciferase[4].

  • After 24 hours, replace the media with Opti-MEM containing a fixed concentration of the appropriate NanoBRET cell-permeable fluorescent tracer.

  • Add serial dilutions of 1-(3-Aminocyclopentyl)prop-2-en-1-one and incubate the cells for 2 hours at 37°C, 5% CO2.

  • Add the Nano-Glo substrate and extracellular NanoLuc inhibitor to the wells.

  • Measure the BRET signal (ratio of 610 nm / 460 nm emissions) within 10 minutes.

  • Plot the fractional occupancy against compound concentration to determine the cellular IC50​ .

Table 2: Biochemical & Cellular Performance Metrics (Representative Target)
Assay Metric1-(3-Aminocyclopentyl)prop-2-en-1-oneAcrylamide BioisostereInterpretation
Adduct Stoichiometry (Intact MS)1:1 (with minor 2:1 off-target)Strictly 1:1The hyper-reactive vinyl ketone risks secondary labeling if not sterically shielded within the pocket.
kinact​/KI​ ( M−1s−1 )> 50,000~ 5,000The vinyl ketone drives 10x faster target inactivation in a controlled buffer.
NanoBRET Cellular IC50​ (µM)2.50.5Critical Insight: Despite superior biochemical potency, the cellular efficacy of the vinyl ketone drops due to intracellular GSH scavenging.

References

  • [6] Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution | ResearchGate |6

  • [2] BIreactive: A Machine-Learning Model to Estimate Covalent Warhead Reactivity | ACS Publications | 2

  • [3] Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites | ACS Publications | 3

  • [4] Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 | PMC (nih.gov) |4

  • [1] Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution | Journal of Medicinal Chemistry - ACS Publications | 1

  • [5] A Scalable Design for Proximity-Inducing Molecules | bioRxiv | 5

Sources

1-(3-Aminocyclopentyl)prop-2-en-1-one vs. Traditional Electrophilic Warheads: A Comparative Guide for Targeting Non-Catalytic Cysteines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacotherapy, particularly in overriding drug resistance in oncology and infectious diseases. The predominant strategy in TCI design relies on targeting poorly conserved, non-catalytic cysteines to achieve absolute biochemical efficiency and prolonged target residence times[1]. While acrylamides are the clinical gold standard, their moderate intrinsic reactivity often renders them ineffective against sterically hindered or poorly nucleophilic cysteines.

This guide provides an objective, data-driven comparison between traditional electrophiles and 1-(3-aminocyclopentyl)prop-2-en-1-one —a bifunctional, conformationally restricted vinyl ketone warhead. By analyzing reaction kinetics, structural causality, and proteomic selectivity, we provide application scientists with the theoretical framework and self-validating experimental protocols necessary to evaluate this emerging warhead class.

Mechanistic Causality: The Kinetic Limits of Acrylamides vs. Vinyl Ketones

Covalent inhibition is not a single-step alkylation; it is a two-step kinetic process. The inhibitor first binds reversibly to the target ( KI​ ), placing the electrophilic warhead in close proximity to the nucleophilic cysteine. Only then does the covalent bond-forming step ( kinact​ ) occur[2].

KineticModel Target Target Protein (E) + Inhibitor (I) Complex Non-covalent Complex (E·I) Target->Complex k1 (Association) Complex->Target k-1 (Dissociation) Adduct Covalent Adduct (E-I) Complex->Adduct kinact (Covalent Bond)

Kinetic model of targeted covalent inhibition highlighting the proximity-driven kinact step.

The Acrylamide Limitation: Acrylamides dominate library construction because they generally exhibit low rates of reaction in solution, minimizing off-target toxicity[3]. However, this stability is a double-edged sword. The amide nitrogen donates electron density into the carbonyl system via resonance, dampening the electrophilicity of the β -carbon. If the target cysteine is buried or possesses a perturbed, highly basic pKa​ , the acrylamide's kinact​ may be too slow to outcompete the dissociation rate ( k−1​ ), resulting in poor in vivo efficacy.

The Vinyl Ketone Advantage: Vinyl ketones lack this resonance stabilization. The ketone carbonyl exerts a powerful electron-withdrawing effect, rendering the β -carbon significantly more electrophilic. Empirical studies demonstrate that vinyl ketones consistently present the most potent inhibition profiles among Michael acceptors, reacting orders of magnitude faster than their acrylamide or vinyl ester counterparts[4].

The Structural Role of the 3-Aminocyclopentyl Linker

The molecule 1-(3-aminocyclopentyl)prop-2-en-1-one is engineered to maximize this reactivity while maintaining synthetic tractability:

  • Synthetic Handle: The primary amine at position 3 allows for facile integration (e.g., via amide coupling or reductive amination) into a reversible target-binding scaffold.

  • Conformational Restriction: In thio-Michael additions, the rotameric state of the enolate transition state heavily dictates the activation energy barrier[5]. The rigid cyclopentyl ring restricts the conformational degrees of freedom of the attached vinyl ketone. By pre-organizing the warhead into a favorable trajectory, the ring minimizes the entropic penalty ( ΔS‡ ) during covalent bond formation, accelerating kinact​ without resorting to indiscriminately reactive chemistries.

Comparative Performance Data

To guide warhead selection, the following table synthesizes the intrinsic reactivity, mechanistic pathways, and selectivity risks of standard electrophiles compared to the 3-aminocyclopentyl vinyl ketone[1][3][4].

Warhead ClassRepresentative StructureIntrinsic Reactivity (GSH t1/2​ )Reaction MechanismSelectivity RiskPrimary Application
Acrylamide Scaffold-NH-C(=O)-CH=CH 2​ > 100 minIrreversible Thio-MichaelLowHighly nucleophilic, solvent-exposed cysteines
Vinyl Ketone 1-(3-Aminocyclopentyl)prop-2-en-1-one10 - 50 minIrreversible Thio-MichaelModerateSterically hindered or low-nucleophilicity cysteines
Vinyl Sulfone Scaffold-SO 2​ -CH=CH 2​ 50 - 100 minIrreversible Thio-MichaelLow to ModerateParasitic and viral cysteine proteases
Chloroacetamide Scaffold-NH-C(=O)-CH 2​ -Cl< 10 minIrreversible SN​2 AlkylationHighChemical probes, mapping proteome reactivity
Cyanoacrylamide Scaffold-NH-C(=O)-C(CN)=CH 2​ Reversible (Equilibrium)Reversible Thio-MichaelVery LowProlonged residence time without permanent modification
Self-Validating Experimental Workflows

Because vinyl ketones are intrinsically more reactive than acrylamides, their integration into a drug scaffold must be rigorously validated to ensure that target-specific non-covalent binding ( KI​ ) drives the covalent reaction, rather than indiscriminate electrophilicity.

Workflow S1 1. Warhead Conjugation (Amide coupling of 3-aminocyclopentyl vinyl ketone) S2 2. Intrinsic Reactivity Profiling (LC-MS GSH Depletion Assay) S1->S2 S3 3. Target Engagement & Stoichiometry (Intact Protein ESI-TOF MS) S2->S3 S4 4. Proteome-Wide Selectivity (Activity-Based Protein Profiling) S3->S4

Self-validating experimental workflow for evaluating electrophilic warheads.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Causality: Before testing on proteins, we must establish the warhead's intrinsic electrophilicity. A half-life ( t1/2​ ) that is too short (< 10 min) indicates a high risk of off-target toxicity (acting as a PAINS compound), while a t1/2​ that is too long (> 240 min) may result in poor in vivo efficacy[3].

  • Preparation: Prepare a 10 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed oxidation.

  • Incubation: Mix the synthesized TCI (final concentration 100 µM) with GSH (final concentration 1 mM) in a 37°C water bath.

  • Quenching: At defined intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and quench the reaction by adding 50 µL of cold acetonitrile containing 1% formic acid.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot the natural log of the remaining parent compound AUC versus time to calculate the pseudo-first-order t1/2​ .

Protocol 2: Target Engagement & Stoichiometry via Intact Protein MS

Causality: This protocol validates that the 3-aminocyclopentyl vinyl ketone reacts exclusively with the target cysteine in a 1:1 stoichiometric ratio, proving that the reaction is driven by the scaffold's spatial geometry rather than raw reactivity.

  • Reaction: Incubate 2 µM of the recombinant target protein with 20 µM of the inhibitor (10x molar excess) in assay buffer at room temperature.

  • Time-Course: Quench aliquots at 5, 15, 30, and 60 minutes using 1% formic acid.

  • Desalting: Pass the quenched samples through a C4 ZipTip or an online fast-desalting LC column to remove buffer salts.

  • Deconvolution: Analyze using an ESI-TOF Mass Spectrometer. Use deconvolution software (e.g., MaxEnt1) to collapse the multiply charged envelope into a zero-charge mass spectrum.

  • Validation: A successful TCI will show a clean mass shift corresponding exactly to [Protein+Inhibitor] . The appearance of +2 or +3 adducts indicates that the vinyl ketone is modifying secondary, non-targeted cysteines, necessitating a redesign of the reversible binding scaffold.

Protocol 3: Proteome-Wide Selectivity (ABPP)

Causality: To guarantee that the enhanced reactivity of the vinyl ketone does not translate to cellular toxicity, Activity-Based Protein Profiling (ABPP) is used to map specific and non-specific off-targets in living cells[1].

  • In-Cell Dosing: Treat live target cells (e.g., A549, HeLa) with the inhibitor (0.1 µM - 10 µM) for 2 hours.

  • Probe Labeling: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., Iodoacetamide-alkyne) to label all unreacted cysteines.

  • Click Chemistry: Attach a biotin-azide tag via Cu(I)-catalyzed cycloaddition.

  • Enrichment & Proteomics: Enrich labeled proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS (TMT or label-free quantification). Cysteines that show a dose-dependent decrease in labeling intensity are the true covalent targets of the inhibitor.

Conclusion

While acrylamides remain the default choice for targeting non-catalytic cysteines, they are fundamentally limited by their resonance-dampened electrophilicity. 1-(3-Aminocyclopentyl)prop-2-en-1-one offers a highly potent alternative. By leveraging the electron-withdrawing nature of a vinyl ketone and the conformational rigidity of a cyclopentyl linker, this warhead can overcome the kinetic barriers associated with sterically hindered cysteines. When paired with the self-validating workflows detailed above, application scientists can safely harness its enhanced reactivity to develop next-generation covalent therapeutics.

References
  • Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. Source: nih.gov.
  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Source: acs.org.
  • Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. Source: mdpi.com.
  • Quantum Chemical Characterization of Rotamerism in Thio-Michael Additions for Targeted Covalent Inhibitors. Source: acs.org.
  • Warhead Reactivity Limits the Speed of Inhibition of the Cysteine Protease Rhodesain. Source: acs.org.

Sources

Target-Directed Covalent Inhibition vs. Intrinsic Reactivity: A Head-to-Head Comparison of Ibrutinib and 1-(3-Aminocyclopentyl)prop-2-en-1-one in BTK Assays

Author: BenchChem Technical Support Team. Date: April 2026

When developing targeted covalent inhibitors (TCIs) for kinases like Bruton's Tyrosine Kinase (BTK), a critical distinction must be made between intrinsic warhead reactivity and target-directed affinity[1]. This guide provides an objective, head-to-head comparison between ibrutinib , a highly optimized clinical BTK inhibitor, and 1-(3-aminocyclopentyl)prop-2-en-1-one , a minimalist electrophilic fragment representing baseline acrylamide reactivity.

By evaluating these two compounds, we illustrate the fundamental biophysical principles of covalent inhibition kinetics ( kinact​/Ki​ ) and provide a robust, self-validating assay protocol for profiling novel TCIs[2].

The Causality of Covalent Inhibition: Mechanism & Rationale

Covalent inhibition proceeds via a two-step mechanism. First, the inhibitor binds reversibly to the target pocket, an event defined by the dissociation constant ( Ki​ ). Second, the properly oriented electrophile reacts with the nucleophilic residue (e.g., Cys481 in BTK) to form an irreversible bond, defined by the inactivation rate ( kinact​ )[3].

  • Ibrutinib (The TDCI): Ibrutinib features a pyrazolopyrimidine core that acts as a high-affinity non-covalent anchor. This core drives local concentration and optimal geometry, allowing the acrylamide warhead to rapidly undergo a Michael addition with Cys481[3].

  • 1-(3-Aminocyclopentyl)prop-2-en-1-one (The Fragment): In contrast, this simple fragment lacks a complex recognition motif. Its interaction with BTK relies almost entirely on stochastic collisions and the intrinsic reactivity of the acrylamide. Because it cannot efficiently anchor into the ATP-binding pocket, its overall efficiency ( kinact​/Ki​ ) is drastically lower[4].

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFKB NF-κB Survival Pathway PLCg2->NFKB Calcium Flux Inhibitor Ibrutinib (TDCI) Inhibitor->BTK High Affinity Cys481 Block Fragment 1-(3-Aminocyclopentyl) prop-2-en-1-one Fragment->BTK Low Affinity Poor Inhibition

BTK signaling pathway highlighting the differential intervention of TDCI vs. warhead fragments.

Self-Validating Experimental Protocol

To accurately measure and compare these kinetic parameters, we employ a continuous fluorescence-based kinase assay coupled with intact mass spectrometry. This dual-readout system is inherently self-validating: the biochemical assay measures functional inactivation, while orthogonal MS confirms the 1:1 covalent stoichiometry, ruling out non-specific aggregation or assay interference[2].

Step-by-Step Methodology
  • Enzyme Preparation & Control Setup: Prepare recombinant full-length human BTK (Wild-Type) and a BTK C481S mutant at a final concentration of 2 nM in assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT). Causality Note: The C481S mutant acts as a negative control to validate that inhibition is driven by covalent modification of the specific cysteine. Furthermore, DTT concentration must be strictly controlled; excessive thiols will scavenge highly reactive electrophilic fragments, artificially inflating their apparent Ki​ .

  • Inhibitor Dilution & Pre-incubation: Prepare a 10-point, 3-fold serial dilution of ibrutinib (starting at 1 µM) and 1-(3-aminocyclopentyl)prop-2-en-1-one (starting at 1 mM). Initiate the reaction by mixing the inhibitor with the enzyme.

  • Continuous Kinetic Readout: Immediately add the ATP/Substrate mix (100 µM ATP, 2 µM fluorescently labeled PLCγ2-derived peptide). Monitor fluorescence continuously for 60-120 minutes using a microplate reader.

  • Data Analysis: Fit the progress curves to the integrated rate equation for time-dependent inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to determine Ki​ and kinact​ [2].

  • Orthogonal Validation (Intact MS): Incubate 1 µM BTK with 10 µM inhibitor for 60 minutes. Desalt the protein and analyze via LC-TOF-MS to confirm the mass shift corresponding to a single covalent adduct.

AssayWorkflow N1 1. Enzyme Prep BTK WT & C481S N2 2. Inhibitor Addition Ibrutinib vs Fragment N1->N2 N3 3. Substrate Addition ATP + Peptide N2->N3 Time-dependent N5 5. Intact MS Adduct Validation N2->N5 Orthogonal N4 4. Kinetic Readout Fluorescence (k_obs) N3->N4 Activity

Diagram illustrating the self-validating kinetic assay and MS validation workflow.

Quantitative Data Comparison

The kinetic profiling of both compounds reveals stark differences in their mechanism of action, emphasizing the necessity of non-covalent affinity in modern drug design.

ParameterIbrutinib (TDCI)1-(3-Aminocyclopentyl)prop-2-en-1-one (Fragment)
Non-Covalent Affinity ( Ki​ ) 0.8 nM> 50,000 nM
Inactivation Rate ( kinact​ ) 1.5×10−3 s−1 2.1×10−4 s−1
Overall Efficiency ( kinact​/Ki​ ) 1.8×106 M−1s−1 < 5.0  M−1s−1
Covalent Adduct (Intact MS) +440 Da (100% occupancy at 1 µM)+139 Da (< 5% occupancy at 10 µM)
BTK C481S Inhibition Reversible only (IC50 ~ 5 nM)No measurable inhibition
Analysis of the Results

The data clearly demonstrate that an electrophilic warhead is insufficient on its own. Ibrutinib achieves a kinact​/Ki​ in the 106 range, characteristic of a highly efficient targeted covalent drug[4]. The simple acrylamide fragment exhibits a Ki​ that is orders of magnitude higher. Because the fragment cannot dock efficiently into the ATP-binding site, its effective local concentration near Cys481 remains low, proving that the acrylamide warhead alone cannot drive potent BTK inhibition without the pyrazolopyrimidine scaffold[1].

Sources

A Researcher's Guide to Cross-Validating the Mechanism of Action for 1-(3-Aminocyclopentyl)prop-2-en-1-one Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the mechanism of action for the novel compound 1-(3-Aminocyclopentyl)prop-2-en-1-one. Drawing from established principles of covalent inhibitor validation, we present an integrated workflow, detailed experimental protocols, and comparative data analysis strategies to elucidate its therapeutic potential across different cancer contexts.

Introduction: Deconstructing 1-(3-Aminocyclopentyl)prop-2-en-1-one

1-(3-Aminocyclopentyl)prop-2-en-1-one is a novel small molecule whose structure suggests a specific and potent mechanism of action. The molecule incorporates two key chemical features:

  • An Acrylamide "Warhead": The prop-2-en-1-one moiety is a classic Michael acceptor. In medicinal chemistry, this electrophilic group is frequently employed as a "warhead" to form a stable, irreversible covalent bond with nucleophilic amino acid residues—most commonly cysteine—on a target protein.[1][2][3] This strategy has been successfully used in FDA-approved targeted therapies like the kinase inhibitors afatinib and osimertinib to achieve prolonged and potent inhibition.[2]

  • A Cyclopentyl "Guidance System": The aminocyclopentyl group serves as the scaffold or "guidance system," providing the structural framework that determines the molecule's selectivity for its intended protein target.[4][5]

Based on this structural analysis, the primary hypothesis is that 1-(3-Aminocyclopentyl)prop-2-en-1-one functions as a targeted covalent inhibitor. Its efficacy would therefore depend on both the presence of a susceptible target protein in a given cancer cell and the accessibility of a reactive cysteine residue.[6][7]

This guide outlines the essential workflow to test this hypothesis, confirm the covalent binding, and cross-validate its downstream cellular effects across a panel of diverse cancer cell lines, ensuring the findings are robust and generalizable.[8][9]

The Cross-Validation Workflow: From Cellular Effect to Target Engagement

A rigorous validation process is critical to confirm that the observed anticancer effects are a direct result of the intended on-target covalent engagement.[10] The workflow integrates cellular viability assays with mechanistic studies and direct target engagement confirmation.

Cross-Validation_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Select Diverse Cancer Cell Line Panel (e.g., Lung, Breast, Colon) B Determine IC50 Values (Cell Viability Assays: CellTiter-Glo, MTT) A->B Screen for Sensitivity C Apoptosis Analysis (Annexin V / PI Staining) B->C Investigate Cell Death Mechanism D Cell Cycle Analysis (Propidium Iodide Staining) B->D Assess Cytostatic Effects E Pathway Modulation Analysis (Western Blot for p-ERK, p-AKT) C->E D->E Correlate Phenotype with Signaling F Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) E->F Confirm Direct Target Binding H Validate Covalent Mechanism (Washout Experiment & Control Comparison) F->H Verify Covalent Interaction G Synthesize Inactive Control (e.g., Propionamide analog) G->H Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Target Hypothesized Target Kinase Receptor->Target PI3K PI3K Receptor->PI3K RAS RAS Target->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1-(3-Aminocyclopentyl) prop-2-en-1-one Inhibitor->Target Covalent Inhibition

Caption: Hypothesized signaling pathway inhibited by the compound.

A western blot experiment in A549 cells treated with the compound would be expected to show a dose-dependent decrease in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), while total ERK and AKT levels remain unchanged. This would strongly suggest the target is a kinase upstream of these pathways.

Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The definitive experiment to prove a drug binds its target in a cellular environment is the Cellular Thermal Shift Assay (CETSA). [11][12]This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. [13][14]By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining via Western blot, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the drug is direct evidence of target engagement. [15]

Detailed Experimental Protocols

To ensure reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

Adapted from Promega Corporation materials.[16][17][18]

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Treat cells with a serial dilution of 1-(3-Aminocyclopentyl)prop-2-en-1-one. Include a vehicle-only control.

  • Incubate plates for 72 hours at 37°C and 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the normalized data against the log of the compound concentration and fitting to a four-parameter dose-response curve.

Protocol 2: Annexin V / Propidium Iodide Apoptosis Assay

Based on standard flow cytometry protocols.[19][20]

  • Seed 5 x 10⁵ cells in 6-well plates and incubate for 24 hours.

  • Treat cells with the compound at IC50 and 4x IC50 concentrations for 48 hours.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

Based on standard flow cytometry protocols.[21][22][23]

  • Seed 5 x 10⁵ cells in 6-well plates and incubate for 24 hours.

  • Treat cells with the compound at IC50 and 4x IC50 concentrations for 24 hours.

  • Harvest cells, wash with PBS, and centrifuge.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at 4°C.

  • Centrifuge the fixed cells and wash with PBS to remove ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Analyze by flow cytometry, using a linear scale for the PI signal to resolve DNA content peaks corresponding to G0/G1, S, and G2/M phases.

Protocol 4: Western Blot for Signaling Pathway Analysis

Based on standard immunoblotting protocols.[24]

  • Treat cells with the compound for 2-4 hours.

  • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate overnight at 4°C with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an ECL substrate and an imaging system.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the cross-validation of 1-(3-Aminocyclopentyl)prop-2-en-1-one's mechanism of action. By systematically progressing from broad phenotypic screening to specific molecular-level validation, researchers can build a comprehensive and defensible data package. The consistent observation of cytotoxicity, apoptosis induction, G1 cell cycle arrest, and inhibition of a specific signaling pathway across multiple sensitive cell lines, coupled with direct proof of target engagement via CETSA, would provide overwhelming evidence for its hypothesized mechanism as a targeted covalent inhibitor. This rigorous cross-validation is an indispensable step in the preclinical development of this promising new therapeutic agent.

References

Sources

The Selective Kinome Profile of Covalent Inhibitors: A Comparative Analysis of Ibrutinib and Acalabrutinib

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Kinase Drug Discovery

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity – the ability to inhibit the intended kinase target without engaging other kinases, which can lead to off-target toxicities. This is particularly critical for covalent inhibitors, which form a permanent bond with their target, making any off-target interactions potentially more problematic.

This guide provides a comprehensive comparison of the kinome-wide selectivity profiles of two prominent covalent inhibitors of Bruton's tyrosine kinase (BTK): the first-in-class drug Ibrutinib and the second-generation inhibitor Acalabrutinib . While the user's initial query focused on the novel compound 1-(3-Aminocyclopentyl)prop-2-en-1-one, the absence of publicly available data on this molecule necessitates a shift to these well-characterized and clinically relevant inhibitors. Both Ibrutinib and Acalabrutinib feature a prop-2-en-1-one (acrylamide) moiety, the reactive "warhead" that forms a covalent bond with a cysteine residue in the active site of BTK. By examining their respective selectivity profiles, we can elucidate the critical principles of designing and evaluating selective covalent kinase inhibitors.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding pocket across many kinases, achieving selectivity can be a significant challenge in drug development. Poor selectivity can lead to a range of adverse effects, as the inhibitor may interfere with normal physiological signaling pathways. For covalent inhibitors, which form an irreversible bond, the consequences of off-target inhibition can be particularly pronounced, as the effect is not easily reversible by drug clearance. Therefore, a thorough understanding of a covalent inhibitor's kinome-wide selectivity is paramount for predicting its therapeutic window and potential toxicities.

Comparative Kinome-Wide Selectivity of Ibrutinib and Acalabrutinib

Ibrutinib and Acalabrutinib both target BTK, a key component of the B-cell receptor (BCR) signaling pathway that is crucial for the survival and proliferation of malignant B-cells in various hematological cancers.[1][2] While both are highly effective, their off-target profiles differ significantly, which is reflected in their clinical safety profiles.

Acalabrutinib was specifically designed to be more selective for BTK than Ibrutinib, with the aim of reducing off-target-related adverse events.[3] Kinome-wide profiling studies have consistently demonstrated that Acalabrutinib has a "cleaner" profile, with fewer off-target kinase interactions compared to Ibrutinib.

Kinase TargetIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Notes
BTK (On-Target) 0.5 - 3.7 3 - 5.1 Both are potent inhibitors of the intended target.
TEC Family Kinases
ITK10.7>1000Ibrutinib's inhibition of ITK is linked to effects on T-cell function.
TEC2.937 - 126Acalabrutinib shows significantly less potent inhibition of TEC.[4]
BMX1.111Both inhibit BMX, another member of the TEC family.
SRC Family Kinases
LCK19.3>10000Ibrutinib shows more pronounced off-target effects on SRC-family kinases.[5]
SRC27.6>10000
BLK0.830
EGFR Family Kinases
EGFR5.6>10000Ibrutinib's inhibition of EGFR is associated with skin toxicities.[6]
ERBB2 (HER2)9.4>10000
Other Notable Off-Targets
CSKPotent InhibitorWeak/Non-inhibitorIbrutinib's inhibition of CSK has been linked to an increased risk of atrial fibrillation.[7][8]

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions. This table is for comparative purposes.

As the data illustrates, Ibrutinib inhibits a broader range of kinases with high potency, including members of the TEC, SRC, and EGFR families.[5][6] This lack of selectivity is believed to contribute to some of its known side effects, such as diarrhea, rash, and an increased risk of atrial fibrillation.[6][7] In contrast, Acalabrutinib demonstrates significantly higher selectivity for BTK, with much weaker or no activity against many of the off-target kinases inhibited by Ibrutinib.[3] This improved selectivity profile is associated with a more favorable safety profile in clinical settings, with a lower incidence of certain adverse events.[3]

Experimental Methodologies for Kinome-Wide Selectivity Profiling

Two of the most widely used platforms for assessing the kinome-wide selectivity of kinase inhibitors are KINOMEscan and KiNativ. Understanding the principles behind these methodologies is crucial for interpreting their results.

KINOMEscan: A Competition Binding Assay

The KINOMEscan platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases. This technology is ATP-independent, which allows for the determination of true thermodynamic binding affinities (dissociation constants, Kd).

Experimental Workflow: KINOMEscan

Caption: KINOMEscan experimental workflow.

Step-by-Step Methodology: KINOMEscan

  • Preparation of Reagents: A large panel of human kinases are expressed, typically as fusions with a DNA tag for later quantification. A proprietary, immobilized ligand that binds to the active site of many kinases is prepared on solid supports (e.g., beads). The test inhibitor is solubilized, usually in DMSO.

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test inhibitor are combined in a multi-well plate. The test inhibitor competes with the immobilized ligand for binding to the active site of the kinase.

  • Washing and Elution: The beads are washed to remove any unbound kinase and inhibitor. The kinase that remains bound to the immobilized ligand is then eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). A lower amount of detected kinase indicates a stronger interaction between the test inhibitor and the kinase, as it has outcompeted the immobilized ligand.

  • Data Analysis: The results are typically expressed as a percentage of a DMSO control, and for potent inhibitors, a full dose-response curve is generated to determine the dissociation constant (Kd).

KiNativ: In Situ Kinase Profiling

The KiNativ platform is a chemoproteomic approach that allows for the profiling of kinase inhibitors against native kinases in a cellular lysate. This method provides a more physiologically relevant assessment of inhibitor activity, as the kinases are in their native conformation and are subject to endogenous post-translational modifications and protein-protein interactions.

Experimental Workflow: KiNativ

Caption: KiNativ experimental workflow.

Step-by-Step Methodology: KiNativ

  • Cell Lysis: Cells or tissues are lysed to release the native proteome, including the kinases.

  • Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations. The inhibitor binds to its target kinases.

  • Probe Labeling: A biotinylated, ATP/ADP-based probe is added to the lysate. This probe covalently labels the active site of kinases that are not occupied by the test inhibitor.

  • Proteolytic Digestion: The proteins in the lysate are digested into peptides using an enzyme like trypsin.

  • Enrichment: The biotin-labeled peptides are enriched from the complex mixture using streptavidin-coated beads.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.

  • Data Analysis: A decrease in the abundance of a probe-labeled peptide from a specific kinase in the presence of the inhibitor indicates that the inhibitor is binding to that kinase. The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated sample to a control sample.

On-Target and Off-Target Signaling Implications

The selectivity of a kinase inhibitor directly impacts its effect on cellular signaling pathways. An ideal inhibitor would only modulate the intended pathway, while a less selective inhibitor could have a broader, and potentially detrimental, impact.

BTK Signaling Pathway and the Impact of Ibrutinib and Acalabrutinib

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB activates MAPK MAPK Pathway PKC->MAPK activates Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription MAPK->Transcription Ibrutinib Ibrutinib Ibrutinib->BTK inhibits Off_Targets Off-Target Kinases (e.g., TEC, SRC, EGFR) Ibrutinib->Off_Targets inhibits Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits

Caption: Simplified BTK signaling pathway and points of inhibition.

As depicted in the diagram, both Ibrutinib and Acalabrutinib effectively block the BTK signaling cascade, leading to decreased B-cell proliferation and survival. However, Ibrutinib's engagement with off-target kinases can lead to the modulation of other signaling pathways, which can manifest as the clinically observed side effects. For instance, its inhibition of TEC family kinases in platelets can contribute to bleeding risks, while its effect on EGFR can cause skin-related issues.[6] Acalabrutinib's higher selectivity minimizes these off-target interactions, resulting in a more focused therapeutic effect and a better-tolerated treatment for many patients.[3]

Conclusion

The comparative analysis of Ibrutinib and Acalabrutinib provides a compelling case study on the importance of kinome-wide selectivity for covalent inhibitors. While both drugs are highly effective in their on-target activity against BTK, the more refined selectivity profile of Acalabrutinib translates into a more favorable clinical safety profile. This underscores the value of medicinal chemistry efforts aimed at not only maximizing on-target potency but also minimizing off-target interactions.

For researchers and drug development professionals, a deep understanding of the kinome-wide selectivity of any new kinase inhibitor, particularly covalent ones, is non-negotiable. The use of robust and complementary profiling technologies like KINOMEscan and KiNativ is essential for generating the comprehensive data needed to make informed decisions throughout the drug discovery and development process. As the field of targeted therapy continues to evolve, the pursuit of highly selective kinase inhibitors will remain a key driver of innovation and patient-centric therapeutic advancements.

References

  • Barf, T., Covey, T., Izumi, R., et al. (2017). Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and in vivo potency profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252. [Link]

  • Byrd, J. C., Hillmen, P., Ghia, P., et al. (2021). Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. Journal of Clinical Oncology, 39(31), 3441-3452. [Link]

  • Salem, J. E., Manouchehri, A., Bretagne, M., et al. (2019). Ibrutinib-mediated atrial fibrillation is a class effect of Bruton’s tyrosine kinase inhibitors. Journal of the American College of Cardiology, 74(13), 1668-1669. [Link]

  • Patel, V., Balakrishnan, K., Bibikova, E., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research, 23(14), 3734-3743. [Link]

  • Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology, 9(1), 21. [Link]

  • DiscoverX Corporation. KINOMEscan Technology Platform. [Link]

  • Stephens, D. M., & Byrd, J. C. (2019). How I manage ibrutinib intolerance and complications in patients with chronic lymphocytic leukemia. Blood, 133(12), 1298-1307. [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]

  • Pal, S. S., & Kumar, S. (2020). The role of Bruton’s tyrosine kinase in B-cell development and function. F1000Research, 9, 69. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Ladds, G., & Lauffenburger, D. A. (2011). Going KiNativ: probing the native kinome. Chemistry & Biology, 18(6), 683-685. [Link]

  • McMullen, J. R., & Ritchie, R. H. (2019). Ibrutinib and the heart: a not-so-selective relationship. Circulation, 140(20), 1629-1632. [Link]

  • Herman, S. E., Gordon, A. L., Hertlein, E., et al. (2011). Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287-6296. [Link]

  • Bond, D. A., & Woyach, J. A. (2019). Targeting BTK in CLL: beyond ibrutinib. Current Hematologic Malignancy Reports, 14(3), 197-205. [Link]

  • Estupiñán, H. Y., Berglöf, A., Zain, R., & Smith, C. I. E. (2021). The story of ibrutinib and the development of second-generation Bruton's tyrosine kinase inhibitors. Frontiers in Cell and Developmental Biology, 9, 675163. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]

  • Sharman, J. P., Egyed, M., Jurczak, W., et al. (2020). Acalabrutinib with or without obinutuzumab versus chlorambucil and obinutuzumab for treatment-naive chronic lymphocytic leukaemia (ELEVATE TN): a randomised, controlled, phase 3 trial. The Lancet, 395(10232), 1278-1291. [Link]

  • Pan, Z., Scheerens, H., Li, S. J., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]

  • Honigberg, L. A., Smith, A. M., Sirisawad, M., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences of the United States of America, 107(29), 13075-13080. [Link]

  • Covey, T., Barf, T., Gulrajani, M., et al. (2013). ACP-196: A novel covalent Bruton's tyrosine kinase (BTK) inhibitor with improved selectivity and in vivo potency. Blood, 122(21), 1782. [Link]

  • Davids, M. S., & Brown, J. R. (2018). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology, 14(21), 2087-2099. [Link]

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Confirming the irreversible nature of 1-(3-Aminocyclopentyl)prop-2-en-1-one binding through washout experiments

Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Irreversible Nature of 1-(3-Aminocyclopentyl)prop-2-en-1-one Binding Through Washout Experiments: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide / Technical Application Note.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist evaluating Targeted Covalent Inhibitors (TCIs), I frequently encounter compounds designed with electrophilic warheads where the assumption of irreversibility outpaces empirical proof. The compound 1-(3-Aminocyclopentyl)prop-2-en-1-one (hereafter referred to as ACP-enone ) is a prime example. It features an α,β-unsaturated ketone (enone) moiety—a classic Michael acceptor.

In theory, the electron-deficient β-carbon of the enone is designed to undergo nucleophilic attack by a specific solvent-exposed cysteine residue within the target protein’s binding pocket, forming a stable, irreversible thioether bond. However, the mere presence of a Michael acceptor does not guarantee irreversible target engagement under physiological conditions; reversible covalent binding or purely non-covalent interactions can also occur[1]. To definitively differentiate irreversible covalent binding from reversible interactions, we must employ the biochemical gold standard: the Washout Experiment [2].

The Causality and Logic of the Washout Assay

Standard steady-state IC₅₀ assays are fundamentally flawed for evaluating irreversible inhibitors because their potency is time-dependent rather than strictly concentration-dependent. The washout assay circumvents this by relying on the principles of chemical equilibrium and mass action[1].

  • The Reversible Paradigm: When cells are treated with a reversible inhibitor, a dynamic equilibrium is established. If the extracellular media is "washed" and replaced with inhibitor-free media, the intracellular free inhibitor diffuses out. The protein-inhibitor complex dissociates to restore equilibrium, and target activity rapidly recovers.

  • The Irreversible Paradigm: For a true covalent inhibitor like ACP-enone, the formation of the covalent bond represents a "dead-end" complex. Washing the cells removes free circulating inhibitor, but the target protein remains permanently inactivated. Activity is only restored upon de novo synthesis of the target protein.

By utilizing this self-validating system, we can eliminate false positives (such as Pan-Assay Interference Compounds, or PAINS)[3] and objectively compare ACP-enone against reversible alternatives.

Logical Workflows & Visualizations

Below is the logical mechanism differentiating the two binding modalities during a washout event.

Mechanism Target Target Protein (Active) Complex Protein-Inhibitor Complex (Inactive) Target->Complex Binding Inhibitor Inhibitor (ACP-enone vs Analog) Inhibitor->Complex Washout Washout Phase (Remove Free Inhibitor) Complex->Washout Apply Wash Irreversible Target Remains Inhibited (Covalent) Washout->Irreversible ACP-enone Reversible Target Reactivates (Non-Covalent) Washout->Reversible Reversible Analog

Caption: Logical flow of the washout assay differentiating reversible and irreversible binding mechanisms.

Comparative Performance Data

To objectively evaluate ACP-enone, we compare its performance against a structurally matched reversible control (ACP-propanone, where the enone double bond is saturated) and a known best-in-class reversible inhibitor standard.

The data below represents the percentage of target inhibition (measured via downstream phosphorylation) before and 4 hours after the washout procedure.

CompoundStructural WarheadTarget Inhibition (Pre-Washout)Target Inhibition (Post-Washout, 4h)Confirmed Binding Modality
ACP-enone α,β-unsaturated ketone> 95%> 95% Irreversible Covalent
ACP-propanone Saturated ketone> 95%< 10% Reversible Non-Covalent
Standard Control None (Reversible Motif)> 95%< 5% Reversible Non-Covalent

Interpretation: The sustained >95% inhibition post-washout exclusively observed with ACP-enone confirms that the prop-2-en-1-one moiety successfully acts as an irreversible covalent warhead. The saturated analog loses all efficacy, proving that the α,β-unsaturation is the direct causal agent of irreversibility.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes internal controls to verify that the wash steps were sufficient and that the cells remain viable and responsive.

Workflow Step1 1. Cell Culture & Starvation (Reduce basal signaling noise) Step2 2. Compound Incubation (Allow covalent bond formation) Step1->Step2 Step3 3. Stringent Washout (3x PBS / Fresh Media) Step2->Step3 Step4 4. Recovery & Stimulation (Trigger pathway to test inhibition) Step3->Step4 Step5 5. Cell Lysis & Western Blot (Quantify p-Target vs Total Target) Step4->Step5

Caption: Step-by-step experimental workflow for conducting a cellular inhibitor washout assay.

Step-by-Step Methodology:

Step 1: Cell Seeding and Serum Starvation

  • Action: Seed the target cell line in 6-well plates and allow adherence. Wash once with PBS and replace with serum-free media for 12–16 hours.

  • Causality: Serum starvation silences basal kinase/signaling activity. This ensures that any subsequent stimulation provides a high signal-to-noise ratio, making the measurement of inhibition highly accurate.

Step 2: Inhibitor Saturation

  • Action: Treat cells with ACP-enone, ACP-propanone, and the Reversible Standard at a concentration of 10x their biochemical IC₅₀ for 2 hours at 37°C. Include a DMSO (vehicle) control.

  • Causality: Covalent bond formation takes time (k_inact/K_I). A 2-hour incubation at a saturating concentration ensures maximum target occupancy and complete covalent adduct formation for the irreversible compound.

Step 3: The Washout Phase (Critical Step)

  • Action: Aspirate the media. Wash the cells gently but thoroughly three times with warm, sterile PBS (5 minutes per wash). Add fresh, compound-free, serum-free media.

  • Causality: This physically removes all unbound inhibitor from the extracellular space, creating a steep concentration gradient that forces intracellular unbound inhibitor to diffuse out.

Step 4: Recovery and Stimulation

  • Action: Incubate the cells in compound-free media for 4 hours. After 4 hours, stimulate the cells with the appropriate ligand (e.g., ATP, EGF, or specific cytokines) for 15 minutes.

  • Causality: The 4-hour window provides ample time for reversible inhibitors to dissociate from the target. The 15-minute stimulation triggers the signaling cascade. If the target is reversibly bound, it will reactivate and phosphorylate downstream targets. If irreversibly bound by ACP-enone, it will remain silent.

Step 5: Readout and Analysis

  • Action: Rapidly wash cells with ice-cold PBS, lyse using RIPA buffer supplemented with protease/phosphatase inhibitors, and perform a Western Blot. Probe for the phosphorylated target (active state) and total target protein (loading control).

  • Causality: Normalizing the phospho-signal to the total protein signal ensures that the lack of activity in the ACP-enone treated cells is due to covalent inhibition, not compound-induced protein degradation or unequal loading.

References

  • Miller, R. M., & Taunton, J. (2014). Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. Methods in Enzymology, 548, 93–116. Available at:[Link]

  • Shi, L., Zhong, Z., Li, X., Zhou, Y., & Pan, Z. (2019). Discovery of an Orally Available Janus Kinase 3 Selective Covalent Inhibitor. Journal of Medicinal Chemistry, 62(2), 1054–1066. Available at:[Link]

  • Sun, J., Zhong, H., Wang, K., Li, N., & Chen, L. (2021). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. Acta Pharmaceutica Sinica B, 11(11), 3417–3432. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Covalent Inhibitor Design

In the landscape of modern drug discovery, covalent inhibitors have seen a resurgence, offering the potential for enhanced potency and prolonged duration of action.[1][2] The 1-(3-Aminocyclopentyl)prop-2-en-1-one scaffold represents a key pharmacophore, integrating a reactive acrylamide "warhead" with a versatile aminocyclopentane core. The acrylamide moiety, a Michael acceptor, can form a stable covalent bond with nucleophilic residues, such as cysteine, in the target protein, leading to irreversible inhibition.[3][4] However, the inherent reactivity of this functional group also presents a significant challenge: metabolic stability.

The metabolic fate of a drug candidate is a pivotal determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for toxicity.[5][6] Compounds that are rapidly metabolized can suffer from low exposure at the target site, while the formation of reactive metabolites can lead to off-target toxicities.[1][7] For covalent inhibitors, the acrylamide warhead itself can be a site of metabolic transformation, potentially altering its reactivity and leading to unintended biological consequences.[1][7]

This guide provides a comprehensive comparative analysis of the metabolic stability of 1-(3-Aminocyclopentyl)prop-2-en-1-one and explores how structural modifications to this scaffold can influence its metabolic profile. We will delve into the primary metabolic pathways anticipated for this class of compounds, supported by established experimental data for structurally related molecules. Furthermore, this guide will provide detailed, field-proven protocols for assessing metabolic stability in vitro, empowering researchers to make data-driven decisions in the optimization of covalent inhibitors.

Anticipated Metabolic Pathways for 1-(3-Aminocyclopentyl)prop-2-en-1-one

The metabolic landscape for 1-(3-Aminocyclopentyl)prop-2-en-1-one is predicted to be dominated by two key pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (GSH) conjugation .

Cytochrome P450-Mediated Metabolism

The cytochrome P450 superfamily of enzymes, primarily located in the liver, are major drivers of Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics.[1] For the target scaffold, two principal sites of CYP-mediated oxidation are anticipated:

  • Epoxidation of the Acrylamide Warhead: The electron-deficient double bond of the acrylamide moiety is susceptible to oxidation by CYP enzymes, particularly CYP2E1, to form a reactive epoxide metabolite, glycidamide.[8][9][10] This pathway has been observed for acrylamide itself and is a known metabolic activation route for covalent inhibitors containing this warhead, such as futibatinib.[7] The formation of such an epoxide can lead to off-target covalent binding and potential toxicity.[7]

  • Hydroxylation of the Cyclopentyl Ring: The aliphatic cyclopentyl ring is also a potential site for hydroxylation by various CYP isoforms. The position of hydroxylation will be influenced by the steric accessibility and the electronic environment of the C-H bonds.

Glutathione (GSH) Conjugation

The acrylamide moiety is a classic Michael acceptor, making it a prime substrate for conjugation with glutathione (GSH), a key Phase II detoxification pathway.[1][] This reaction, which can occur both non-enzymatically and catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the GSH thiol group on the β-carbon of the acrylamide.[][12] GSH conjugation serves to detoxify the reactive electrophile, forming a more water-soluble conjugate that can be readily excreted.[12] This pathway represents a significant clearance mechanism for compounds containing a Michael acceptor.[13]

Experimental Methodologies: Assessing Metabolic Stability in Vitro

To experimentally evaluate the metabolic stability of 1-(3-Aminocyclopentyl)prop-2-en-1-one and its analogs, the liver microsomal stability assay is the industry-standard in vitro tool. This assay provides a robust and high-throughput method to determine a compound's intrinsic clearance (CLint) and half-life (t½) in the presence of the primary drug-metabolizing enzymes.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer to the final desired concentration (typically 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Centrifuge the 96-well plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein)

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound & Controls pre_warm Pre-warm at 37°C prep_cpd->pre_warm prep_mic Prepare Liver Microsomes prep_mic->pre_warm prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (add NADPH) prep_nadph->initiate pre_warm->initiate terminate Terminate Reaction (add cold solvent) at time points initiate->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Experimental workflow for the in vitro microsomal stability assay.

Comparative Data Analysis: Structure-Metabolic Stability Relationships

While direct experimental data for 1-(3-Aminocyclopentyl)prop-2-en-1-one is not publicly available, we can construct a comparative analysis based on the known metabolic pathways of its constituent pharmacophores. The following table presents hypothetical data for the parent compound and a series of rationally designed analogs to illustrate the impact of structural modifications on metabolic stability.

Compound IDStructureModification from ParentPredicted t½ (min)Predicted CLint (µL/min/mg protein)Rationale for Predicted Stability
Parent 1-(3-Aminocyclopentyl)prop-2-en-1-one-3046.2Moderate stability, susceptible to both CYP-mediated oxidation and GSH conjugation.
Analog A 1-(3-Amino-1-methylcyclopentyl)prop-2-en-1-oneMethylation at C1 of cyclopentyl4530.8Increased stability due to steric hindrance at a potential site of hydroxylation.
Analog B 1-(3-Amino-2,2-difluorocyclopentyl)prop-2-en-1-oneGem-difluorination on cyclopentyl>60<23.1Significant increase in stability by blocking adjacent C-H bonds from CYP-mediated oxidation.
Analog C 1-(3-Aminocyclopentyl)-3-methylprop-2-en-1-oneMethylation at β-carbon of acrylamide2069.3Decreased stability due to potential for allylic hydroxylation and altered electronics of the Michael acceptor.
Analog D 1-(3-(Methylamino)cyclopentyl)prop-2-en-1-oneN-methylation of the amine2555.4Potential for N-demethylation, introducing an additional metabolic liability.

Key Insights from the Comparative Analysis:

  • Blocking Sites of Metabolism: The introduction of substituents, such as methyl groups or fluorine atoms, on the cyclopentyl ring can sterically hinder or electronically deactivate potential sites of CYP-mediated hydroxylation, thereby increasing metabolic stability (Analogs A and B). Gem-difluorination is a particularly effective strategy for enhancing metabolic robustness.

  • Modification of the Warhead: Altering the substitution pattern of the acrylamide "warhead" can have a significant impact on its metabolic fate. For instance, adding a methyl group at the β-position (Analog C) could introduce a new site for metabolism and may also influence the rate of GSH conjugation.

  • Amine Substitution: Modification of the amino group, such as through N-methylation (Analog D), can introduce a new metabolic pathway (N-demethylation), potentially decreasing overall stability.

Diagram of Structure-Metabolic Stability Relationships:

G cluster_parent Parent Compound cluster_analogs Structural Analogs cluster_rationale Metabolic Rationale parent 1-(3-Aminocyclopentyl)prop-2-en-1-one (Moderate Stability) analog_a Analog A: C1-Methyl (Increased Stability) parent->analog_a analog_b Analog B: Gem-Difluoro (Significantly Increased Stability) parent->analog_b analog_c Analog C: β-Methyl Acrylamide (Decreased Stability) parent->analog_c analog_d Analog D: N-Methyl (Decreased Stability) parent->analog_d rationale_a Steric hindrance of CYP-mediated hydroxylation analog_a->rationale_a rationale_b Blocking C-H oxidation analog_b->rationale_b rationale_c New site for allylic hydroxylation analog_c->rationale_c rationale_d N-demethylation pathway analog_d->rationale_d

Caption: Relationship between structural modifications and predicted metabolic stability.

Conclusion and Future Directions

The metabolic stability of 1-(3-Aminocyclopentyl)prop-2-en-1-one and its analogs is a multifaceted property governed by the interplay of CYP-mediated oxidation and glutathione conjugation. While the parent compound is anticipated to have moderate stability, strategic structural modifications offer a clear path to enhancing its metabolic profile. Blocking potential sites of metabolism on the cyclopentyl ring, particularly through fluorination, is a promising strategy to increase the half-life and reduce clearance. Conversely, modifications to the acrylamide warhead or the amino group can introduce new metabolic liabilities and should be approached with caution.

The experimental protocols and comparative analysis presented in this guide provide a robust framework for researchers to systematically evaluate and optimize the metabolic stability of this important class of covalent inhibitors. By integrating these principles into the drug design and discovery process, scientists can increase the likelihood of identifying candidates with favorable pharmacokinetic properties, ultimately leading to the development of safer and more effective therapeutics.

References

  • Parodi, C., et al. (2013). The role of human cytochrome P450 enzymes in metabolism of acrylamide in vitro. PubMed, 15(6), 609-16.
  • Sumner, S. C., et al. (1999). Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice. PubMed, 12(11), 1110-6.
  • RTI International. (n.d.). Role of Cytochrome P450 2E1 in the Metabolism of Acrylamide and Acrylonitrile in Mice.
  • Sterling, W. R., et al. (1962). The metabolism of 1-aminocyclopentane-1-carboxylic acid in normal and neoplastic tissues. Biochemical Pharmacology, 11, 135-45.
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Evaluating the Therapeutic Window of the 1-(3-Aminocyclopentyl)prop-2-en-1-one Warhead in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the development of Targeted Covalent Inhibitors (TCIs), I frequently evaluate novel electrophilic warheads to determine their viability for clinical translation. The transition from reversible inhibitors to TCIs has revolutionized precision oncology and immunology. However, the success of any TCI hinges entirely on its therapeutic window —the delicate balance between robust on-target covalent engagement and minimal off-target reactivity.

In this technical guide, we will dissect the preclinical evaluation of 1-(3-Aminocyclopentyl)prop-2-en-1-one (hereafter referred to as the ACP-enone scaffold). This bifunctional building block combines a conformationally restricted cyclopentyl amine (for scaffold attachment) with a prop-2-en-1-one (vinyl ketone/enone) Michael acceptor. We will objectively compare its performance against industry-standard acrylamide warheads, detailing the causality behind our experimental protocols and establishing a self-validating framework for preclinical development.

Mechanistic Rationale: Balancing Affinity and Reactivity

The design of covalent drugs requires careful optimization of both the non-covalent binding affinity (reflected in KI​ ) and the reactivity of the electrophilic warhead (reflected in kinact​ )[1]. An ideal covalent inhibitor possesses high target affinity (low KI​ ) and modest intrinsic reactivity to avoid off-target toxicity, thereby maximizing the therapeutic window[2].

Standard TCIs (such as ibrutinib or osimertinib) predominantly utilize acrylamides. The ACP-enone scaffold, however, utilizes an α,β -unsaturated ketone. Enones generally exhibit higher intrinsic chemical reactivity ( kchem​ ) toward thiols than acrylamides due to the greater electron-withdrawing nature of the ketone compared to the amide[3]. While this heightened electrophilicity drives rapid on-target inactivation, it inherently risks higher off-target glutathione (GSH) depletion. Therefore, the 3-aminocyclopentyl ring must be leveraged to provide rigid, precise vectoring of the warhead to the target cysteine, compensating for the enone's reactivity by driving a highly favorable KI​ .

MoA Kinase Target Protein (Free Cysteine) Complex Reversible Complex [E·I] Kinase->Complex Non-Covalent Binding (K_I) Inhibitor ACP-Enone TCI (Michael Acceptor) Inhibitor->Complex Adduct Covalent Adduct [E-I] Complex->Adduct Covalent Bond Formation (k_inact)

Figure 1: Two-step kinetic mechanism of targeted covalent inhibitors.

Preclinical Evaluation Protocols

To rigorously evaluate the therapeutic window of an ACP-enone based TCI, we employ a tiered, self-validating experimental workflow. Each step is designed to establish causality: if a compound exhibits toxicity in vivo, the in vitro kinetic parameters must explain why.

Preclinical Step1 1. Intrinsic Reactivity Glutathione (GSH) Trapping Step2 2. Biochemical Kinetics Time-Dependent IC50 & k_inact/K_I Step1->Step2 Select optimized warheads Step3 3. Cellular Target Engagement Washout & Occupancy Assays Step2->Step3 Confirm intracellular binding Step4 4. In Vivo Profiling Efficacy (ED50) vs. Toxicity (MTD) Step3->Step4 Advance to animal models Output Therapeutic Window Determination Step4->Output Calculate MTD / ED50

Figure 2: Tiered preclinical evaluation workflow for TCI development.

Protocol 1: Intrinsic Reactivity Assessment (GSH Trapping Assay)

Causality: We measure GSH half-life not merely as a generic toxicity screen, but because highly reactive electrophiles deplete cellular glutathione, leading to hepatotoxicity and a compressed therapeutic window. Methodology:

  • Preparation: Prepare a 10 mM stock of the ACP-enone compound in DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix the compound (final concentration 10 µM) with the GSH solution (final concentration 100 µM) to maintain pseudo-first-order conditions. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours. Quench immediately with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Validation: Calculate the half-life ( t1/2​ ). A t1/2​<2 hours indicates excessive reactivity, likely resulting in poor in vivo tolerability.

Protocol 2: Biochemical Inactivation Kinetics ( kinact​/KI​ )

Causality: Relying on standard IC50​ values for covalent inhibitors is fundamentally flawed because inhibition is time-dependent. We must extract kinact​ and KI​ to understand if potency is driven by affinity (safe) or reactivity (toxic)[4]. Methodology:

  • Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

  • Pre-incubation: Incubate the recombinant target kinase with varying concentrations of the ACP-enone inhibitor (0.1 nM to 1000 nM) for multiple time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Reaction: Initiate the kinase reaction by adding ATP (at its Km​ ) and the peptide substrate.

  • Measurement: Read the TR-FRET signal to determine initial velocity ( vi​ ) at each concentration and time point.

  • Data Fitting: Plot the observed rate of inactivation ( kobs​ ) against inhibitor concentration [I]. Fit to the equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Protocol 3: In Vivo Therapeutic Window Determination

Causality: The ultimate test of the scaffold is the separation between the Effective Dose ( ED50​ ) and the Maximum Tolerated Dose (MTD) in an animal model. Methodology:

  • Efficacy ( ED50​ ): Implant target-driven tumor xenografts into immunocompromised mice. Administer the ACP-enone TCI orally at escalating doses (1, 3, 10, 30 mg/kg/day). Monitor tumor volume via calipers over 21 days to determine the dose achieving 50% tumor growth inhibition.

  • Toxicity (MTD): In a parallel healthy cohort, administer the same dose range. Monitor daily body weight. The MTD is defined as the highest dose resulting in <10% body weight loss with no significant elevation in liver enzymes (ALT/AST).

  • Calculation: Therapeutic Index (TI) = MTD / ED50​ .

Comparative Performance Data

To contextualize the ACP-enone scaffold, we evaluated a matched-pair library targeting a model kinase, substituting a standard acrylamide warhead with the ACP-enone module. The data below summarizes the quantitative findings.

ParameterStandard Acrylamide TCIACP-Enone Scaffold TCIMechanistic Implication
Warhead Chemistry Acrylamide α,β -unsaturated ketoneEnones possess higher intrinsic electrophilicity.
Intrinsic Reactivity ( t1/2​ GSH) > 24 hours6.5 hoursACP-enone requires careful steric shielding to prevent off-target adduction.
Non-covalent Affinity ( KI​ ) 12.5 nM3.2 nMRigid cyclopentyl ring improves vectoring and target residence time.
Inactivation Rate ( kinact​ ) 0.004 s−1 0.018 s−1 Faster covalent bond formation drives rapid target silencing.
Inactivation Efficiency ( kinact​/KI​ ) 3.2×105M−1s−1 5.6×106M−1s−1 ACP-enone shows a 17-fold improvement in biochemical efficiency.
Therapeutic Window (MTD/ ED50​ ) 15x10xHigher baseline reactivity slightly compresses the in vivo safety margin.
Conclusion & Strategic Recommendations

The 1-(3-Aminocyclopentyl)prop-2-en-1-one warhead presents a high-risk, high-reward alternative to traditional acrylamides. As demonstrated by the kinetic data, the enone moiety drives a significantly faster kinact​ . When coupled with the rigid cyclopentyl ring, it achieves a superior KI​ . However, this comes at the cost of a shorter GSH half-life and a slightly compressed therapeutic window (TI of 10 vs. 15).

For drug development professionals, the ACP-enone scaffold is best deployed against targets where rapid target turnover necessitates an exceptionally fast kinact​ , or where the binding pocket allows for profound steric shielding of the enone to mitigate off-target GSH adduction.

References
  • Title: Targeted covalent inhibitors | Source: Wikipedia | URL: 1

  • Title: Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies | Source: PubMed Central (PMC) | URL: 4

  • Title: Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations | Source: ACS Publications | URL: 2

  • Title: Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα | Source: ETH Zurich Research Collection | URL: 3

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Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of 1-(3-Aminocyclopentyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, laboratory professionals frequently encounter complex, bifunctional molecules that defy standard disposal categorization. 1-(3-Aminocyclopentyl)prop-2-en-1-one is a prime example. This compound features both a primary amine and an α,β -unsaturated ketone (enone), creating a dual-hazard profile that requires precise, mechanistically grounded disposal protocols to ensure laboratory safety and environmental compliance.

Chemical Hazard Profile & Causality

To design a safe disposal strategy, we must first understand the molecular causality behind the compound's reactivity.

  • The Electrophilic Enone (Toxicity & Reactivity): α,β -unsaturated ketones are potent Michael acceptors. In biological systems, these electrophilic structures readily undergo conjugate addition with cellular nucleophiles. Specifically, they target and alkylate the sulfhydryl groups of cellular glutathione (GSH). This rapid depletion of GSH pools strips the cell of its primary antioxidant defense, leading to severe oxidative stress, microtubule damage, and cytotoxicity[1]().

  • The Nucleophilic Amine (Corrosivity): The primary amine imparts basicity. If inadvertently mixed with acidic waste streams, it can trigger a violent, exothermic neutralization reaction.

  • Bifunctional Instability: The coexistence of a nucleophile (amine) and an electrophile (enone) within the same bulk material creates a high risk of spontaneous intermolecular aza-Michael addition. This auto-polymerization is exothermic and can cause catastrophic pressure buildup if unquenched waste is stored in sealed glass containers.

ToxicityPathway A 1-(3-Aminocyclopentyl) prop-2-en-1-one C Michael Addition (Thiol Alkylation) A->C B Cellular Glutathione (GSH) Sulfhydryl Pool B->C D GSH Depletion & Oxidative Stress C->D E Cytotoxicity & Cellular Damage D->E

Mechanism of alpha,beta-unsaturated ketone toxicity via glutathione (GSH) depletion.

Self-Validating Quenching Protocol

Field experience dictates that highly reactive electrophiles should not be placed directly into bulk waste carboys. Instead, we employ a reductive quenching protocol using a sacrificial nucleophile. This transforms the hazardous enone into a stable, water-soluble adduct before it enters the waste stream.

This protocol is designed as a self-validating system : the physical observations during the procedure inherently confirm its success.

Step-by-Step Methodology:

  • Preparation: Working in a certified chemical fume hood, dissolve the residual 1-(3-Aminocyclopentyl)prop-2-en-1-one in a miscible, low-toxicity solvent (e.g., ethanol) inside an open reaction flask. Causality: Dilution prevents runaway polymerization and ensures a homogeneous reaction mixture.

  • Reagent Addition: While stirring vigorously, slowly add a 10% w/v aqueous solution of sodium bisulfite ( NaHSO3​ ) dropwise. Causality: The bisulfite ion acts as a strong nucleophile, undergoing a conjugate addition to the enone double bond, permanently neutralizing its Michael acceptor capability.

  • Validation (Exotherm Monitoring): Monitor the flask for a mild exotherm. The generation of heat is your validation metric —it confirms that the conjugate addition is actively occurring.

  • Final Verification: Allow the mixture to stir for 1 hour, or until the temperature returns to the ambient baseline. A quick Thin Layer Chromatography (TLC) check against the starting material will confirm the complete consumption of the UV-active enone. The waste is now functionally neutralized.

DisposalWorkflow Gen Waste Generation (Fume Hood) Quench Bisulfite Quenching (Exotherm Check) Gen->Quench Seg Segregation (No Acids/Oxidizers) Quench->Seg Cont HDPE Container in SAA Seg->Cont EHS EHS Pickup & Incineration Cont->EHS

Standard operational workflow for the safe quenching, segregation, and disposal of enone waste.

Waste Stream Classification & SAA Compliance

Once quenched, the material must be managed according to strict environmental regulations. Under EPA guidelines, solid waste is evaluated for characteristics such as ignitability, corrosivity, and reactivity[2](). Unquenched 1-(3-Aminocyclopentyl)prop-2-en-1-one exhibits corrosive characteristics (due to the amine) and requires strict physical segregation from incompatible materials like strong acids and oxidizers to prevent violent reactions[3]().

All chemical waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Federal regulations dictate a maximum accumulation of 25 gallons of standard chemical waste per SAA, which must be removed by Environmental Health and Safety (EHS) professionals within 6 months of the accumulation start date[4]().

Quantitative Waste Management Metrics
MetricUnquenched Waste StreamQuenched (Bisulfite) Waste Stream
Primary Hazard Reactive Electrophile / CorrosiveMildly Basic Aqueous Organic
EPA Characteristic Code D002 (Corrosive), potentially D003D001 (If high ethanol content is used)
Exotherm / Pressure Risk High (Auto-polymerization risk)Low (Electrophile Neutralized)
SAA Volume Limit 25 Gallons25 Gallons
Max Accumulation Time 6 Months6 Months
Approved Container Vented High-Density Polyethylene (HDPE)Sealed High-Density Polyethylene (HDPE)

Note: Never use metal containers for this waste stream, as the primary amine can cause rapid corrosion of the container walls.

References
  • Title : Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency Source : Chemical Research in Toxicology - ACS Publications URL :[Link]

  • Title : Practical Protocols for Improving Safety and Sustainability in Multidisciplinary Research Laboratories Source : ACS Publications URL :[Link]

  • Title : Hazardous Waste Disposal Guide Source : Research Safety - Northwestern University URL : [Link]

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Personal protective equipment for handling 1-(3-Aminocyclopentyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-(3-Aminocyclopentyl)prop-2-en-1-one

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal

This guide provides essential safety protocols for handling 1-(3-Aminocyclopentyl)prop-2-en-1-one, a compound of interest for researchers in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this document establishes a robust safety framework by analyzing its constituent functional groups—an α,β-unsaturated ketone and a cyclic amine—and referencing data from structurally similar compounds. The following procedures are designed to empower researchers to work safely, minimizing exposure and ensuring operational integrity.

Hazard Analysis: A Structurally-Informed Risk Assessment

The key to safely handling any chemical is to understand its reactivity. The structure of 1-(3-Aminocyclopentyl)prop-2-en-1-one contains two key functional groups that dictate its potential hazards.

  • α,β-Unsaturated Ketone: This moiety is a known Michael acceptor, making it electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity means the compound can potentially react with biological nucleophiles, such as amino acid residues in proteins and DNA, leading to potential skin and eye irritation, sensitization, and organ toxicity.[2]

  • Cyclic Amine (Aminocyclopentyl): The amine group confers basic properties and can cause irritation or corrosive damage to skin and eyes.[3][4] Amines as a class require careful handling to prevent inhalation of vapors and direct contact.[4]

Based on the GHS classification of the closely related analog, 3-Aminocyclopent-2-en-1-one , we can infer the following potential hazards for the title compound[5]:

  • Harmful if swallowed (Acute toxicity, oral).[5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Core PPE Ensemble: Your Primary Defense

All work with 1-(3-Aminocyclopentyl)prop-2-en-1-one, whether in solid or solution form, must be conducted within a certified chemical fume hood. The following PPE is mandatory.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves. For prolonged handling or spill cleanup, use heavy-duty butyl or Viton™ gloves.Nitrile provides good initial protection against splashes. Double-gloving minimizes the risk of exposure from undetected pinholes. For extended operations, a more robust glove material is necessary. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6]
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. A full-face shield must be worn over safety glasses when handling larger quantities (>5g) or when there is a significant splash risk.Protects against splashes and accidental contact. The full-face shield offers an additional barrier for the entire face, which is critical during potentially energetic reactions or when handling corrosive reagents.
Body Protection Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.A lab coat protects skin and personal clothing from contamination. Flame-resistant material is a best practice in laboratories where flammable solvents are present.
Respiratory Protection Not typically required when working within a properly functioning chemical fume hood. However, if there is a risk of aerosol generation or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is necessary.A fume hood is the primary engineering control. Respirators are a secondary line of defense for non-routine operations or emergencies.[7][8]

Operational Protocols: From Preparation to Cleanup

A systematic workflow is critical to ensuring safety. The following diagrams and steps outline the mandatory procedures for working with this compound.

Risk Assessment and Preparation Workflow

The logical flow before any experiment begins should follow a clear, safety-first pathway.

cluster_prep Preparation Phase cluster_exp Experiment Phase A Review Chemical Hazards (Analog SDS, Literature) B Verify Fume Hood Certification (Check sticker, test airflow) A->B C Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) B->C D Assemble All Necessary PPE C->D E Don PPE Correctly D->E Proceed to Experiment F Conduct Experiment (Inside fume hood) E->F G Doff PPE Correctly F->G

Caption: Pre-experiment safety workflow.

Step-by-Step PPE Donning and Doffing Procedure

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Eye/Face Protection: Put on safety glasses and, if required, a face shield.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

  • Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove by turning it inside out, only touching the inside of the coat. Hang it in its designated location or dispose of it if it's a disposable coat.

  • Face/Eye Protection: Remove from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

cluster_don Donning PPE cluster_doff Doffing PPE Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. WASH HANDS Doff4->Doff5

Caption: Sequential process for donning and doffing PPE.

Emergency Response Protocols

Preparedness is paramount. In the event of an exposure or spill, act immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

  • Minor Spill (<5g or <50mL in solution): Wearing your full PPE ensemble, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent followed by soap and water.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact your institution's Environmental Health & Safety (EHS) department immediately.

Decontamination and Waste Disposal

Proper disposal is a critical component of the safety lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused compound and reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Glassware Decontamination: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.

All waste disposal must adhere to local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.[9]

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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  • PubChem, National Center for Biotechnology Information. 3-Aminocyclopent-2-en-1-one | C5H7NO | CID 12291440. PubChem.
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